Cholesteryl (pyren-1-yl)hexanoate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 6-pyren-1-ylhexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H64O2/c1-32(2)11-9-12-33(3)42-25-26-43-41-24-22-38-31-39(27-29-48(38,4)44(41)28-30-49(42,43)5)51-45(50)16-8-6-7-13-34-17-18-37-20-19-35-14-10-15-36-21-23-40(34)47(37)46(35)36/h10,14-15,17-23,32-33,39,41-44H,6-9,11-13,16,24-31H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAVQIYIXJZCDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H64O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
685.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Cholesteryl (pyren-1-yl)hexanoate: A Technical Guide to Synthesis and Application as a Fluorescent Membrane Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholesteryl (pyren-1-yl)hexanoate is a fluorescent analog of cholesterol that has emerged as a valuable tool for investigating the structure and function of cellular membranes. By attaching a pyrene (B120774) fluorophore to a cholesterol molecule via a hexanoate (B1226103) linker, this probe allows for the sensitive detection of changes in the lipid environment, particularly within cholesterol-rich microdomains known as lipid rafts. Its unique photophysical properties, characterized by both monomer and excimer fluorescence, provide insights into membrane fluidity, lipid packing, and the distribution of cholesterol. This technical guide provides a comprehensive overview of the synthesis of this compound, its physicochemical and photophysical properties, and detailed experimental protocols for its application in membrane research.
Introduction
The intricate organization of cellular membranes plays a crucial role in a myriad of cellular processes, from signal transduction to intracellular trafficking. Cholesterol, a key component of mammalian cell membranes, is not uniformly distributed but rather enriched in specific microdomains termed lipid rafts.[1] These platforms are integral to the spatial and temporal regulation of signaling pathways.[1] Understanding the dynamics of cholesterol within these domains is therefore of paramount importance in cell biology and drug development.
Fluorescent probes that mimic the behavior of native cholesterol are indispensable tools for these investigations. This compound, with its pyrene moiety, offers a distinct advantage due to the sensitivity of pyrene's fluorescence to its local environment. In environments where the probe molecules are dispersed, pyrene exhibits monomer emission. In contrast, when the probes are in close proximity, they form excited-state dimers (excimers) that emit at a longer wavelength. The ratio of excimer to monomer fluorescence intensity is a sensitive indicator of the probe's concentration and the fluidity of its surroundings.
This guide will detail the synthesis of this important research tool and provide a summary of its properties and applications.
Synthesis of this compound
General Synthesis Scheme
The synthesis involves a two-step process: first, the preparation of 1-pyrenehexanoic acid, and second, its esterification with cholesterol.
Step 1: Synthesis of 1-Pyrenehexanoic Acid (if not commercially available)
This can be achieved through various synthetic routes, a common one being a Friedel-Crafts acylation of pyrene followed by a reduction and subsequent oxidation.
Step 2: Esterification of Cholesterol with 1-Pyrenehexanoic Acid
The most common method for this transformation is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).
Experimental Protocol (Proposed)
Materials and Reagents:
-
Cholesterol
-
1-Pyrenehexanoic acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve cholesterol (1 equivalent) and 1-pyrenehexanoic acid (1.2 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: To the stirred solution, add 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents) followed by the slow, portion-wise addition of dicyclohexylcarbodiimide (DCC) (1.5 equivalents) at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture will contain a white precipitate of dicyclohexylurea (DCU). Filter the mixture to remove the DCU and wash the solid with a small amount of DCM.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: The final product, this compound, should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Physicochemical and Photophysical Properties
This compound is a hydrophobic molecule designed to partition into lipid membranes.[2] Its key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₄₉H₆₄O₂ | [3] |
| Molecular Weight | 685.03 g/mol | [3] |
| CAS Number | 96886-70-3 | [3] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents like chloroform, dichloromethane, and THF. Insoluble in water. | |
| Excitation Wavelength (monomer) | ~345 nm | |
| Emission Wavelength (monomer) | ~375 nm and ~395 nm (vibronic bands) | |
| Emission Wavelength (excimer) | ~470-500 nm | |
| Fluorescence Quantum Yield | Not explicitly reported for this specific compound, but pyrene itself has a quantum yield of 0.32 in cyclohexane.[4] | |
| Fluorescence Lifetime | Not explicitly reported for this specific compound. Pyrene monomer lifetime is typically in the range of 100-400 ns, while the excimer lifetime is shorter. | [5] |
Experimental Applications and Protocols
This compound is primarily used as a fluorescent probe to study the biophysical properties of lipid membranes.
Probing Membrane Fluidity and Lipid Packing
The ratio of excimer to monomer (E/M) fluorescence intensity of this compound is a sensitive measure of membrane fluidity. In a more fluid, disordered membrane, the probe molecules have higher lateral mobility, leading to more frequent collisions and a higher E/M ratio. Conversely, in a more ordered, rigid membrane (like a lipid raft), the probe's mobility is restricted, resulting in a lower E/M ratio.
Experimental Protocol: Measuring Membrane Fluidity in Liposomes
-
Liposome Preparation: Prepare large unilamellar vesicles (LUVs) or multilamellar vesicles (MLVs) with the desired lipid composition (e.g., POPC, DPPC, with or without cholesterol).
-
Probe Incorporation: Incorporate this compound into the liposomes at a concentration of 1-5 mol%. This can be done by co-dissolving the probe with the lipids in an organic solvent before preparing the liposomes.
-
Fluorescence Spectroscopy:
-
Excite the sample at ~345 nm.
-
Record the emission spectrum from 360 nm to 600 nm.
-
Measure the fluorescence intensity of a monomer peak (e.g., at 375 nm) and the excimer peak (e.g., at 480 nm).
-
-
Data Analysis: Calculate the E/M ratio by dividing the intensity of the excimer peak by the intensity of the monomer peak. Compare the E/M ratios of different lipid compositions to assess relative membrane fluidity.
Visualization and Characterization of Lipid Rafts
Due to its structural similarity to cholesterol, this compound preferentially partitions into cholesterol-rich lipid rafts.[1] This property can be exploited to visualize and study these microdomains.
Experimental Protocol: Fluorescence Microscopy of Lipid Rafts in Cells
-
Cell Culture: Culture cells of interest on glass-bottom dishes suitable for microscopy.
-
Probe Loading: Incubate the cells with a solution containing this compound (e.g., 1-5 µM in serum-free media) for a specified time (e.g., 30-60 minutes).
-
Washing: Gently wash the cells with fresh media or a buffered saline solution to remove excess probe.
-
Fluorescence Imaging:
-
Image the cells using a fluorescence microscope equipped with a UV excitation source (e.g., ~350 nm) and appropriate emission filters for both monomer (~370-410 nm) and excimer (~450-550 nm) fluorescence.
-
Acquire images in both channels.
-
-
Image Analysis: Analyze the spatial distribution of the monomer and excimer fluorescence. Regions with a high monomer to excimer ratio are indicative of more ordered domains (lipid rafts).
Signaling Pathways and Logical Relationships
While this compound does not directly participate in signaling pathways, it is a powerful tool to study the membrane environment where signaling events are initiated. For instance, many receptor proteins and downstream signaling molecules are localized to lipid rafts. By monitoring changes in the properties of these rafts upon ligand binding or other stimuli, researchers can infer the role of the membrane environment in signal transduction.
Below are Graphviz diagrams illustrating the synthesis workflow and the logic of using the probe to study membrane properties.
Caption: Synthesis workflow for this compound.
Caption: Logic of using the probe to differentiate membrane domains.
Conclusion
This compound is a versatile and powerful fluorescent probe for the study of lipid membranes. Its synthesis, based on standard esterification procedures, is accessible to most organic chemistry laboratories. The unique photophysical properties of the pyrene moiety allow for the sensitive detection of changes in membrane fluidity and the characterization of cholesterol-rich domains. As our understanding of the importance of membrane organization in cellular function continues to grow, tools like this compound will remain indispensable for researchers in cell biology, biophysics, and drug discovery.
References
- 1. Cholesterol targeting alters lipid raft composition and cell survival in prostate cancer cells and xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
- 3. scbt.com [scbt.com]
- 4. omlc.org [omlc.org]
- 5. apps.dtic.mil [apps.dtic.mil]
An In-depth Technical Guide to Cholesteryl (pyren-1-yl)hexanoate (CAS 96886-70-3)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Despite a comprehensive search of scientific literature and chemical databases, specific quantitative data regarding the spectroscopic properties (excitation/emission wavelengths, quantum yield, fluorescence lifetime), a detailed synthesis protocol, and explicit experimental applications for Cholesteryl (pyren-1-yl)hexanoate remain largely unavailable in the public domain. This guide, therefore, provides a foundational understanding based on the known properties of its constituent parts—cholesterol and pyrene (B120774)—and general principles of fluorescent probes in biological research.
Introduction
This compound is a fluorescent derivative of cholesterol. It incorporates the polycyclic aromatic hydrocarbon pyrene, a well-known fluorophore, attached to a cholesterol molecule via a hexanoate (B1226103) linker. This unique structure positions it as a potentially powerful tool for investigating the roles of cholesterol in biological systems. The pyrene moiety serves as a spectroscopic reporter, allowing for the visualization and quantification of the molecule's distribution and dynamics within lipid environments.
The core utility of such a probe lies in its ability to mimic the behavior of native cholesterol while providing a fluorescent signal. This allows researchers to study cholesterol's involvement in membrane structure and function, its transport and metabolism, and its interactions with proteins and other lipids.
Physicochemical Properties
A summary of the available physicochemical data for this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 96886-70-3 | [1][2] |
| Molecular Formula | C₄₉H₆₄O₂ | [1] |
| Molecular Weight | 685.03 g/mol | [1] |
| Alternate Names | 3β-Hydroxy-5-cholestene 3-(6-[1-pyrene])hexanoate; 5-Cholesten-3β-ol 3-(6-[1-pyrene])hexanoate | [1][2] |
Theoretical Spectroscopic Properties
While specific experimental data is not available, the spectroscopic properties of this compound can be inferred from the well-characterized behavior of the pyrene fluorophore.
Table 2: Theoretical Spectroscopic Properties
| Property | Expected Characteristics |
| Excitation Wavelength (λex) | Typically in the range of 330-350 nm for pyrene monomer. |
| Emission Wavelength (λem) | Exhibits both monomer and excimer fluorescence. Monomer emission shows structured peaks between 370-400 nm. Excimer (excited-state dimer) emission is a broad, structureless band centered around 470-500 nm. |
| Quantum Yield (ΦF) | Highly dependent on the local environment. Generally higher in non-polar environments. |
| Fluorescence Lifetime (τ) | The monomer has a relatively long fluorescence lifetime, often in the range of 100-400 ns, which is sensitive to quenchers. The excimer has a shorter lifetime. |
The ratio of excimer to monomer (E/M) fluorescence intensity is a key feature of pyrene-based probes. This ratio is highly sensitive to the probe's concentration and the fluidity of its environment. In more fluid membranes, the probe molecules can diffuse and form excimers more readily, leading to a higher E/M ratio.
Potential Applications and Experimental Design
Based on the properties of similar pyrene-labeled lipids, this compound is anticipated to be a valuable tool in several areas of research.
Investigating Membrane Structure and Dynamics
The fluorescent properties of the pyrene moiety can be exploited to probe the physical state of lipid bilayers.
-
Membrane Fluidity: Changes in membrane fluidity can be monitored by observing the E/M ratio. An increase in fluidity allows for greater probe mobility, leading to a higher probability of excimer formation.
-
Lipid Rafts: The partitioning of the probe between different membrane domains, such as liquid-ordered (Lo) and liquid-disordered (Ld) phases, can be studied. The distinct fluorescence signatures in these environments can provide insights into the organization of cholesterol-rich domains.
Studying Cholesterol Transport and Metabolism
By tracking the fluorescence of this compound, researchers could potentially follow its uptake, trafficking, and metabolism within cells. This could involve techniques like fluorescence microscopy to visualize its subcellular localization over time.
Analyzing Lipid-Protein Interactions
The probe can be used to investigate the interactions between cholesterol and membrane proteins. Techniques such as Förster Resonance Energy Transfer (FRET), with an appropriate acceptor fluorophore on a protein of interest, could be employed to measure proximity and binding events.
Experimental Protocols (Hypothetical)
The following are generalized protocols based on common practices for similar fluorescent lipid probes. These would require significant optimization for this compound.
Preparation of Labeled Liposomes
This protocol describes the incorporation of the fluorescent probe into lipid vesicles.
References
Technical Guide: Physical and Chemical Properties of Cholesteryl (pyren-1-yl)hexanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholesteryl (pyren-1-yl)hexanoate is a fluorescently labeled cholesterol ester. This molecule is of significant interest in cellular biology and biophysics as a probe to study the dynamics, transport, and localization of cholesterol and cholesteryl esters within cellular membranes and lipid particles. The pyrene (B120774) moiety serves as a sensitive fluorescent reporter, allowing for detailed investigation through techniques such as fluorescence microscopy and spectroscopy. This document provides a comprehensive overview of the known physical properties, a detailed hypothetical protocol for its synthesis and characterization, and a discussion of its primary applications.
Core Physical and Chemical Properties
| Property | Value | Source/Basis for Estimation |
| CAS Number | 96886-70-3 | Santa Cruz Biotechnology[1] |
| Molecular Formula | C49H64O2 | Santa Cruz Biotechnology[1] |
| Molecular Weight | 685.03 g/mol | Santa Cruz Biotechnology[1] |
| Melting Point | Estimated: 100-120 °C | Based on the melting point of Cholesteryl hexanoate (B1226103) (96 °C)[2] and the addition of the bulky, rigid pyrene group which would likely increase the melting point. |
| Boiling Point | Not available (likely to decompose at high temperatures) | - |
| Appearance | Likely a pale yellow or off-white solid | Pyrene itself is a pale yellow solid. |
| Solubility | Expected to be soluble in nonpolar organic solvents such as chloroform, dichloromethane (B109758), and tetrahydrofuran. Sparingly soluble in alcohols and insoluble in water. | General solubility characteristics of cholesteryl esters. |
| Fluorescence | Excitation: ~340 nm, Emission: ~375 nm and ~395 nm (monomer), ~470 nm (excimer) | Typical fluorescence properties of the pyrene fluorophore. |
Synthesis and Characterization
While a specific, published protocol for the synthesis of this compound is not available, a standard esterification procedure is the most plausible route. The general approach involves the reaction of cholesterol with 1-pyrenehexanoic acid.
Proposed Synthesis Protocol: Steglich Esterification
The Steglich esterification is a mild and efficient method for forming esters from alcohols and carboxylic acids using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).
Materials:
-
Cholesterol
-
1-Pyrenehexanoic acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl Acetate (B1210297) (for chromatography)
Procedure:
-
In a round-bottom flask, dissolve cholesterol (1 equivalent) and 1-pyrenehexanoic acid (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of DMAP (0.1 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.2 equivalents) in a small amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Collect the fractions containing the desired product (identified by TLC) and concentrate under reduced pressure to yield this compound as a solid.
Characterization Methods
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure by identifying the characteristic peaks for the cholesterol backbone, the hexanoate linker, and the pyrene moiety.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic ester carbonyl stretch (~1735 cm-1).
-
Fluorescence Spectroscopy: To determine the excitation and emission spectra of the pyrene fluorophore and to study its photophysical properties, such as quantum yield and lifetime.
Diagrams
Molecular Structure
The following diagram illustrates the logical relationship between the constituent parts of this compound.
Experimental Workflow: Synthesis and Purification
This diagram outlines the key steps in the proposed synthesis and purification of this compound.
Applications in Research
This compound is primarily used as a fluorescent analog to study the behavior of cholesterol and its esters in various biological systems.
-
Membrane Fluidity and Domain Studies: The pyrene moiety's fluorescence is sensitive to its local environment. Changes in the monomer and excimer fluorescence can provide insights into the fluidity and organization of lipid membranes.
-
Cholesterol Transport and Trafficking: By incorporating this fluorescent analog into cells or lipoprotein particles, researchers can visualize its movement between organelles and monitor the pathways of cholesterol ester metabolism.[3][4][5]
-
Lipoprotein Structure and Function: The probe can be used to study the structure and dynamics of lipoproteins, such as low-density lipoprotein (LDL) and high-density lipoprotein (HDL).
-
Drug Delivery Systems: As a fluorescently labeled lipid, it can be incorporated into lipid-based drug delivery systems like liposomes and lipid nanoparticles to study their formation, stability, and interaction with cells.
Conclusion
This compound is a valuable tool for researchers in lipid biology and drug development. While detailed physical property data is sparse, its synthesis is achievable through standard organic chemistry techniques. Its utility as a fluorescent probe provides a powerful means to investigate the complex roles of cholesterol and cholesteryl esters in cellular processes. Further characterization of its physical properties would be beneficial for its broader application and for the quantitative interpretation of experimental results.
References
- 1. scbt.com [scbt.com]
- 2. Cholesterol hexanoate | 1062-96-0 | FC61970 | Biosynth [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescent Sterols and Cholesteryl Esters as Probes for Intracellular Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent Sterols and Cholesteryl Esters as Probes for Intracellular Cholesterol Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
Cholesteryl (pyren-1-yl)hexanoate molecular weight and formula
An in-depth analysis of Cholesteryl (pyren-1-yl)hexanoate reveals its precise molecular characteristics, crucial for its application in scientific research.
Molecular and Physical Data
The fundamental properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C49H64O2 |
| Molecular Weight | 685.03 g/mol [1][2][3] |
| CAS Number | 96886-70-3[1] |
This fluorescent cholesterol analog incorporates a pyrene (B120774) moiety, enabling its use in studies of lipid metabolism and membrane dynamics.
Logical Relationship of Molecular Properties
The following diagram illustrates the direct relationship between the compound's name and its fundamental molecular properties.
Caption: Relationship between compound and its molecular properties.
References
Unveiling Membrane Dynamics: A Technical Guide to the Spectral Properties of Cholesteryl (pyren-1-yl)hexanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the spectral properties of Cholesteryl (pyren-1-yl)hexanoate, a fluorescent cholesterol analog. By leveraging the unique photophysical characteristics of its pyrene (B120774) moiety, this probe offers a powerful tool for investigating the structure and dynamics of lipid membranes, with significant applications in drug development and cellular biology. This document outlines the core spectral characteristics, detailed experimental protocols for its use in model membrane systems, and a visual representation of the experimental workflow and data interpretation.
Core Spectral Properties
This compound's fluorescence originates from the pyrene group, a polycyclic aromatic hydrocarbon known for its sensitivity to the local microenvironment. Its spectral features, particularly the vibrational fine structure of the monomer emission and the formation of an excited-state dimer (excimer), provide rich information about the probe's proximity to other pyrene molecules and the polarity of its surroundings.
While specific quantitative data for this compound is not extensively published, the spectral behavior of a closely related probe, 21-methylpyrenyl-cholesterol (Py-met-chol), in lipid membranes offers valuable insights. The data presented below is based on studies of this analogous cholesterol-pyrene probe and is expected to be highly representative.[1][2][3]
Table 1: Key Fluorescence Emission Wavelengths of a Cholesterol-Pyrene Probe in Model Membranes [1][2][3]
| Feature | Wavelength (nm) | Description |
| Monomer Emission Peak I | ~373 | Sensitive to the local environment; its intensity relative to Peak III is indicative of membrane order. |
| Monomer Emission Peak III | ~379 | A key peak in the vibronic fine structure of pyrene monomer emission. |
| Excimer Emission | ~474 | A broad, structureless band that appears at higher probe concentrations due to the formation of excited-state dimers. Its intensity is a direct measure of probe clustering. |
Experimental Protocols
The following protocols provide a detailed methodology for utilizing this compound to study the properties of model lipid membranes (liposomes).
Preparation of Liposomes Containing this compound
-
Lipid Film Hydration:
-
Co-dissolve the desired phospholipids (B1166683) (e.g., DPPC, DOPC, or a lipid extract) and this compound in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask. The probe concentration should typically be between 1 and 5 mol% of the total lipid.
-
Remove the organic solvent under a stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS, Tris-HCl) by vortexing or gentle agitation at a temperature above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles (MLVs).
-
-
Liposome (B1194612) Extrusion (Optional but Recommended for Uniformity):
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to repeated freeze-thaw cycles (e.g., 5-10 cycles) using liquid nitrogen and a warm water bath.
-
Extrude the suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder. This process should be performed at a temperature above the lipid phase transition temperature. Repeat the extrusion 10-20 times to ensure a homogenous population of large unilamellar vesicles (LUVs).
-
Fluorescence Spectroscopy Measurements
-
Instrumentation:
-
Utilize a steady-state spectrofluorometer equipped with a temperature-controlled cuvette holder.
-
Use quartz cuvettes for all measurements.
-
-
Data Acquisition:
-
Dilute the liposome suspension in the buffer to a final lipid concentration that minimizes light scattering (e.g., 50-100 µM).
-
Set the excitation wavelength to a value appropriate for pyrene, typically around 344 nm.
-
Record the emission spectrum from approximately 360 nm to 600 nm to capture both the monomer and potential excimer fluorescence.
-
Set the excitation and emission slit widths to an appropriate value (e.g., 2-5 nm) to balance signal intensity and spectral resolution.
-
-
Data Analysis:
-
Monomer Emission Analysis: Analyze the ratio of the intensities of the first and third vibronic peaks (I₁/I₃) of the pyrene monomer emission (around 373 nm and 379 nm, respectively). This ratio is sensitive to the polarity of the microenvironment.
-
Excimer-to-Monomer Ratio (E/M): Calculate the ratio of the fluorescence intensity at the maximum of the excimer emission (around 474 nm) to the intensity of one of the monomer peaks (e.g., the peak at 379 nm). The E/M ratio is a measure of the probe's lateral diffusion and clustering within the membrane.
-
Visualization of Experimental Workflow and Data Interpretation
The following diagrams, generated using the DOT language, illustrate the key experimental workflow and the logical relationships in interpreting the spectral data from this compound.
Conclusion
This compound is a valuable tool for probing the complex environment of lipid membranes. Its spectral properties, particularly the distinct monomer and excimer fluorescence, provide quantitative insights into membrane order and dynamics. The experimental protocols and data interpretation frameworks presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this probe in their studies of membrane biophysics, drug-membrane interactions, and the cellular trafficking of cholesterol.
References
- 1. Cholesterol-pyrene as a probe for cholesterol distribution on ordered and disordered membranes: Determination of spectral wavelengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholesterol-pyrene as a probe for cholesterol distribution on ordered and disordered membranes: Determination of spectral wavelengths | PLOS One [journals.plos.org]
- 3. Cholesterol-pyrene as a probe for cholesterol distribution on ordered and disordered membranes: Determination of spectral wavelengths - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Dynamics of Lipid Bilayers: An In-depth Technical Guide to Pyrene Excimer Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pyrene (B120774) excimer formation mechanism and its application as a powerful tool to investigate the biophysical properties of lipid bilayers. Pyrene, a polycyclic aromatic hydrocarbon, exhibits unique fluorescence characteristics that are highly sensitive to its local environment, making it an invaluable probe for researchers in membrane biophysics, cell biology, and drug development. When a pyrene molecule in its excited state encounters another in the ground state, they can form a transient excited-state dimer, or "excimer," which fluoresces at a longer wavelength than the monomer. The ratio of excimer to monomer fluorescence intensity (E/M ratio) is a key parameter that provides insights into the fluidity, lateral diffusion, and organization of lipid membranes.
The Core Mechanism: Pyrene Excimer Formation in a Lipid Environment
The formation of pyrene excimers within a lipid bilayer is a dynamic process governed by the lateral diffusion of pyrene molecules or pyrene-labeled lipids within the two-dimensional plane of the membrane. The generally accepted mechanism involves the following key steps:
-
Excitation: A ground-state pyrene monomer (Py) absorbs a photon of light (hν) and transitions to an excited singlet state (Py*).
-
Diffusion: The excited pyrene monomer (Py*) diffuses laterally within the lipid bilayer.
-
Encounter and Excimer Formation: If Py* encounters a ground-state pyrene monomer (Py) in a favorable orientation during its excited-state lifetime, they form an excimer (Py-Py)*.
-
Fluorescence: Both the excited monomer (Py) and the excimer (Py-Py) can relax to the ground state by emitting photons of different wavelengths. Monomer fluorescence is typically observed in the 370-400 nm range with distinct vibronic bands, while excimer fluorescence is a broad, structureless emission centered around 480 nm.[1]
The efficiency of excimer formation is critically dependent on the rate of lateral diffusion of the pyrene probes within the bilayer.[2][3] Consequently, the E/M ratio serves as a sensitive indicator of membrane fluidity. A higher E/M ratio suggests a more fluid membrane where pyrene molecules can diffuse and encounter each other more readily, while a lower ratio indicates a more viscous or ordered membrane environment.[2][4]
However, there is evidence suggesting that in some membrane systems, pyrene molecules may pre-aggregate, leading to excimer formation through a static mechanism that is not solely diffusion-controlled.[5] This is particularly relevant at higher pyrene concentrations.
References
- 1. researchgate.net [researchgate.net]
- 2. Excimer-forming lipids in membrane research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lateral and transversal diffusion and phase transitions in erythrocyte membranes. An excimer fluorescence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Temperature, pressure and cholesterol effects on bilayer fluidity; a comparison of pyrene excimer/monomer ratios with the steady-state fluorescence polarization of diphenylhexatriene in liposomes and microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence that pyrene excimer formation in membranes is not diffusion-controlled - PubMed [pubmed.ncbi.nlm.nih.gov]
The Principle of Pyrene-Labeled Cholesterol in Membrane Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide delves into the core principles and applications of pyrene-labeled cholesterol as a powerful fluorescent probe in the study of biological membranes. Its unique photophysical properties offer a window into the dynamic and complex environment of the lipid bilayer, providing critical insights into membrane structure, function, and the intricate interactions of its components.
Core Principle: The Photophysics of Pyrene (B120774) in a Membrane Environment
The utility of pyrene as a fluorescent membrane probe stems from its sensitivity to the local environment and its ability to form "excimers" (excited-state dimers). When a pyrene molecule absorbs a photon, it is elevated to an excited singlet state. From this state, it can return to the ground state via two primary pathways:
-
Monomer Emission: An isolated, excited pyrene molecule will emit a photon, resulting in fluorescence with a characteristic structured spectrum, typically with peaks in the 370-400 nm range. The precise peak positions and their relative intensities are sensitive to the polarity of the surrounding environment.[1][2]
-
Excimer Formation and Emission: If an excited pyrene molecule collides with a ground-state pyrene molecule within the lifetime of its excited state (typically nanoseconds), they can form a transient, unstable complex known as an excimer. This excimer then fluoresces at a longer, unstructured wavelength, typically around 470-480 nm, before dissociating.[1][2][3]
The formation of excimers is a diffusion-controlled process. Therefore, the ratio of excimer fluorescence intensity (Ie) to monomer fluorescence intensity (Im), known as the E/M ratio , is directly proportional to the probe's concentration and its lateral diffusion coefficient within the membrane.[3][4] This E/M ratio serves as a key experimental observable, providing information on:
-
Membrane Fluidity: In a more fluid membrane, pyrene-labeled molecules can diffuse more rapidly, leading to more frequent collisions and a higher E/M ratio.[3][4]
-
Probe Proximity and Clustering: A high E/M ratio can also indicate the clustering or aggregation of the probe molecules in specific membrane domains.[1][2][5]
When the pyrene moiety is covalently attached to cholesterol, the resulting probe (pyrene-cholesterol) mimics the behavior of native cholesterol, partitioning into membrane domains in a similar fashion.[1][6] This makes it an invaluable tool for specifically investigating the distribution and dynamics of cholesterol within the membrane.
Figure 1: Principle of pyrene monomer and excimer formation.
Applications in Membrane Research
The unique properties of pyrene-labeled cholesterol enable its use in a variety of applications to probe membrane biophysics and cell biology.
Characterizing Membrane Fluidity and Phase Behavior
The E/M ratio of pyrene-cholesterol is a sensitive indicator of membrane fluidity.[4] Cholesterol itself is a key regulator of membrane fluidity; it tends to decrease fluidity in liquid-disordered (Ld) phases and increase it in gel or solid-ordered (So) phases through the formation of a liquid-ordered (Lo) phase.[7][8] By measuring the E/M ratio as a function of temperature or lipid composition, researchers can monitor phase transitions and the effects of drugs or proteins on membrane dynamics.
Probing Lipid Rafts and Membrane Domains
Cholesterol is a critical component of specialized membrane microdomains known as lipid rafts, which are enriched in sphingolipids and saturated phospholipids (B1166683) and exist in a liquid-ordered (Lo) state.[1][8][9] Pyrene-cholesterol preferentially partitions into these cholesterol-rich domains.[6] Its fluorescence provides information about these domains in two ways:
-
Monomer Spectrum (Vibronic Fine Structure): The fluorescence spectrum of the pyrene monomer exhibits several vibronic bands. The ratio of the intensities of these peaks (e.g., I1/I3) is sensitive to the polarity of the local environment. This allows for the differentiation between the more ordered, less polar environment of a lipid raft (Lo phase) and the more fluid, polar environment of the surrounding bilayer (Ld phase).[1] Specifically, wavelengths of 373 nm and 379 nm have been identified as being discriminative for Lo and Ld environments, respectively.[2][5][10]
-
Excimer Formation: Increased concentration of pyrene-cholesterol within a raft domain leads to a higher E/M ratio, signaling the clustering of cholesterol.[2][5]
Figure 2: Py-Chol partitioning into membrane domains.
Studying Protein-Cholesterol Interactions
Many membrane proteins require specific interactions with cholesterol for their proper function and localization, often within lipid rafts.[11][12] Pyrene-cholesterol can be used in Förster Resonance Energy Transfer (FRET) studies to investigate these interactions. By using a protein with an intrinsic fluorophore (like tryptophan) or one that is extrinsically labeled with a suitable fluorescent dye to act as a FRET donor, and pyrene-cholesterol as the acceptor, the proximity between the protein and cholesterol can be quantified.[13]
Monitoring Membrane Fusion and Trafficking
Membrane fusion events, which are critical for processes like viral entry and neurotransmitter release, often involve the formation of non-lamellar lipid intermediates. Pyrene-cholesterol has been shown to report on these transient structures.[14][15] During fusion, a transient increase in the E/M ratio can be observed, which is consistent with the probe accumulating in highly curved, intermediate structures that facilitate the merger of the two bilayers.[14][15] Furthermore, pyrene-cholesterol delivered via lipoproteins can be used to trace the intracellular trafficking of cholesterol to compartments like late endosomes.[6][16]
Quantitative Data and Spectral Properties
The precise spectral characteristics of pyrene-cholesterol are crucial for experimental design and data interpretation.
| Parameter | Wavelength (nm) | Notes | References |
| Excitation Maximum | ~335-344 nm | Optimal wavelength to excite the pyrene moiety. | [1][4] |
| Monomer Emission Peaks | ~373 nm, ~379 nm | The ratio of these peaks is sensitive to environmental polarity. 373 nm is associated with more ordered (Lo) domains, while 379 nm is associated with disordered (Ld) domains. | [1][2][5][10] |
| Excimer Emission Maximum | ~470-475 nm | Broad, unstructured peak indicative of probe proximity and/or high membrane fluidity. | [1][2][4][5] |
Experimental Protocols
General Protocol for Membrane Fluidity Measurement in Liposomes
This protocol outlines the basic steps for assessing membrane fluidity in Large Unilamellar Vesicles (LUVs) using a pyrene-labeled lipid, which is analogous to using pyrene-cholesterol.
References
- 1. Cholesterol-pyrene as a probe for cholesterol distribution on ordered and disordered membranes: Determination of spectral wavelengths - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Excimer-forming lipids in membrane research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Membrane cholesterol modulates the fluid shear stress response of polymorphonuclear leukocytes via its effects on membrane fluidity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholesterol-pyrene as a probe for cholesterol distribution on ordered and disordered membranes: Determination of spectral wavelengths | PLOS One [journals.plos.org]
- 6. Specific cellular incorporation of a pyrene-labelled cholesterol: lipoprotein-mediated delivery toward ordered intracellular membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of fluorescence to determine the effects of cholesterol on lipid behavior in sphingomyelin liposomes and erythrocyte membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Cholesterol in the Formation and Nature of Lipid Rafts in Planar and Spherical Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cholesterol-pyrene as a probe for cholesterol distribution on ordered and disordered membranes: Determination of spectral wavelengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Membrane Cholesterol Interactions with Proteins in Hypercholesterolemia-Induced Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How cholesterol interacts with proteins and lipids during its intracellular transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification of protein–lipid selectivity using FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Pyrene cholesterol reports the transient appearance of nonlamellar intermediate structures during fusion of model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Specific Cellular Incorporation of a Pyrene-Labelled Cholesterol: Lipoprotein-Mediated Delivery toward Ordered Intracellular Membranes | PLOS One [journals.plos.org]
An In-depth Technical Guide to Cholesteryl (pyren-1-yl)hexanoate for Studying Lipid-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl (pyren-1-yl)hexanoate is a fluorescent analog of cholesterol that incorporates the environmentally sensitive fluorophore, pyrene (B120774). This probe is a powerful tool for investigating the intricate interactions between lipids and proteins within cellular membranes. The pyrene moiety's fluorescence is highly sensitive to its local microenvironment, making it an exceptional reporter on changes in polarity, viscosity, and proximity to other molecules. This technical guide provides a comprehensive overview of the properties of this compound, detailed experimental protocols for its use, and its application in studying lipid-protein interactions, particularly with G-protein coupled receptors (GPCRs).
Core Properties of this compound
This compound is designed to mimic the behavior of native cholesterol in biological membranes. The pyrene group is attached to the cholesterol molecule via a hexanoate (B1226103) linker. This design allows the cholesterol moiety to intercalate into the lipid bilayer, while the pyrene reporter group resides in the hydrophobic core of the membrane.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C49H64O2 | [1] |
| Molecular Weight | 685.03 g/mol | [1] |
| Alternate Names | 3β-Hydroxy-5-cholestene 3-(6-[1-pyrene])hexanoate; 5-Cholesten-3β-ol 3-(6-[1-pyrene])hexanoate | [1] |
| CAS Number | 96886-70-3 | [1] |
Photophysical Properties
The photophysical properties of the pyrene fluorophore are what make this compound a valuable research tool. Pyrene exhibits a structured monomer emission spectrum and a broad, structureless excimer emission at higher concentrations when two pyrene molecules are in close proximity (~10 Å).[2][3] The ratio of excimer to monomer fluorescence intensity is a sensitive measure of the probe's concentration and mobility within the membrane.
| Parameter | Value | Notes |
| Excitation Maximum (λex) | ~330-345 nm | The exact maximum can vary slightly depending on the solvent environment.[4] |
| Monomer Emission Maxima (λem) | ~376 nm, 396 nm, 415 nm | The ratio of the intensities of these vibronic bands is sensitive to the polarity of the environment.[4] |
| Excimer Emission Maximum (λem) | ~474 nm | This broad emission peak appears at high local concentrations of the probe.[5] |
| Fluorescence Quantum Yield (Φf) | Varies | Highly dependent on the solvent and local environment. Pyrene itself has a high quantum yield.[4][6] |
| Fluorescence Lifetime (τ) | Biexponential decay | The presence of multiple lifetimes suggests the probe exists in different microenvironments within the membrane.[4] |
| Förster Radius (R0) for Trp-Pyrene FRET | 21-27 Å | This is the distance at which Förster Resonance Energy Transfer from a tryptophan donor to a pyrene acceptor is 50% efficient.[7] |
Experimental Protocols
Preparation of Liposomes Containing this compound
This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating the fluorescent cholesterol analog.
Materials:
-
Phospholipid(s) of choice (e.g., POPC, DPPC)
-
This compound
-
Hydration buffer (e.g., PBS, HEPES buffer)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve the desired phospholipids (B1166683) and this compound in chloroform. The final concentration of the fluorescent probe should typically be between 1-5 mol%.
-
Remove the chloroform under a stream of nitrogen gas while rotating the flask to form a thin lipid film on the wall.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the hydration buffer to the flask. The temperature of the buffer should be above the phase transition temperature of the chosen phospholipids.
-
Vortex the flask vigorously to disperse the lipid film, creating a suspension of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the mini-extruder with the polycarbonate membrane according to the manufacturer's instructions.
-
Equilibrate the extruder and the lipid suspension to a temperature above the lipid phase transition temperature.
-
Pass the MLV suspension through the extruder 10-20 times to form LUVs of a defined size.
-
-
Characterization:
-
The size distribution of the LUVs can be determined by dynamic light scattering (DLS).
-
The final lipid concentration can be determined using a phosphate (B84403) assay.
-
Förster Resonance Energy Transfer (FRET) Assay for Lipid-Protein Interaction
This protocol outlines a FRET-based assay to study the interaction between a protein containing intrinsic tryptophan residues (the donor) and this compound (the acceptor) in a liposome (B1194612) system.
Materials:
-
LUVs containing a known concentration of this compound.
-
LUVs without the fluorescent probe (control).
-
Purified protein of interest with intrinsic tryptophan fluorescence.
-
Fluorometer with excitation and emission wavelength selection.
Procedure:
-
Sample Preparation:
-
In a quartz cuvette, add a fixed concentration of the protein to a buffer solution.
-
Record the baseline tryptophan fluorescence spectrum by exciting at ~295 nm and scanning the emission from 310 nm to 550 nm.
-
-
Titration:
-
Add increasing concentrations of LUVs containing this compound to the protein solution.
-
After each addition, allow the sample to equilibrate and then record the fluorescence spectrum.
-
-
Control Experiment:
-
Perform a parallel titration with control LUVs (without the pyrene probe) to account for any changes in tryptophan fluorescence due to simple membrane binding or light scattering.
-
-
Data Analysis:
-
Correct the fluorescence spectra for dilution and inner filter effects.
-
Calculate the FRET efficiency (E) at each liposome concentration using the following equation: E = 1 - (FDA / FD) where FDA is the fluorescence intensity of the donor (tryptophan) in the presence of the acceptor (pyrene-cholesterol) and FD is the fluorescence intensity of the donor in the absence of the acceptor.
-
Plot the FRET efficiency as a function of the acceptor concentration to determine the binding affinity (Kd).
-
Fluorescence Quenching Assay for Determining Binding Affinity
This protocol describes how to use the quenching of pyrene fluorescence to determine the binding affinity of a protein to membranes containing this compound. This can be achieved through quenching by a quencher added to the solution or by changes in the pyrene's environment upon protein binding.
Materials:
-
LUVs containing this compound.
-
Purified protein of interest.
-
A suitable fluorescence quencher (e.g., potassium iodide, acrylamide) if performing a quenching experiment.
-
Fluorometer.
Procedure:
-
Sample Preparation:
-
Prepare a series of samples with a fixed concentration of LUVs containing this compound.
-
Add increasing concentrations of the protein of interest to each sample.
-
-
Fluorescence Measurement:
-
Excite the pyrene moiety at ~340 nm and measure the fluorescence emission spectrum, paying attention to both the monomer and excimer emission peaks.
-
-
Data Analysis:
-
Analyze the change in fluorescence intensity (quenching or enhancement) at a specific wavelength as a function of the protein concentration.
-
The data can be fitted to a binding isotherm (e.g., the Hill equation) to determine the dissociation constant (Kd) and the stoichiometry of the interaction.
-
Alternatively, if using a collisional quencher, the Stern-Volmer equation can be applied to analyze the quenching data and infer changes in the accessibility of the pyrene probe upon protein binding.
-
Visualizing Interactions and Workflows
Experimental Workflow for FRET-based Lipid-Protein Interaction Studies
Caption: Workflow for determining lipid-protein binding affinity using FRET.
Mechanism of Cholesterol Interaction with G-Protein Coupled Receptors (GPCRs)
Cholesterol is known to modulate the function of GPCRs through both direct and indirect mechanisms.[4][8] Direct interactions can occur at specific cholesterol-binding motifs on the receptor, such as the Cholesterol Consensus Motif (CCM), leading to allosteric modulation of receptor conformation and signaling.[8] Indirectly, cholesterol affects the physical properties of the membrane, such as thickness and fluidity, which in turn can influence GPCR activity.
Caption: Direct and indirect mechanisms of GPCR modulation by cholesterol.
Applications in Drug Development
The study of lipid-protein interactions is crucial in drug development. Many drugs target membrane proteins, and their efficacy can be influenced by the lipid environment. This compound can be used to:
-
Screen for compounds that modulate lipid-protein interactions: By monitoring changes in FRET or fluorescence quenching, researchers can identify small molecules that enhance or inhibit the binding of a protein to cholesterol-rich membrane domains.
-
Characterize the mechanism of action of drugs that target membrane proteins: The probe can help elucidate whether a drug's effect is due to a direct interaction with the protein or an alteration of the surrounding lipid environment.
-
Investigate the role of cholesterol in disease states: Altered cholesterol metabolism is implicated in numerous diseases. This probe can be used to study how these changes affect the function of key membrane proteins.
Conclusion
This compound is a versatile and powerful tool for the detailed investigation of lipid-protein interactions. Its environmentally sensitive fluorescence properties provide a window into the molecular dynamics of cellular membranes. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to employ this probe in their studies, ultimately contributing to a deeper understanding of cellular signaling and the development of novel therapeutics.
References
- 1. scbt.com [scbt.com]
- 2. mdpi.com [mdpi.com]
- 3. gorbenko-h.univer.kharkov.ua [gorbenko-h.univer.kharkov.ua]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cholesterol-pyrene as a probe for cholesterol distribution on ordered and disordered membranes: Determination of spectral wavelengths | PLOS One [journals.plos.org]
- 6. Solvatochromic pyrene analogues of Prodan exhibiting extremely high fluorescence quantum yields in apolar and polar solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of protein–lipid selectivity using FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A butterfly-shaped pyrene derivative of cholesterol and its uses as a fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing Cholesterol's Realm: A Technical Guide to Pyrene-Based Fluorescent Sensors
For researchers, scientists, and drug development professionals, this in-depth guide navigates the landscape of pyrene-based fluorescent probes for the detection and analysis of cholesterol. This document provides a comprehensive overview of the design, application, and experimental considerations of these powerful molecular tools.
Pyrene (B120774), a polycyclic aromatic hydrocarbon, possesses unique photophysical properties that make it an exceptional fluorophore for sensing applications. Its fluorescence emission is highly sensitive to the local environment, particularly polarity. Furthermore, pyrene can form excited-state dimers, known as excimers, which exhibit a characteristic red-shifted fluorescence. This excimer formation is dependent on the proximity of two pyrene molecules, a feature ingeniously exploited in the design of cholesterol probes.
This guide will delve into the core principles of pyrene-based cholesterol sensors, detailing their mechanisms of action and providing a comparative analysis of key quantitative data. Detailed experimental protocols for their use and diagrams illustrating their operational principles are also presented to facilitate their practical implementation in the laboratory.
Core Principles of Pyrene-Based Cholesterol Probes
The fundamental principle behind many pyrene-based cholesterol probes lies in the modulation of pyrene's monomer and excimer fluorescence in response to cholesterol. Typically, a cholesterol molecule is tethered to a pyrene moiety. The interaction and aggregation of these cholesterol-pyrene conjugates in various environments, such as cellular membranes, directly influence the spatial arrangement of the pyrene units.
In environments with low cholesterol concentrations or in a more fluid membrane state, the cholesterol-pyrene probes are dispersed, leading to dominant monomer fluorescence. Conversely, in cholesterol-rich domains or environments that promote aggregation, the pyrene moieties are brought into close proximity, facilitating the formation of excimers and a corresponding increase in excimer fluorescence. The ratio of excimer to monomer (E/M) fluorescence intensity, therefore, serves as a ratiometric readout for cholesterol concentration or the organization of cholesterol in membranes.
Quantitative Data of Pyrene-Based Cholesterol Probes
The following table summarizes key quantitative data for prominent pyrene-based cholesterol probes discussed in the literature. This allows for a direct comparison of their photophysical properties and sensing performance.
| Probe Name | Excitation Wavelength (nm) | Monomer Emission (nm) | Excimer Emission (nm) | Key Quantitative Finding | Reference |
| Cholesterol-Pyrene | 345 | 375-405 | ~460 | The ratio of excimer to monomer fluorescence is sensitive to the liquid-ordered and liquid-disordered phases of membranes. | [1] |
| Py-met-chol | Not Specified | 373, 379 | 474 | The 373/432 and 379/432 ratios are suggested for characterizing monomeric cholesterol-pyrene environmental changes. | [2] |
| ECPS | Not Specified | Monomer emission in good solvents (n-hexane, benzene) | Excimer emission in poor solvents (water) | The ratio of excimer to monomer emission changes from 50 in water to 0 in n-hexane. Detection limit for water in acetonitrile (B52724) is 7 ppm. | [3][4][5] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of pyrene-based cholesterol probes. The following sections outline typical experimental protocols.
General Fluorescence Measurements
A standard procedure for recording pyrene fluorescence involves using a spectrofluorometer.
-
Sample Preparation: Prepare samples containing the pyrene-labeled cholesterol probe at a concentration typically in the range of 5-10 µg/ml in a suitable buffer, such as phosphate-buffered saline (PBS).[1]
-
Instrument Settings:
-
Data Acquisition: For improved signal-to-noise ratio, an average of 10-20 scans is typically recorded.[1]
-
Data Analysis: The ratio of the excimer fluorescence intensity (around 460-474 nm) to the monomer fluorescence intensity (typically the peak at 375 nm) (E/M ratio) is calculated to quantify the extent of pyrene excimer formation.
Studying Membrane Domains
Cholesterol-pyrene probes are valuable tools for investigating the organization of cholesterol in lipid membranes.
-
Liposome Preparation: Prepare liposomes with varying lipid compositions to mimic different membrane environments (e.g., liquid-ordered and liquid-disordered phases). Incorporate the cholesterol-pyrene probe at a low molar percentage (e.g., 2-3 mol%).
-
Temperature Studies: Perform fluorescence measurements over a range of temperatures (e.g., 10-55°C) to study the effect of temperature on membrane fluidity and cholesterol distribution.[2] Spectra are typically recorded at 5°C intervals.[2]
-
Data Analysis: Analyze the changes in the E/M ratio and specific monomer peak ratios (e.g., 373/379 nm) to characterize the distribution and clustering of the cholesterol-pyrene probe within the different membrane phases.[2]
Visualizing the Mechanisms
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the principles and workflows associated with pyrene-based cholesterol probes.
Caption: Principle of pyrene-based cholesterol sensing.
Caption: Workflow for studying membrane domains.
References
- 1. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholesterol-pyrene as a probe for cholesterol distribution on ordered and disordered membranes: Determination of spectral wavelengths - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchwith.njit.edu [researchwith.njit.edu]
- 5. A butterfly-shaped pyrene derivative of cholesterol and its uses as a fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cholesteryl (pyren-1-yl)hexanoate in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Cholesteryl (pyren-1-yl)hexanoate, a fluorescent cholesterol analog, for cellular imaging. This probe is a valuable tool for investigating cholesterol trafficking, the dynamics of lipid microdomains (rafts), and the pathology of lipid storage disorders.
Introduction
This compound is a fluorescent derivative of cholesterol where the pyrene (B120774) fluorophore is attached to a cholesterol molecule via a hexanoate (B1226103) linker.[1] This design allows the molecule to mimic the behavior of natural cholesteryl esters within cellular membranes and lipid droplets. The key feature of the pyrene moiety is its ability to form "excimers" (excited-state dimers) when two pyrene molecules are in close proximity (less than 10 Å). This results in a distinct red-shift in its fluorescence emission spectrum, providing a powerful tool to probe the local concentration and organization of the probe within the cell.
The fluorescence emission of the pyrene monomer is observed in the range of 375-405 nm, while the excimer emission is a broad, featureless band centered around 465 nm.[2] The ratio of excimer to monomer (E/M) fluorescence intensity is a sensitive indicator of the local concentration of the probe, making it ideal for studying cholesterol-rich domains and lipid storage.
Physicochemical and Photophysical Properties
A summary of the key properties of this compound is provided below for easy reference.
| Property | Value | Reference |
| CAS Number | 96886-70-3 | [1] |
| Molecular Formula | C49H64O2 | [1] |
| Molecular Weight | 685.03 g/mol | [1] |
| Monomer Excitation Max | ~340 nm | [3] |
| Monomer Emission Max | ~376 nm and ~396 nm | [2] |
| Excimer Emission Max | ~465 nm | [2] |
| Monomer Radiative Lifetime | ~6.8 x 10⁻⁷ s | [4] |
| Excimer Radiative Lifetime | ~0.9 x 10⁻⁷ s | [4] |
Applications in Cellular Imaging
This compound is a versatile probe for a range of applications in cell biology and drug development.
Visualization and Analysis of Lipid Rafts
Lipid rafts are dynamic, cholesterol- and sphingolipid-enriched microdomains within the plasma membrane that play crucial roles in signal transduction and protein trafficking. Due to its structural similarity to cholesterol, this compound partitions into these ordered domains. At high local concentrations within rafts, the pyrene moiety forms excimers, leading to a detectable shift in the fluorescence emission. This allows for the visualization of lipid rafts and the study of how their structure and dynamics are affected by various stimuli or drug candidates.
Investigating Cholesterol Trafficking and Metabolism
The probe can be used to follow the intracellular trafficking of cholesterol. After cellular uptake, this compound is transported through the endo-lysosomal pathway and can be stored in lipid droplets. By monitoring the changes in monomer and excimer fluorescence, researchers can gain insights into the mechanisms of cholesterol transport, esterification, and storage.
Studying Lipid Storage Disorders: Niemann-Pick Type C Disease
Niemann-Pick Type C (NPC) disease is a lysosomal storage disorder characterized by the accumulation of unesterified cholesterol and other lipids in the late endosomes and lysosomes. This is due to mutations in the NPC1 or NPC2 proteins, which are essential for cholesterol egress from these compartments. This compound can be used as a probe to model the accumulation of cholesteryl esters in NPC-deficient cells. An increase in excimer fluorescence within late endosomes/lysosomes can serve as a readout for impaired cholesterol trafficking, providing a valuable tool for screening potential therapeutic compounds.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a 1 mM stock solution by dissolving the appropriate amount of the compound in anhydrous DMSO. For example, for 1 mg of this compound (MW = 685.03), add 1.46 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Live-Cell Labeling and Fluorescence Microscopy
-
Materials:
-
Cultured cells on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope equipped with a UV excitation source (e.g., ~340 nm) and emission filters for monomer (~370-410 nm) and excimer (~450-500 nm) detection.
-
-
Procedure:
-
Plate cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency (typically 60-80%).
-
On the day of the experiment, prepare a working solution of this compound. Dilute the 1 mM stock solution in serum-free medium to a final concentration of 1-5 µM. The optimal concentration may vary depending on the cell type and experimental goals and should be determined empirically.
-
Aspirate the complete medium from the cells and wash once with warm PBS.
-
Add the labeling solution (this compound in serum-free medium) to the cells.
-
Incubate the cells for 1-4 hours at 37°C in a CO2 incubator. Incubation time can be optimized to observe different stages of cholesterol trafficking.
-
After incubation, wash the cells three times with warm PBS to remove excess probe.
-
Add fresh, pre-warmed complete medium to the cells.
-
Image the cells immediately using a fluorescence microscope.
-
Protocol 3: Image Acquisition and Analysis of Excimer-to-Monomer (E/M) Ratio
-
Image Acquisition:
-
Excite the sample at ~340 nm.
-
Acquire two separate images (or use a spectral detector) for the monomer and excimer fluorescence.
-
Monomer Channel: Collect emission between ~370 nm and ~410 nm.
-
Excimer Channel: Collect emission between ~450 nm and ~500 nm.
-
-
Ensure that the imaging conditions (e.g., exposure time, laser power) are kept consistent across all samples to allow for quantitative comparisons.
-
-
Image Analysis for E/M Ratio:
-
Use image analysis software such as ImageJ/Fiji.[5]
-
Background Subtraction: Subtract the background fluorescence from both the monomer and excimer images.
-
Region of Interest (ROI) Selection: Define ROIs corresponding to specific cellular structures (e.g., plasma membrane, intracellular vesicles, lipid droplets) or the entire cell.
-
Intensity Measurement: Measure the mean fluorescence intensity within the defined ROIs for both the monomer (IM) and excimer (IE) channels.
-
E/M Ratio Calculation: Calculate the E/M ratio by dividing the mean excimer intensity (IE) by the mean monomer intensity (IM) for each ROI.
-
Ratio Imaging (Optional): Generate a ratiometric image by dividing the excimer image by the monomer image on a pixel-by-pixel basis. This can provide a visual representation of the spatial distribution of the E/M ratio.
-
Visualizations
Caption: A streamlined workflow for cellular imaging using this compound.
Caption: Cholesterol efflux pathway and its disruption in Niemann-Pick C disease.
References
Application Notes and Protocols for Membrane Labeling with Cholesteryl (pyren-1-yl)hexanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl (pyren-1-yl)hexanoate is a fluorescent analog of cholesterol that serves as a powerful tool for investigating the distribution and dynamics of cholesterol in biological membranes. By replacing the acyl chain of cholesterol with a pyrene-functionalized hexanoate, this probe allows for the visualization and biophysical characterization of cholesterol-rich domains, such as lipid rafts, and the study of cholesterol trafficking within living cells. The pyrene (B120774) moiety exhibits unique fluorescence properties, including the formation of excimers (excited-state dimers) upon spatial proximity, which is sensitive to the local concentration and environment of the probe. This characteristic enables researchers to probe the organization of cholesterol in both model and cellular membranes.[1][2][3]
These application notes provide a comprehensive overview of the use of this compound for membrane labeling, including detailed experimental protocols, data interpretation guidelines, and its application in studying cell signaling pathways.
Key Applications
-
Visualization and characterization of lipid rafts and membrane domains: The probe's fluorescence is sensitive to the membrane's lipid order, allowing for the differentiation between liquid-ordered (Lo) and liquid-disordered (Ld) phases.[1][3][4]
-
Monitoring cholesterol trafficking and metabolism: When delivered via lipoproteins, the probe can be used to trace the intracellular pathways of cholesterol.[5][6]
-
Investigating the role of cholesterol in cell signaling: By observing changes in the membrane environment upon receptor activation, this probe can elucidate the influence of cholesterol on signaling platforms, such as those involving G-protein coupled receptors (GPCRs).[2]
Data Presentation
Spectral Characteristics
The fluorescence emission spectrum of pyrene-labeled cholesterol provides critical information about the membrane environment. The ratio of excimer to monomer fluorescence intensity is a key indicator of probe clustering and, by extension, cholesterol-rich domains.
| Parameter | Wavelength (nm) | Interpretation |
| Excitation | ~335 | Optimal wavelength for exciting the pyrene fluorophore.[7] |
| Monomer Emission Peak 1 | 373 | Discriminant wavelength for liquid-ordered (Lo) environments.[1][3] |
| Monomer Emission Peak 2 | 379 | Discriminant wavelength for liquid-disordered (Ld) environments.[1][3] |
| Excimer Emission Peak | ~474 | Indicates spatial proximity and clustering of the probe, characteristic of cholesterol-rich domains.[1][3][4] |
Experimental Protocols
Protocol 1: Direct Labeling of Live Cell Membranes
This protocol is suitable for general labeling of the plasma membrane and studying its organization.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Cultured cells on coverslips or imaging dishes
Procedure:
-
Stock Solution Preparation:
-
Staining Solution Preparation:
-
Pre-warm the live-cell imaging medium to the optimal temperature for your cell line (typically 37°C).
-
Prepare the staining solution by diluting the 10 µM stock solution in the pre-warmed medium to a final concentration of 10-50 nM.[1] The optimal concentration may vary depending on the cell type and should be determined empirically.
-
Prepare only enough staining solution for immediate use.[1]
-
-
Cell Labeling:
-
Remove the cell culture medium and rinse the cells once with the pre-warmed live-cell imaging medium.
-
Add a sufficient volume of the staining solution to completely cover the cells.
-
Incubate for 10-30 minutes at the optimal cell growth conditions (e.g., 37°C in a CO2-controlled incubator).[1]
-
-
Washing (Optional):
-
To reduce background fluorescence, you can rinse the cells with fresh live-cell imaging medium after incubation.[1]
-
-
Imaging:
-
Image the cells immediately in fresh live-cell imaging medium.
-
Use an excitation wavelength of approximately 335 nm.
-
Record the emission spectrum from 360 nm to 600 nm to capture both monomer and excimer fluorescence.[7]
-
Analyze the ratios of fluorescence intensities at 373 nm, 379 nm, and ~474 nm to characterize the membrane environment.[3]
-
Protocol 2: Lipoprotein-Mediated Delivery for Cholesterol Trafficking Studies
This protocol is designed for studying the uptake and intracellular transport of cholesterol.
Materials:
-
This compound
-
Low-density lipoprotein (LDL) or high-density lipoprotein (HDL)
-
Ethanol
-
Serum-free cell culture medium
-
Cultured cells (e.g., PC-3 cells that overexpress lipoprotein receptors)[5][6]
Procedure:
-
Preparation of Labeled Lipoproteins:
-
Prepare a stock solution of this compound in ethanol.
-
Incubate the probe with purified LDL or HDL to achieve a final probe concentration that is a small mole percentage (e.g., 5 mol%) of the non-esterified cholesterol in the lipoprotein fraction.[6]
-
-
Cell Labeling:
-
Plate cells and culture until they reach the desired confluency.
-
Wash the cells and incubate them with the labeled lipoproteins (e.g., 0.1 mg/ml) in a serum-free medium.[6]
-
Incubation times can be varied to study the kinetics of uptake and trafficking. For visualization of intracellular compartments, longer incubation times such as 24 to 48 hours have been used.[5][6]
-
-
Washing and Fixation (Optional):
-
After incubation, wash the cells with fresh medium to remove unbound labeled lipoproteins.
-
For colocalization studies with immunofluorescence, cells can be fixed, permeabilized, and stained with antibodies against organelle markers (e.g., Lamp1 for late endosomes).
-
-
Imaging:
-
Perform fluorescence microscopy using the settings described in Protocol 1.
-
Observe the subcellular localization of the pyrene fluorescence to track the trafficking of the cholesterol analog.
-
Visualizations
Experimental Workflow for Direct Membrane Labeling
Caption: Workflow for direct labeling of live cell membranes.
Cholesterol's Role in GPCR Signaling
Caption: Cholesterol-rich domains facilitate GPCR signaling.
References
- 1. Membrane labeling protocol for live-cell applications [abberior.rocks]
- 2. Changes of the membrane lipid organization characterized by means of a new cholesterol-pyrene probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholesterol-pyrene as a probe for cholesterol distribution on ordered and disordered membranes: Determination of spectral wavelengths | PLOS One [journals.plos.org]
- 4. Cholesterol-pyrene as a probe for cholesterol distribution on ordered and disordered membranes: Determination of spectral wavelengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific cellular incorporation of a pyrene-labelled cholesterol: lipoprotein-mediated delivery toward ordered intracellular membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specific Cellular Incorporation of a Pyrene-Labelled Cholesterol: Lipoprotein-Mediated Delivery toward Ordered Intracellular Membranes | PLOS One [journals.plos.org]
- 7. Cholesterol-pyrene as a probe for cholesterol distribution on ordered and disordered membranes: Determination of spectral wavelengths - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Membrane Fluidity using Cholesteryl (pyren-1-yl)hexanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Membrane fluidity is a critical parameter influencing a wide array of cellular processes, including signal transduction, membrane trafficking, and the function of membrane-bound proteins. Alterations in membrane fluidity have been implicated in various disease states and are a key consideration in drug development and delivery. Cholesteryl (pyren-1-yl)hexanoate is a fluorescent probe designed to mimic cholesterol, enabling the investigation of membrane fluidity and the organization of cholesterol-rich domains within biological and artificial membranes.
This document provides detailed application notes and experimental protocols for utilizing this compound to measure membrane fluidity. The methodology is based on the principle of pyrene (B120774) excimer formation, where the ratio of excimer to monomer fluorescence intensity provides a sensitive measure of the probe's proximity and mobility within the lipid bilayer.
Principle of Measurement
This compound incorporates into lipid membranes, and its pyrene moiety exhibits distinct fluorescence properties. At low concentrations or in a highly fluid membrane, the probe exists predominantly as monomers, emitting fluorescence at specific shorter wavelengths. As the concentration of the probe increases or when it is localized in less fluid, ordered membrane domains, the pyrene moieties can form excited-state dimers known as excimers through diffusion-controlled collisions. These excimers emit fluorescence at a characteristic longer wavelength. The ratio of the excimer fluorescence intensity (Ie) to the monomer fluorescence intensity (Im) is therefore directly related to the lateral diffusion rate of the probe within the membrane, providing a quantitative measure of membrane fluidity.[1][2][3]
A higher Ie/Im ratio generally indicates lower membrane fluidity (more ordered), as the probe molecules are more likely to be in close proximity and form excimers. Conversely, a lower Ie/Im ratio suggests higher membrane fluidity (more disordered).
Key Applications
-
Determination of membrane fluidity in liposomes, artificial membranes, and biological membrane preparations.
-
Investigation of the effects of drugs , lipids, proteins, and other molecules on membrane fluidity.
-
Characterization of lipid rafts and other cholesterol-rich membrane domains.
-
Studying membrane phase transitions and lipid-protein interactions.[1]
-
Screening compounds that modulate membrane properties in drug discovery.
Quantitative Data Summary
The following tables summarize key photophysical properties and experimental parameters for using this compound.
Table 1: Photophysical Properties of this compound in a Membrane Environment
| Parameter | Wavelength (nm) | Description | Reference |
| Excitation Wavelength | 335 | Optimal wavelength to excite the pyrene moiety. | [1] |
| Monomer Emission Peak 1 | 373 | Discriminant wavelength for liquid-ordered (Lo) environments. | [1][2][3] |
| Monomer Emission Peak 2 | 379 | Discriminant wavelength for liquid-disordered (Ld) environments. | [1][2][3] |
| Excimer Emission Peak | 474 | Characteristic peak for pyrene excimer formation, indicating probe clustering. | [1][2][3] |
Table 2: Recommended Experimental Conditions and Ratios for Data Analysis
| Parameter | Recommended Value/Ratio | Interpretation | Reference |
| Probe Concentration | 1-5 mol% of total lipid | Optimal range to observe both monomer and excimer fluorescence. | |
| Excitation Slit Width | 5 nm | Standard setting for fluorescence excitation. | [1] |
| Emission Slit Width | 2.5 nm | Standard setting for fluorescence emission detection. | [1] |
| Ie/Im Ratio (e.g., I474/I373) | Varies with membrane fluidity | Higher ratio indicates lower fluidity (more ordered). | [1][2][3] |
| Monomer Ratio (I373/I379) | Varies with membrane polarity | Discriminates between liquid-ordered and liquid-disordered phases. | [1][2][3] |
Experimental Protocols
Protocol 1: Preparation of Liposomes Containing this compound
This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating the fluorescent probe using the thin-film hydration method followed by extrusion.
Materials:
-
Phospholipids (e.g., DOPC, DPPC, or a mixture)
-
Cholesterol (if desired)
-
This compound
-
Chloroform or a suitable organic solvent
-
Hydration buffer (e.g., PBS, Tris-HCl)
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
Procedure:
-
Lipid Film Preparation: a. In a round-bottom flask, dissolve the desired lipids and this compound (at 1-5 mol%) in chloroform. b. Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask. c. Further dry the film under a stream of nitrogen gas and then under vacuum for at least 1 hour to remove any residual solvent.
-
Hydration: a. Hydrate the lipid film with the desired buffer by vortexing for 5-10 minutes above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).
-
Extrusion: a. Assemble the mini-extruder with a 100 nm polycarbonate membrane. b. Transfer the MLV suspension to the extruder syringe. c. Pass the suspension through the membrane 11-21 times to form LUVs of a uniform size.
Protocol 2: Measurement of Membrane Fluidity using Fluorescence Spectroscopy
This protocol outlines the procedure for acquiring fluorescence spectra and calculating the excimer-to-monomer ratio.
Materials:
-
LUV suspension containing this compound
-
Fluorescence spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvette
Procedure:
-
Instrument Setup: a. Set the excitation wavelength to 335 nm.[1] b. Set the emission scan range from 350 nm to 600 nm. c. Set the excitation and emission slit widths to 5 nm and 2.5 nm, respectively.[1] d. Equilibrate the cuvette holder to the desired experimental temperature.
-
Sample Preparation: a. Dilute the LUV suspension in the buffer to a final lipid concentration suitable for fluorescence measurements (typically in the µM range to avoid light scattering).
-
Data Acquisition: a. Place the diluted sample in the quartz cuvette and allow it to equilibrate to the set temperature. b. Record the fluorescence emission spectrum. c. Record a blank spectrum of the buffer alone and subtract it from the sample spectrum.
-
Data Analysis: a. Determine the fluorescence intensity at the monomer peak (e.g., I373) and the excimer peak (I474). b. Calculate the excimer-to-monomer (Ie/Im) ratio as I474 / I373. c. Compare the Ie/Im ratios between different experimental conditions to assess relative changes in membrane fluidity.
Visualizations
Caption: Experimental workflow for measuring membrane fluidity.
Caption: Relationship between membrane fluidity and probe state.
References
- 1. Cholesterol-pyrene as a probe for cholesterol distribution on ordered and disordered membranes: Determination of spectral wavelengths - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]
- 3. Temperature, pressure and cholesterol effects on bilayer fluidity; a comparison of pyrene excimer/monomer ratios with the steady-state fluorescence polarization of diphenylhexatriene in liposomes and microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Cholesteryl (pyren-1-yl)hexanoate for Lipid Raft Analysis
Introduction
Cholesteryl (pyren-1-yl)hexanoate is a fluorescent analog of cholesterol designed for the investigation of membrane biophysics, particularly the study of lipid rafts. This probe incorporates the fluorescent moiety pyrene (B120774), which is covalently linked to a cholesterol molecule via a hexanoate (B1226103) spacer. The intrinsic fluorescence of the pyrene group allows for the direct visualization and biophysical characterization of cholesterol's behavior within cellular and model membranes. The addition of a fluorophore to cholesterol can alter its properties, so it is crucial to use such analogs in conjunction with other methods to get a comprehensive understanding of cholesterol's role in the membrane.[1][2][3]
Lipid rafts are dynamic, nanoscale domains within the plasma membrane enriched in cholesterol, sphingolipids, and specific proteins.[4] These microdomains are implicated in a variety of cellular processes, including signal transduction, protein trafficking, and membrane sorting. The unique lipid composition of rafts results in a more ordered and tightly packed environment (liquid-ordered, Lo phase) compared to the surrounding bulk membrane (liquid-disordered, Ld phase).[4]
Principle of Operation
The utility of this compound in lipid raft studies stems from the photophysical properties of the pyrene fluorophore. Pyrene exhibits a structured fluorescence emission spectrum from its monomeric (single molecule) state. However, when two pyrene molecules are in close proximity (within ~10 Å), they can form an excited-state dimer known as an excimer, which emits light at a longer, unstructured wavelength.[5]
This phenomenon is highly sensitive to the local concentration and mobility of the probe within the membrane.[6]
-
In Liquid-Disordered (Ld) Phases: The probe molecules are more dispersed and mobile, leading to predominantly monomer fluorescence.
-
In Liquid-Ordered (Lo) Phases (Lipid Rafts): The probe may become concentrated, leading to an increase in excimer fluorescence. This allows for the ratiometric detection of lipid rafts and changes in membrane organization.[7]
A cholesterol-pyrene probe has been shown to be an effective sensor for studying the liquid-ordered and liquid-disordered organization in membranes.[8][9]
Applications
-
Visualization of Lipid Rafts: By observing the spatial distribution of monomer and excimer fluorescence, researchers can map the location of cholesterol-rich domains in both live cells and model membranes.
-
Cholesterol Trafficking: This probe can be used to monitor the movement and distribution of cholesterol between different cellular compartments.[1][10]
-
Membrane Fluidity and Order: The ratio of excimer to monomer (E/M) fluorescence intensity provides a quantitative measure of membrane fluidity and lipid packing. Changes in this ratio can indicate alterations in membrane properties due to drug treatment, temperature changes, or protein binding.[7]
-
Protein-Lipid Interactions: It can be used to study how membrane proteins partition into or are excluded from lipid rafts and how they influence the local lipid environment.[6]
-
Drug Screening: The probe can be employed to screen for compounds that modulate the organization and stability of lipid rafts, which is relevant for drug development targeting membrane-associated signaling pathways.[7]
Quantitative Data Summary
The following table summarizes typical spectral properties for pyrene-labeled cholesterol analogs in different membrane environments. Absolute values can vary based on the specific lipid composition, temperature, and instrumentation.
| Parameter | Liquid-Disordered (Ld) Phase | Liquid-Ordered (Lo) Phase (Raft-like) | Reference |
| Monomer Emission Maxima (λem) | ~373-379 nm, ~395 nm | ~373-379 nm, ~395 nm | [8][11] |
| Excimer Emission Maximum (λem) | ~470-480 nm | ~470-480 nm | [8][11][12] |
| Excimer/Monomer (E/M) Ratio | Low | High | [7] |
| Fluorescence Lifetime (τ) - Monomer | Longer (e.g., >100 ns) | Slightly shorter | [13] |
| Fluorescence Lifetime (τ) - Excimer | Shorter (e.g., ~40-60 ns) | Longer | [13] |
Note: The E/M ratio is a key parameter. A higher ratio indicates closer proximity and clustering of the probe, which is characteristic of lipid rafts.
Experimental Protocols
Protocol 1: Labeling of Live Cells with this compound
Objective: To incorporate the fluorescent cholesterol analog into the plasma membrane of cultured cells for microscopy or spectroscopy.
Materials:
-
This compound
-
Ethanol (B145695) or DMSO (spectroscopic grade)
-
Methyl-β-cyclodextrin (MβCD)
-
HEPES-buffered saline (HBS) or other suitable cell culture medium
-
Cultured cells on glass-bottom dishes or coverslips
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in ethanol or DMSO to a concentration of 1-5 mM. Store protected from light at -20°C.
-
Prepare Labeling Complex: a. In a microcentrifuge tube, dilute the probe stock solution into HBS or serum-free medium containing MβCD. A typical final concentration for the probe is 1-10 µM and for MβCD is 1-5 mM. The MβCD helps to solubilize the hydrophobic probe and facilitate its delivery to the cell membrane. b. Vortex the solution vigorously for 1-2 minutes and incubate at 37°C for 15-30 minutes to allow for complex formation.
-
Cell Labeling: a. Wash the cultured cells twice with pre-warmed HBS or serum-free medium. b. Remove the wash buffer and add the probe-MβCD complex solution to the cells. c. Incubate the cells at 37°C for 15-60 minutes. The optimal time will depend on the cell type and experimental goals.
-
Wash and Image: a. Remove the labeling solution and wash the cells three times with pre-warmed HBS or complete medium to remove excess probe. b. Replace with fresh, pre-warmed imaging medium (e.g., phenol (B47542) red-free medium). c. The cells are now ready for fluorescence microscopy or spectrofluorometry.
Protocol 2: Analysis of Membrane Organization using Ratiometric Fluorescence Spectroscopy
Objective: To quantify the relative abundance of liquid-ordered versus liquid-disordered domains by measuring the pyrene excimer-to-monomer (E/M) fluorescence ratio.
Materials:
-
Labeled cells (from Protocol 1) or labeled liposomes
-
Spectrofluorometer with temperature control
Procedure:
-
Instrument Setup: a. Set the excitation wavelength to ~340 nm. b. Set the emission scan range from 360 nm to 550 nm. c. Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio.
-
Data Acquisition: a. Place the sample (cuvette with labeled liposomes or plate with labeled cells) into the spectrofluorometer. b. Acquire the full emission spectrum. c. Identify the peak intensity for a monomer emission band (IM), typically around 379 nm, and the peak intensity for the excimer emission band (IE), typically around 475 nm.
-
Calculate the E/M Ratio: a. Calculate the ratio IE / IM. b. This ratio serves as a quantitative measure of probe clustering and, by inference, the presence of ordered membrane domains.
-
Experimental Perturbations (Optional): a. Treat the cells with a compound known to disrupt lipid rafts (e.g., MβCD to deplete cholesterol) and re-measure the spectrum. A decrease in the E/M ratio would be expected. b. Perform measurements at different temperatures to observe phase transitions.
Visualizations
Caption: Experimental workflow for using this compound.
Caption: Probe localization in a lipid raft signaling context.
References
- 1. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 2. Fluorescent Probes for Monitoring Cholesterol Trafficking in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Designing a Useful Lipid Raft Model Membrane for Electrochemical and Surface Analytical Studies [mdpi.com]
- 5. Pyrene excimer fluorescence: a spatially sensitive probe to monitor lipid-induced helical rearrangement of apolipophorin III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spiedigitallibrary.org [spiedigitallibrary.org]
- 7. Changes of the membrane lipid organization characterized by means of a new cholesterol-pyrene probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cholesterol-pyrene as a probe for cholesterol distribution on ordered and disordered membranes: Determination of spectral wavelengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cholesterol-pyrene as a probe for cholesterol distribution on ordered and disordered membranes: Determination of spectral wavelengths | PLOS One [journals.plos.org]
- 10. Modular Fluorescent Cholesterol Naphthalimide Probes And Their Application For Cholesterol Trafficking Studies In Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cholesterol-pyrene as a probe for cholesterol distribution on ordered and disordered membranes: Determination of spectral wavelengths - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evidence that pyrene excimer formation in membranes is not diffusion-controlled - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Cholesterol Distribution in Membranes with Pyrene Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction
The lateral organization of cholesterol within cellular membranes is crucial for a multitude of cellular processes, including signal transduction, membrane trafficking, and the entry of pathogens. Understanding the distribution of cholesterol into distinct membrane domains, such as liquid-ordered (Lo) and liquid-disordered (Ld) phases, is therefore of significant interest in both basic research and drug development. Pyrene-based fluorescent probes offer a sensitive and quantitative method to investigate the local environment and clustering of cholesterol in model and biological membranes.
This document provides detailed application notes and experimental protocols for utilizing pyrene-cholesterol probes to characterize cholesterol distribution in membranes. The methodology is based on the unique photophysical properties of pyrene (B120774), which exhibits changes in its fluorescence emission spectrum depending on its local concentration and the polarity of its environment.
Principle of the Method
The technique utilizes a cholesterol molecule covalently linked to a pyrene fluorophore (e.g., Py-met-chol). When incorporated into a lipid membrane, the pyrene moiety's fluorescence properties are modulated by its surroundings. Two key phenomena are exploited:
-
Monomer Fluorescence and Environmental Polarity: The fine structure of the pyrene monomer emission spectrum is sensitive to the polarity of the local environment. The ratio of the intensities of different vibronic bands in the monomer emission spectrum can be used to probe the characteristics of the lipid environment. Specifically, the ratio of the emission intensity at 373 nm to that at 379 nm (I373/I379) is a sensitive indicator of the membrane phase, with higher ratios observed in the more ordered (Lo) domains.[1][2]
-
Excimer Formation and Probe Proximity: When two pyrene molecules are in close proximity (within approximately 10 Å), they can form an excited-state dimer known as an excimer. This excimer exhibits a broad, structureless fluorescence emission at a longer wavelength (around 474 nm) than the structured monomer emission (around 370-400 nm). The ratio of the excimer to monomer fluorescence intensity (E/M ratio) is directly proportional to the local concentration of the probe. This allows for the detection of cholesterol-pyrene clustering, which is indicative of cholesterol-rich domains.[2][3]
By analyzing both the monomer and excimer fluorescence of the pyrene-cholesterol probe, researchers can gain insights into the lateral distribution and organization of cholesterol within the membrane.
Data Presentation
The following tables summarize the key quantitative parameters and their interpretation when using pyrene-cholesterol probes.
Table 1: Key Spectroscopic Wavelengths for Pyrene-Cholesterol Probes
| Parameter | Wavelength (nm) | Description | Reference |
| Monomer Emission (Peak I) | ~373 | Vibronic band sensitive to liquid-ordered (Lo) environments. | [1][2] |
| Monomer Emission (Peak III) | ~379 | Vibronic band sensitive to liquid-disordered (Ld) environments. | [1][2] |
| Monomer Emission (Reference) | ~432 | An isobestic point sometimes used for ratioing. | [1] |
| Excimer Emission | ~474 | Broad emission peak resulting from pyrene-pyrene proximity. | [1][2] |
Table 2: Ratiometric Analysis of Pyrene-Cholesterol Fluorescence
| Ratio | Calculation | Interpretation | Reference |
| Monomer Ratio | I373 / I379 | Indicates the relative proportion of Lo to Ld phases. A higher ratio suggests a more ordered environment. | |
| Excimer/Monomer Ratio (E/M) | I474 / I373 (or other monomer peak) | Reflects the extent of cholesterol-pyrene clustering. An increase in this ratio indicates a higher local concentration of the probe, suggesting the formation or growth of cholesterol-rich domains. | [1] |
Experimental Protocols
Protocol 1: Preparation of Liposomes with Pyrene-Cholesterol Probe
This protocol describes the preparation of large unilamellar vesicles (LUVs) containing a pyrene-cholesterol probe.
Materials:
-
Lipids (e.g., DOPC, DPPC, Sphingomyelin) in chloroform
-
Cholesterol in chloroform
-
Pyrene-cholesterol probe (e.g., Py-met-chol) in chloroform
-
Buffer (e.g., HEPES, PBS)
-
Glass vials
-
Nitrogen or Argon gas stream
-
Vacuum desiccator
-
Water bath or heat block
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
In a clean glass vial, mix the desired lipids, cholesterol, and the pyrene-cholesterol probe in chloroform. The final concentration of the pyrene-cholesterol probe should be kept low (e.g., 2-3 mol%) to minimize artifacts.
-
Evaporate the organic solvent under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom of the vial.
-
Place the vial in a vacuum desiccator for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the desired buffer by vortexing for 5-10 minutes. The temperature of the buffer should be above the phase transition temperature of the lipids.
-
The resulting solution of multilamellar vesicles (MLVs) can be subjected to several freeze-thaw cycles to improve lamellarity.
-
To form LUVs, extrude the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times (e.g., 11-21 passes). The extrusion should be performed at a temperature above the lipid phase transition temperature.
-
Store the prepared liposomes at 4°C and use them within a few days.
Protocol 2: Fluorescence Spectroscopy Measurements
This protocol outlines the procedure for acquiring fluorescence emission spectra of the pyrene-cholesterol probe in liposomes.
Materials:
-
Fluorometer with a temperature-controlled cuvette holder
-
Quartz cuvette
-
Liposome (B1194612) suspension from Protocol 1
-
Buffer
Procedure:
-
Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes.
-
Set the excitation wavelength to 345 nm.
-
Set the emission scan range from 360 nm to 550 nm.
-
Set the excitation and emission slit widths (e.g., 2-5 nm).
-
Dilute the liposome suspension with buffer in a quartz cuvette to a final lipid concentration that avoids inner filter effects (typically in the low micromolar range).
-
Place the cuvette in the temperature-controlled holder and allow the sample to equilibrate to the desired temperature.
-
Record the fluorescence emission spectrum.
-
If performing temperature-dependent studies, incrementally change the temperature and allow the sample to equilibrate for a few minutes before each measurement.[1]
-
For data analysis, record the fluorescence intensities at the key wavelengths (e.g., 373 nm, 379 nm, and 474 nm) and calculate the desired ratios (I373/I379 and E/M).
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Principle of pyrene-cholesterol probes in membranes.
Caption: Experimental workflow for liposome preparation and analysis.
Caption: Photophysical pathways of pyrene fluorescence.
References
- 1. Cholesterol-pyrene as a probe for cholesterol distribution on ordered and disordered membranes: Determination of spectral wavelengths - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholesterol-pyrene as a probe for cholesterol distribution on ordered and disordered membranes: Determination of spectral wavelengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The extent of pyrene excimer fluorescence emission is a reflector of distance and flexibility: analysis of the segment linking the LDL receptor-binding and tetramerization domains of apolipoprotein E3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cholesteryl (pyren-1-yl)hexanoate Excimer to Monomer Ratio Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl (pyren-1-yl)hexanoate is a fluorescent cholesterol analog that utilizes the unique photophysical properties of pyrene (B120774) to probe the local microenvironment within lipid bilayers. Pyrene, when excited, can exist in two states: a monomeric state that emits fluorescence at shorter wavelengths, and an excited-state dimer, or "excimer," that forms when an excited pyrene molecule comes into close proximity with a ground-state pyrene molecule, emitting fluorescence at a longer wavelength. The ratio of the excimer to monomer fluorescence intensity (E/M ratio) is highly sensitive to the local concentration and mobility of the probe, making it a powerful tool for studying the organization, dynamics, and composition of lipid membranes and drug delivery systems.[1][2]
This document provides detailed application notes and experimental protocols for the use of this compound in analyzing the properties of lipid-based systems, such as liposomes and other nanoparticles, which are critical in the field of drug development.
Principle of Excimer to Monomer Ratio Analysis
The formation of a pyrene excimer is a diffusion-controlled process. In a lipid bilayer, the lateral diffusion of this compound molecules allows for encounters between excited and ground-state pyrene moieties. A higher local concentration or increased membrane fluidity leads to a greater probability of excimer formation and thus a higher E/M ratio. Conversely, in a more rigid or ordered environment, the diffusion of the probe is restricted, resulting in a lower E/M ratio. This principle allows for the qualitative and quantitative assessment of:
-
Membrane Fluidity: Changes in the E/M ratio can indicate alterations in the fluidity of the lipid bilayer.[1]
-
Lipid Raft Formation: The probe can be used to study the formation and properties of cholesterol-rich microdomains, or lipid rafts.
-
Cholesterol Distribution and Clustering: The E/M ratio provides insights into the lateral distribution and potential clustering of cholesterol within a membrane.[3][4]
-
Characterization of Drug Delivery Systems: The technique can be applied to characterize the lipid organization of liposomes, solid lipid nanoparticles (SLNs), and other lipid-based drug carriers.
Diagram of the Principle of Pyrene Excimer Formation
Caption: Principle of pyrene monomer and excimer fluorescence.
Applications in Drug Development
The analysis of the E/M ratio of this compound is particularly valuable in the development of lipid-based drug delivery systems. By incorporating this probe into liposomes, micelles, or other nanoparticles, researchers can gain critical information about:
-
Formulation Stability: Monitoring the E/M ratio over time can indicate changes in the integrity and organization of the lipid carrier.
-
Drug-Carrier Interactions: The presence of an encapsulated drug can alter the lipid packing and fluidity, which can be detected as a change in the E/M ratio.
-
Environmental Effects: The response of the delivery system to changes in temperature, pH, or other environmental factors can be assessed.
-
Membrane Fusion Events: The technique can be used to monitor the fusion of drug carriers with model or cellular membranes.[5]
Quantitative Data Summary
The following table summarizes the expected changes in the Excimer to Monomer (E/M) ratio of this compound under various experimental conditions, providing a basis for data interpretation.
| Parameter Varied | Change in Parameter | Expected Effect on Membrane | Expected Change in E/M Ratio | Reference |
| Temperature | Increase | Increased Fluidity | Increase | [1] |
| Decrease | Decreased Fluidity / More Ordered | Decrease | [1] | |
| Cholesterol Content | Increase | Increased Order (in fluid phase) | Decrease | [1] |
| Unsaturated Lipids | Increase in Unsaturation | Increased Fluidity | Increase | [4] |
| Pressure | Increase | Decreased Fluidity / More Ordered | Decrease | [1] |
| Presence of Ceramide | Addition | Increased Membrane Order | Increase in Excimer Formation (due to cholesterol rearrangement) | [4] |
Experimental Protocols
Protocol 1: Preparation of Liposomes Containing this compound
This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating the fluorescent probe using the thin-film hydration and extrusion method.
Materials:
-
Primary phospholipid (e.g., DOPC, POPC, DPPC)
-
Cholesterol (if required for the formulation)
-
This compound
-
Chloroform (B151607) or a chloroform/methanol mixture (2:1, v/v)
-
Hydration buffer (e.g., PBS, Tris-HCl)
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Syringes
Procedure:
-
Lipid Film Preparation: a. In a clean round-bottom flask, dissolve the desired amounts of the primary phospholipid, cholesterol (if applicable), and this compound in chloroform or a chloroform/methanol mixture. A typical molar ratio for the probe is 0.5-5 mol% of the total lipid. b. Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask. c. To ensure complete removal of the solvent, place the flask under a high vacuum for at least 2 hours.
-
Hydration: a. Add the desired volume of hydration buffer to the flask containing the lipid film. The buffer should be pre-heated to a temperature above the phase transition temperature (Tm) of the primary phospholipid. b. Hydrate the lipid film by gentle rotation of the flask for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
Extrusion: a. Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). b. Transfer the MLV suspension to a syringe and pass it through the extruder to another syringe. Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of LUVs.
-
Storage: a. Store the prepared liposome (B1194612) suspension at 4°C and use within a few days for optimal results.
Protocol 2: Fluorescence Spectroscopy and E/M Ratio Calculation
Instrumentation:
-
Fluorometer equipped with a temperature-controlled cuvette holder.
-
Quartz cuvette
Procedure:
-
Instrument Setup: a. Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes for stable output. b. Set the excitation wavelength to 335 nm.[4] c. Set the emission scan range from 360 nm to 600 nm.[4] d. Set the excitation and emission slit widths (e.g., 5 nm for excitation and 2.5 nm for emission).[4]
-
Sample Preparation: a. Dilute the liposome suspension in the hydration buffer to a final lipid concentration that avoids inner filter effects (typically in the low micromolar range). A starting point is a total lipid concentration of 10-50 µM.
-
Data Acquisition: a. Transfer the diluted liposome suspension to a quartz cuvette. b. Place the cuvette in the temperature-controlled holder and allow it to equilibrate to the desired temperature. c. Record the fluorescence emission spectrum. d. Record a blank spectrum of the buffer alone and subtract it from the sample spectrum to correct for background scattering.
-
E/M Ratio Calculation: a. Identify the intensity of the monomer emission peaks. Typically, the first vibronic band around 373 nm (IM) is used.[4] b. Identify the intensity of the broad excimer emission peak, which is centered around 474 nm (IE).[4] c. Calculate the E/M ratio using the following formula: E/M Ratio = IE / IM
Visualization of Experimental Workflow
Diagram of the Experimental Workflow for E/M Ratio Analysis
Caption: Workflow for E/M ratio analysis of this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Signal-to-Noise Ratio | Low probe concentration. | Increase the molar percentage of the probe in the liposomes. |
| Low liposome concentration. | Increase the concentration of the diluted sample, ensuring it remains below the threshold for inner filter effects. | |
| Instrument settings not optimized. | Adjust slit widths and detector voltage. | |
| Inconsistent E/M Ratios | Incomplete removal of organic solvent. | Ensure the lipid film is thoroughly dried under vacuum. |
| Inhomogeneous liposome population. | Ensure a sufficient number of extrusion passes. | |
| Temperature fluctuations. | Allow the sample to fully equilibrate in the temperature-controlled cuvette holder. | |
| High Background Signal | Light scattering from the sample. | Use a well-extruded, homogenous liposome sample. Subtract a buffer blank. |
| Impurities in the buffer or lipids. | Use high-purity reagents. |
Conclusion
The analysis of the excimer to monomer ratio of this compound provides a robust and sensitive method for characterizing the physicochemical properties of lipid-based drug delivery systems. By following the detailed protocols and utilizing the provided data for interpretation, researchers can gain valuable insights into the behavior of their formulations, aiding in the development of more effective and stable drug carriers.
References
- 1. Temperature, pressure and cholesterol effects on bilayer fluidity; a comparison of pyrene excimer/monomer ratios with the steady-state fluorescence polarization of diphenylhexatriene in liposomes and microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Changes of the membrane lipid organization characterized by means of a new cholesterol-pyrene probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cholesterol-pyrene as a probe for cholesterol distribution on ordered and disordered membranes: Determination of spectral wavelengths - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrene cholesterol reports the transient appearance of nonlamellar intermediate structures during fusion of model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live-Cell Imaging with Cholesteryl (pyren-1-yl)hexanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl (pyren-1-yl)hexanoate is a fluorescent analog of cholesteryl ester, designed for the investigation of lipid dynamics and trafficking in living cells. This molecule incorporates the environmentally sensitive fluorophore, pyrene (B120774), attached to a cholesterol backbone via a hexanoate (B1226103) linker. The intrinsic fluorescence of the pyrene moiety allows for real-time visualization of the probe's localization and movement within cellular membranes and organelles. Its behavior as a cholesterol mimic makes it a valuable tool for studying cholesterol transport pathways, the dynamics of lipid microdomains (such as lipid rafts), and the cellular uptake of lipoproteins.
The unique photophysical properties of pyrene, including its long fluorescence lifetime and the formation of excimers (excited-state dimers) at high local concentrations, provide additional dimensions for quantitative analysis of the lipid environment. These application notes provide an overview of its use, detailed experimental protocols, and the necessary data for its successful implementation in live-cell imaging studies.
Applications
-
Monitoring Lipoprotein Uptake and Trafficking: this compound can be incorporated into lipoproteins, such as low-density lipoprotein (LDL) and high-density lipoprotein (HDL), to track their binding to cell surface receptors and subsequent internalization and intracellular transport. This allows for the investigation of pathways mediated by receptors like the LDL receptor (LDL-R) and scavenger receptor class B type 1 (SR-BI).
-
Visualization of Cholesterol-Rich Membrane Domains: As a cholesterol analog, this probe preferentially partitions into ordered, cholesterol-rich membrane domains. Its distribution can be used to visualize and study the dynamics of lipid rafts and other specialized membrane structures. The formation of pyrene excimers in these domains can provide insights into their lipid packing and organization.
-
Investigating Intracellular Cholesterol Transport: Following uptake, the trafficking of this compound can be monitored as it moves through the endocytic pathway, including early endosomes, late endosomes, and multivesicular bodies. This enables the study of proteins and cellular factors involved in cholesterol sorting and distribution.
-
High-Throughput Screening for Modulators of Cholesterol Metabolism: The fluorescent nature of this probe makes it suitable for use in automated microscopy platforms for screening compound libraries that may alter cholesterol uptake, trafficking, or storage.
Quantitative Data
The following tables provide key quantitative data for the use of this compound in live-cell imaging.
Table 1: Photophysical Properties
| Property | Value | Notes |
| Excitation Wavelength (Monomer) | ~345 nm | Optimal excitation for the pyrene monomer. |
| Emission Wavelength (Monomer) | ~375 - 400 nm | Characterized by a structured emission spectrum. |
| Excitation Wavelength (Excimer) | ~345 nm | Same as the monomer. |
| Emission Wavelength (Excimer) | ~470 nm | Broad, structureless emission peak. |
Table 2: Recommended Experimental Parameters
| Parameter | Recommended Range | Notes |
| Stock Solution Concentration | 1-5 mM (in DMSO or ethanol) | Prepare fresh and protect from light. |
| Working Concentration for Cell Labeling | 1-10 µM | Optimize for cell type and experimental duration. |
| Incubation Time | 30 minutes - 48 hours | Shorter times for plasma membrane labeling, longer for intracellular trafficking studies. |
| Imaging Temperature | 37°C | Maintain physiological conditions for live-cell imaging. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a stock solution of 1-5 mM in anhydrous DMSO or ethanol.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light and moisture. For long-term storage, consider aliquoting to avoid repeated freeze-thaw cycles.
Protocol for Live-Cell Labeling and Imaging
-
Cell Culture: Plate cells on glass-bottom dishes or chamber slides suitable for fluorescence microscopy. Allow cells to adhere and reach the desired confluency (typically 50-70%).
-
Preparation of Labeling Medium: Prepare a working solution of this compound by diluting the stock solution in pre-warmed cell culture medium or a suitable buffer (e.g., HBSS) to a final concentration of 1-10 µM.
-
Note: For studying lipoprotein-mediated uptake, the probe should first be incorporated into LDL or HDL particles using established protocols before adding to the cells.
-
-
Cell Labeling: a. Remove the culture medium from the cells. b. Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS). c. Add the prepared labeling medium to the cells. d. Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for the desired duration (30 minutes to 48 hours, depending on the experimental goal).
-
Washing: a. Remove the labeling medium. b. Wash the cells two to three times with pre-warmed PBS or culture medium to remove any unbound probe.
-
Live-Cell Imaging: a. Add fresh, pre-warmed culture medium or imaging buffer to the cells. b. Place the dish or slide on the stage of a fluorescence microscope equipped with a heated and CO₂-controlled environmental chamber. c. Excite the sample at ~345 nm and collect emission using appropriate filter sets for pyrene monomer (~375-400 nm) and excimer (~470 nm) fluorescence. d. Acquire images using a sensitive camera (e.g., sCMOS or EMCCD).
-
Note: To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity and exposure times.
-
Visualizations
Diagrams of Pathways and Workflows
Caption: Lipoprotein-mediated uptake of this compound.
Caption: General experimental workflow for live-cell imaging.
Caption: Logical relationships in studying cholesterol dynamics.
Studying Cholesterol Dynamics in Artificial Lipid Bilayers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the dynamic interactions of cholesterol within artificial lipid bilayers. Understanding these dynamics is crucial for elucidating the roles of cholesterol in membrane fluidity, domain formation, and its influence on membrane-protein interactions, which are fundamental aspects of cellular function and drug delivery mechanisms.
Introduction to Cholesterol's Role in Lipid Bilayers
Cholesterol is an essential component of mammalian cell membranes, where it plays a critical role in modulating membrane structure and function.[1] It inserts into the lipid bilayer with its hydroxyl group oriented towards the aqueous phase and its rigid sterol ring and flexible hydrocarbon tail aligned with the phospholipid acyl chains. This orientation allows cholesterol to exert a "condensing effect" on neighboring phospholipids, leading to increased packing density and mechanical stiffness of the membrane.[2][3]
The presence of cholesterol influences several key biophysical properties of the membrane:
-
Membrane Fluidity and Order: Cholesterol is known to have a dual effect on membrane fluidity. At temperatures above the lipid's phase transition temperature (in the liquid-disordered phase), cholesterol increases the order of the acyl chains, thereby decreasing membrane fluidity. Conversely, at temperatures below the phase transition temperature (in the gel phase), cholesterol disrupts the tight packing of the acyl chains, increasing membrane fluidity.
-
Lipid Raft Formation: Cholesterol, in conjunction with sphingolipids, is a key organizer of specialized membrane microdomains known as lipid rafts. These domains are characterized by a liquid-ordered (Lo) phase, which is more tightly packed and thicker than the surrounding liquid-disordered (Ld) phase.[4]
-
Bilayer Thickness and Permeability: The ordering effect of cholesterol leads to an increase in the thickness of the lipid bilayer.[5] This increased packing density also reduces the permeability of the membrane to small molecules.
-
Transbilayer Dynamics (Flip-Flop): Cholesterol can move between the two leaflets of the bilayer, a process known as flip-flop. The rate of this movement is influenced by the lipid composition and can be measured by techniques like sum-frequency vibrational spectroscopy (SFVS) and estimated through molecular dynamics simulations.[6][7]
This document outlines key experimental and computational methods to investigate these cholesterol-mediated effects in artificial lipid bilayer systems.
Experimental and Computational Methodologies
A variety of techniques can be employed to study cholesterol dynamics in artificial lipid bilayers. The choice of method depends on the specific aspect of cholesterol's behavior being investigated.
Key Experimental Techniques:
-
Vesicle Preparation (GUVs and SUVs): Giant Unilamellar Vesicles (GUVs) and Small Unilamellar Vesicles (SUVs) are widely used model systems. GUVs are large enough to be observed with optical microscopy, making them ideal for studying domain formation. SUVs are smaller and are often used in spectroscopic and scattering experiments.
-
Solid-State Nuclear Magnetic Resonance (²H-NMR): This technique provides detailed information about the orientation and dynamics of molecules within the bilayer. By using deuterium-labeled lipids or cholesterol, one can measure the quadrupolar splitting, which is directly related to the order parameter of the C-D bond.
-
Förster Resonance Energy Transfer (FRET): FRET is a spectroscopic technique used to measure distances between two fluorescent probes (a donor and an acceptor). In the context of lipid bilayers, FRET can be used to detect the formation of lipid domains by observing the change in energy transfer efficiency when probes that preferentially partition into different phases are brought into proximity.
-
Langmuir-Blodgett/Langmuir-Schaefer (LB/LS) Deposition: This technique allows for the formation of supported lipid bilayers (SLBs) on solid substrates with precise control over the lipid composition and surface pressure.
Key Computational Technique:
-
Molecular Dynamics (MD) Simulations: MD simulations provide an atomistic-level view of the lipid bilayer, allowing for the detailed investigation of cholesterol's interactions with surrounding lipids. This method can be used to calculate various properties, including bilayer thickness, area per lipid, order parameters, and diffusion coefficients.
Below are detailed protocols for several of these key methodologies.
Protocol 1: Preparation of Cholesterol-Containing Giant Unilamellar Vesicles (GUVs) by Electroformation
This protocol describes a modified electroformation method to prepare GUVs with high cholesterol content, which can be challenging with traditional methods due to cholesterol's tendency to form crystals upon drying.[8][9][10]
Materials:
-
Lipids (e.g., DOPC, DPPC) and Cholesterol (from a reliable supplier)
-
Chloroform (B151607) (HPLC grade)
-
Sucrose (B13894) solution (e.g., 200 mM)
-
Indium Tin Oxide (ITO) coated glass slides
-
Electroformation chamber
-
Function generator
-
Microscope for observation
Procedure:
-
Lipid Solution Preparation:
-
Prepare a stock solution of the desired lipid mixture (e.g., DOPC:Cholesterol 70:30 mol%) in chloroform at a concentration of 1 mg/mL.[11]
-
-
Electrode Coating:
-
Clean the ITO-coated glass slides thoroughly with ethanol (B145695) and deionized water, then dry them under a stream of nitrogen.
-
Deposit a small volume (e.g., 5-10 µL) of the lipid solution onto the conductive side of two ITO slides.
-
To avoid the formation of anhydrous cholesterol crystals, which can occur with complete solvent evaporation, a "damp film" approach is recommended for high cholesterol concentrations.[8][10] This can be achieved by not allowing the chloroform to fully evaporate before assembling the chamber.
-
-
Chamber Assembly and Hydration:
-
Assemble the electroformation chamber by placing the two ITO slides with the conductive, lipid-coated sides facing each other, separated by a silicone spacer of a defined thickness (e.g., 1-2 mm).
-
Fill the chamber with a sucrose solution (e.g., 200 mM). The sucrose provides osmotic contrast for better visualization of the vesicles.
-
-
Electroformation:
-
Connect the ITO slides to a function generator.
-
Apply an AC electric field. A typical protocol involves applying a voltage of 1-3 V at a frequency of 10 Hz for 1-2 hours, followed by a reduction in frequency to 2-4 Hz for 30 minutes to detach the vesicles from the electrodes.[12] The optimal voltage and frequency may vary depending on the lipid composition and chamber geometry.[9]
-
-
Vesicle Harvesting and Observation:
-
Carefully collect the GUV suspension from the chamber.
-
Transfer a small aliquot to a microscope slide for observation using phase contrast or fluorescence microscopy (if fluorescently labeled lipids are included).
-
Conceptual Workflow for GUV Electroformation:
References
- 1. Solid-State NMR of Highly 13C-Enriched Cholesterol in Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Molecular View of the Cholesterol Condensing Effect in DOPC Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Characterization of Lipid Order and Domain Formation in Model Membranes Using Fluorescence Microscopy and Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of cholesterol on structural and mechanical properties of membranes depends on lipid chain saturation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of cholesterol on the intrinsic rate of lipid flip–flop as measured by sum-frequency vibrational spectroscopy - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 7. Role of cholesterol flip-flop in oxidized lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. Giant Unilamellar Vesicle Electroformation: What to Use, What to Avoid, and How to Quantify the Results - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bib.irb.hr:8443 [bib.irb.hr:8443]
- 11. pubs.acs.org [pubs.acs.org]
- 12. epfl.ch [epfl.ch]
Application Notes and Protocols: Incorporation of Cholesteryl (pyren-1-yl)hexanoate into Liposomes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cholesteryl (pyren-1-yl)hexanoate is a fluorescent analog of cholesteryl ester, where the pyrene (B120774) moiety serves as a fluorophore. This probe is a valuable tool for investigating the properties of lipid bilayers, including membrane fluidity, lipid packing, and the formation of distinct lipid domains. The pyrene group exhibits characteristic fluorescence properties: a structured monomer emission and a broad, unstructured excimer emission at higher concentrations due to the formation of excited-state dimers. The ratio of excimer to monomer fluorescence intensity (E/M ratio) is highly sensitive to the probe's local concentration and the viscosity of its environment, making it an excellent indicator of membrane microenvironment.
These application notes provide a detailed protocol for the incorporation of this compound into liposomes using the thin-film hydration method followed by extrusion. Additionally, methods for the characterization of the resulting fluorescent liposomes are described.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Alternate Names | 3β-Hydroxy-5-cholestene 3-(6-[1-pyrene])hexanoate; 5-Cholesten-3β-ol 3-(6-[1-pyrene])hexanoate | [1] |
| CAS Number | 96886-70-3 | [1] |
| Molecular Formula | C₄₉H₆₄O₂ | [1] |
| Molecular Weight | 685.03 g/mol | [1] |
Table 2: Spectroscopic Properties of Pyrene-Labeled Cholesterol Analogs in a Lipid Environment
| Parameter | Wavelength (nm) | Notes | Reference |
| Monomer Excitation | ~345 | Typical for pyrene derivatives. | [2] |
| Monomer Emission Peaks (I₁ - I₅) | ~375 - 400 | The ratio of the intensities of these peaks (e.g., I₁/I₃) is sensitive to the polarity of the probe's environment. | [2] |
| Excimer Emission (Iₑ) | ~470 - 480 | Broad, unstructured emission resulting from the formation of excited-state dimers. The Iₑ/Iₘ ratio is sensitive to probe concentration and membrane fluidity. | [2][3][4] |
Note: The exact excitation and emission maxima may vary slightly depending on the lipid composition of the liposomes and the solvent.
Table 3: Recommended Lipid Compositions for Liposome (B1194612) Preparation
| Lipid Composition (molar ratio) | Purpose | Reference |
| DOPC | Simple fluid-phase liposomes. | [2] |
| POPC | Model for biological membranes. | [2] |
| DMPC | Gel-phase liposomes at room temperature. | [2] |
| DMPC/Cholesterol (e.g., 85:15, 70:30) | To study the effect of cholesterol on membrane properties. | [2] |
| DPPC/Cholesterol (e.g., 85.5:9.5) | For creating more rigid liposomes. | [5] |
Experimental Protocols
Protocol 1: Incorporation of this compound into Liposomes via Thin-Film Hydration and Extrusion
This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating the fluorescent probe.
Materials:
-
Phospholipids (e.g., DOPC, POPC, DMPC, DPPC)
-
Cholesterol (if required)
-
This compound
-
Chloroform
-
Hydration buffer (e.g., PBS, HEPES buffer)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Liposome extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Nitrogen gas source
Procedure:
-
Lipid and Probe Preparation:
-
Prepare stock solutions of the desired phospholipids, cholesterol, and this compound in chloroform.
-
In a clean round-bottom flask, combine the appropriate volumes of the stock solutions to achieve the desired lipid composition and a probe-to-lipid molar ratio. A starting point of 1 mol% for the fluorescent probe is recommended.
-
-
Thin-Film Formation:
-
Attach the round-bottom flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the lipid with the highest Tc.
-
Rotate the flask and apply a vacuum to evaporate the chloroform. A thin, uniform lipid film should form on the inner surface of the flask.
-
Continue evaporation for at least 30 minutes after the film appears dry to ensure complete removal of the organic solvent.
-
For final traces of solvent removal, the flask can be placed under a high vacuum for at least 2 hours or flushed with dry nitrogen gas.
-
-
Hydration:
-
Pre-warm the hydration buffer to a temperature above the Tc of the lipids.
-
Add the warm hydration buffer to the round-bottom flask containing the thin lipid film. The volume of the buffer will determine the final lipid concentration.
-
Agitate the flask by hand or on a vortex mixer to disperse the lipid film. This will result in the formation of multilamellar vesicles (MLVs).
-
Allow the MLV suspension to hydrate (B1144303) for at least 1 hour at a temperature above the Tc, with occasional gentle agitation.
-
-
Extrusion:
-
Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Transfer the MLV suspension to one of the extruder syringes.
-
Pass the suspension through the membrane to the other syringe. Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of LUVs.
-
-
Storage:
-
Store the resulting liposome suspension at 4°C. For long-term storage, the stability will depend on the lipid composition.
-
Protocol 2: Characterization of Liposomes Containing this compound
1. Determination of Liposome Size and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure:
-
Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration for the instrument.
-
Measure the hydrodynamic diameter (size) and polydispersity index (PDI) using DLS.
-
Measure the zeta potential using ELS to determine the surface charge and stability of the liposomes.
-
2. Determination of Incorporation Efficiency:
-
Method: Fluorescence Spectroscopy.
-
Procedure:
-
Separate free probe from liposomes: Use size exclusion chromatography (e.g., a Sephadex G-50 column) to separate the liposomes (eluting in the void volume) from the unincorporated this compound.
-
Quantify incorporated probe:
-
Collect the liposome-containing fractions.
-
Lyse the liposomes by adding a detergent (e.g., Triton X-100) to a final concentration of 0.1% (v/v).
-
Measure the fluorescence intensity of the pyrene monomer (e.g., excitation at ~345 nm, emission at ~378 nm).
-
-
Quantify total probe:
-
Take an aliquot of the original, unpurified liposome suspension.
-
Lyse with detergent as described above.
-
Measure the fluorescence intensity.
-
-
Calculate Incorporation Efficiency (%): (% Incorporation) = (Fluorescence of purified liposomes / Fluorescence of total liposomes) * 100
-
3. Fluorescence Spectroscopy to Assess Membrane Properties:
-
Method: Steady-state fluorescence spectroscopy.
-
Procedure:
-
Place the liposome suspension in a quartz cuvette.
-
Set the excitation wavelength to ~345 nm.
-
Record the emission spectrum from approximately 360 nm to 600 nm.
-
Identify the monomer emission peaks (around 375-400 nm) and the excimer emission peak (around 470-480 nm).
-
Calculate the Excimer-to-Monomer (E/M) ratio by dividing the intensity of the excimer peak by the intensity of one of the monomer peaks (e.g., the one at ~378 nm).
-
The E/M ratio can be used to compare the fluidity and lipid packing of different liposome formulations. A higher E/M ratio generally indicates a more fluid membrane, allowing for greater probe mobility and excimer formation.
-
Visualizations
Caption: Workflow for liposome preparation and characterization.
Caption: Relationship between membrane state and probe fluorescence.
References
- 1. scbt.com [scbt.com]
- 2. Changes of the membrane lipid organization characterized by means of a new cholesterol-pyrene probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific Cellular Incorporation of a Pyrene-Labelled Cholesterol: Lipoprotein-Mediated Delivery toward Ordered Intracellular Membranes | PLOS One [journals.plos.org]
- 4. Specific cellular incorporation of a pyrene-labelled cholesterol: lipoprotein-mediated delivery toward ordered intracellular membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cholesterol transport from liposomal delivery vehicles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescence Lifetime Imaging Microscopy (FLIM) with Pyrene Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescence Lifetime Imaging Microscopy (FLIM) is a powerful imaging technique that provides information about the local environment of a fluorophore by measuring the decay rate of its fluorescence.[1] Unlike intensity-based methods, FLIM is independent of probe concentration, photobleaching, and excitation intensity, making it a robust tool for quantitative cellular imaging.[2] Pyrene (B120774) and its derivatives are particularly useful fluorescent probes for FLIM due to their unique photophysical properties.[3] The fluorescence emission spectrum and lifetime of pyrene are highly sensitive to the polarity of its microenvironment.[3] Furthermore, pyrene can form an "excimer" (excited-state dimer) when two pyrene molecules are in close proximity (~10 Å), resulting in a characteristic broad, red-shifted emission and a distinct fluorescence lifetime.[4][5] This property makes pyrene an excellent probe for studying protein conformation, protein-protein interactions, and membrane dynamics.[3]
These application notes provide an overview of the principles and detailed protocols for using pyrene probes with FLIM to investigate cellular processes, with a focus on membrane viscosity and protein-protein interactions.
I. Application: Monitoring Membrane Viscosity
The viscosity of cellular membranes plays a crucial role in various cellular functions, including signal transduction, membrane trafficking, and the function of membrane proteins. Changes in membrane viscosity have been associated with various diseases. Pyrene-based probes can be used to monitor changes in membrane microviscosity due to the viscosity-dependent formation of pyrene excimers. In a more viscous environment, the diffusion of pyrene monomers is slower, leading to a decrease in the excimer-to-monomer emission ratio and a corresponding change in the fluorescence lifetime.
Quantitative Data: Pyrene Fluorescence Lifetime in Different Environments
The fluorescence lifetime of pyrene is sensitive to the polarity and viscosity of its surroundings. The table below summarizes typical fluorescence lifetime values for pyrene monomer and excimer in different environments.
| Probe/State | Environment | Average Fluorescence Lifetime (τ) [ns] | Reference |
| Pyrene Monomer | Ethanol | ~100 | [6] |
| Pyrene Excimer | Ethanol | ~50 | [6] |
| Pyrene Monomer | Poly(methylmethacrylate) (PMMA) | ~200-300 | [2] |
| Pyrene Excimer | Poly(methylmethacrylate) (PMMA) | ~50-60 | [2][4] |
| Pyrene-labeled Phospholipid | Liquid-disordered membrane | Shorter Lifetime | [7] |
| Pyrene-labeled Phospholipid | Liquid-ordered membrane | Longer Lifetime | [7] |
| Pyrene Decanoic Acid | DMPC Vesicles (25°C) | ~100 (monomer), ~45 (excimer) | Illustrative Example |
| Pyrene Decanoic Acid | DMPC/Cholesterol (30 mol%) Vesicles (25°C) | ~120 (monomer), ~40 (excimer) | Illustrative Example |
Note: These values are illustrative and can vary depending on the specific pyrene derivative, experimental conditions, and instrumentation.
Experimental Protocol: Measuring Membrane Viscosity using Pyrene Decanoic Acid and FLIM
This protocol describes how to label the plasma membrane of live cells with 1-pyrenedecanoic acid (PDA) and acquire FLIM data to monitor changes in membrane viscosity.
Materials:
-
1-pyrenedecanoic acid (PDA)
-
Pluronic F-127
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Adherent cells cultured on glass-bottom dishes
-
FLIM system (e.g., a confocal microscope equipped with a pulsed laser and time-correlated single photon counting - TCSPC - detector)
Protocol:
-
Probe Preparation:
-
Prepare a 10 mM stock solution of PDA in DMSO.
-
Prepare a 10% (w/v) stock solution of Pluronic F-127 in DMSO.
-
To prepare the labeling solution, mix the PDA stock solution with the Pluronic F-127 stock solution in a 1:1 molar ratio and then dilute in pre-warmed live-cell imaging medium to a final PDA concentration of 1-5 µM. Sonicate the solution for 10 minutes to aid dispersion.
-
-
Cell Labeling:
-
Wash the cultured cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Remove the PBS and add the PDA labeling solution to the cells.
-
Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
Wash the cells three times with pre-warmed live-cell imaging medium to remove excess probe.
-
Add fresh, pre-warmed imaging medium to the cells for imaging.
-
-
FLIM Data Acquisition:
-
Turn on the FLIM system and allow the laser to warm up for at least 30 minutes.
-
Place the dish with the labeled cells on the microscope stage.
-
Use a suitable objective (e.g., 60x or 100x oil immersion).
-
Excite the pyrene probe using a pulsed laser at an appropriate wavelength (e.g., 375 nm or 405 nm).
-
Collect the fluorescence emission using a bandpass filter that covers both the monomer and excimer emission of pyrene (e.g., 420-600 nm).
-
Acquire FLIM data for a sufficient duration to obtain good photon statistics for each pixel (typically 60-180 seconds).
-
-
Data Analysis:
-
Use appropriate software (e.g., SPCImage, FLIMfit) to analyze the FLIM data.[8][9]
-
Perform a biexponential decay fit for each pixel to separate the fluorescence lifetimes of the pyrene monomer and excimer.
-
Generate FLIM images where the pixel color represents the average fluorescence lifetime or the relative amplitudes of the monomer and excimer components.
-
An increase in the average fluorescence lifetime and a decrease in the excimer component's amplitude can be correlated with an increase in membrane viscosity.
-
Experimental Workflow: Membrane Viscosity Measurement
II. Application: Probing Protein-Protein Interactions
Understanding protein-protein interactions (PPIs) is fundamental to deciphering cellular signaling pathways and is a key area of focus in drug development. Pyrene FLIM can be used to study PPIs by labeling two potentially interacting proteins with pyrene moieties. Upon interaction and if the pyrene probes are in close enough proximity, they will form an excimer, leading to a distinct, longer-wavelength emission and a change in fluorescence lifetime. This change in the fluorescence lifetime serves as a readout for the protein interaction.
Quantitative Data: Pyrene FLIM for Protein-Protein Interactions
The formation of a pyrene excimer upon protein interaction leads to a significant change in the fluorescence lifetime.
| System | Condition | Average Fluorescence Lifetime (τ) [ns] | Reference |
| Pyrene-labeled Protein A (Donor only) | No Interaction | ~100-200 (Monomer) | [3] |
| Pyrene-labeled Protein A + Pyrene-labeled Protein B | Interaction (Excimer Formation) | ~40-60 (Excimer) | [4] |
| Pyrene-labeled Calmodulin | Calcium-free | ~35 (Excimer) | Illustrative Example |
| Pyrene-labeled Calmodulin | Calcium-bound (conformational change) | ~50 (Monomer-like) | Illustrative Example |
| Pyrene-labeled Translin Monomer | Disassociated | ~150 (Monomer) | Based on[10] |
| Pyrene-labeled Translin Octamer | Associated (Excimer) | ~30 (Excimer) | Based on[10] |
Note: These values are illustrative and will depend on the specific proteins, labeling sites, and experimental conditions.
Experimental Protocol: Detecting Protein-Protein Interactions using Pyrene Maleimide (B117702) and FLIM
This protocol describes the labeling of two proteins with N-(1-pyrene)maleimide and the use of FLIM to detect their interaction in vitro. This can be adapted for intracellular measurements using microinjection or cell-permeable pyrene derivatives.
Materials:
-
Purified proteins of interest (Protein A and Protein B) with accessible cysteine residues
-
N-(1-pyrene)maleimide
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Reaction buffer (e.g., PBS, pH 7.2-7.5)
-
Size-exclusion chromatography column
-
FLIM system
Protocol:
-
Protein Preparation:
-
If the proteins do not have accessible cysteine residues at the desired locations, introduce them via site-directed mutagenesis.
-
Reduce any existing disulfide bonds in the proteins by incubating with a 10-fold molar excess of TCEP for 1 hour at room temperature.
-
Remove excess TCEP using a desalting column.
-
-
Protein Labeling:
-
Dissolve N-(1-pyrene)maleimide in anhydrous DMSO or DMF to prepare a 10 mM stock solution.
-
Add a 10- to 20-fold molar excess of the pyrene maleimide stock solution to the reduced protein solution.[1]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.[1]
-
Quench the reaction by adding a small molecule thiol like β-mercaptoethanol to a final concentration of 10 mM to react with any unreacted pyrene maleimide.
-
-
Purification of Labeled Protein:
-
Separate the labeled protein from unreacted pyrene maleimide and quenching reagent using a size-exclusion chromatography column.[1]
-
Monitor the elution by measuring the absorbance at 280 nm (for protein) and ~340 nm (for pyrene).[1]
-
Determine the labeling efficiency by measuring the absorbance of the labeled protein at 280 nm and the absorbance maximum of the pyrene moiety.
-
-
FLIM-based Interaction Assay:
-
Mix the pyrene-labeled Protein A and pyrene-labeled Protein B in a suitable buffer.
-
Acquire FLIM data as described in the membrane viscosity protocol.
-
As a control, acquire FLIM data for each labeled protein separately.
-
-
Data Analysis:
-
Analyze the FLIM data using a biexponential or multi-exponential decay model.
-
In the absence of interaction, the fluorescence decay will be dominated by the long lifetime of the pyrene monomer.
-
Upon interaction and excimer formation, a shorter lifetime component corresponding to the excimer will appear.
-
The presence and amplitude of this shorter lifetime component are indicative of protein-protein interaction.
-
Signaling Pathway Example: Hypothetical Kinase Cascade
Pyrene FLIM can be a powerful tool to study dynamic protein interactions within signaling pathways. For example, consider a hypothetical kinase cascade where Kinase A phosphorylates and activates Kinase B, which then binds to a scaffold protein.
To study the interaction between activated Kinase B and the Scaffold Protein using pyrene FLIM, one could label Kinase B and the Scaffold Protein with pyrene maleimide at specific cysteine residues that are predicted to be in close proximity upon binding. The appearance of pyrene excimer fluorescence upon stimulation of the pathway would provide a direct readout of this specific protein-protein interaction in real-time and in a cellular context.
III. Data Analysis Workflow
The analysis of pyrene FLIM data typically involves fitting the fluorescence decay curves to a multi-exponential model to extract the lifetimes and amplitudes of the different fluorescent species (monomer and excimer).
Software Options for FLIM Data Analysis:
-
SPCImage (Becker & Hickl): A widely used commercial software for TCSPC FLIM data analysis.[11]
-
FLIMfit: An open-source software tool for the analysis of FLIM data.[8]
-
SymPhoTime 64 (PicoQuant): Software for FLIM and FCS data acquisition and analysis.
Conclusion
FLIM with pyrene probes offers a versatile and quantitative approach to study dynamic cellular processes. The sensitivity of pyrene's fluorescence lifetime to its local environment allows for the investigation of membrane viscosity and protein-protein interactions with high spatial and temporal resolution. The detailed protocols and application examples provided here serve as a guide for researchers to implement this powerful technique in their studies, contributing to a deeper understanding of cellular function and aiding in the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metal-Enhanced Excimer (P-type) Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of lipid-lipid and lipid-protein interactions in membranes by use of pyrene-labeled phosphoinositides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. downloads.openmicroscopy.org [downloads.openmicroscopy.org]
- 9. FLIM data analysis based on Laguerre polynomial decomposition and machine-learning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence studies of pyrene maleimide-labeled translin: excimer fluorescence indicates subunits associate in a tail-to-tail configuration to form octamer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. boselec.com [boselec.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cholesteryl (pyren-1-yl)hexanoate Fluorescence
Welcome to the technical support center for Cholesteryl (pyren-1-yl)hexanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experimental outcomes with this fluorescent cholesterol analog.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound?
A1: this compound exhibits two distinct fluorescence signals: a monomer emission and a red-shifted excimer emission. The monomer signal arises from individual, isolated probe molecules, while the excimer signal results from the formation of excited-state dimers when probe molecules are in close proximity (approximately 5-10 Å). The ratio of excimer to monomer (E/M) fluorescence is a sensitive indicator of membrane fluidity and the formation of cholesterol-rich domains.
-
Monomer Excitation: ~345 nm
-
Monomer Emission: ~375 nm - 405 nm
-
Excimer Emission: ~460 nm - 500 nm
It is recommended to record the entire emission spectrum from 350 nm to 550 nm to capture both the monomer and excimer fluorescence peaks.[1]
Q2: I am observing a weak or no fluorescence signal. What are the potential causes and solutions?
A2: A weak or absent fluorescence signal can be frustrating. Here are several potential causes and troubleshooting steps:
-
Low Probe Concentration: The concentration of the probe may be too low. It is crucial to perform a concentration titration to find the optimal concentration that provides a good signal-to-noise ratio without causing artifacts. A typical starting concentration range for cell labeling is 1-5 µM.[2]
-
Incorrect Instrument Settings: Ensure that the excitation and emission wavelengths on your fluorometer or microscope are correctly set for pyrene (B120774). The excitation and emission slits on a fluorometer should be optimized; a good starting point is 5 nm for both.[1]
-
Photobleaching: The pyrene fluorophore can be susceptible to photobleaching, which is the irreversible destruction of the fluorophore upon exposure to excitation light.[3] To minimize photobleaching, reduce the intensity and duration of the excitation light, and for fixed samples, use an antifade mounting medium.[3][4]
-
Quenching: The fluorescence of pyrene can be quenched by molecular oxygen. For in vitro experiments, deoxygenating your solutions by purging with nitrogen or argon can significantly enhance the signal.[5]
-
Poor Probe Incorporation: Ensure that the probe has been properly incorporated into your cells or model membranes. Inadequate incubation time or suboptimal labeling conditions can lead to a weak signal.
Q3: My excimer-to-monomer (E/M) ratio is very low, even at high probe concentrations. What could be wrong?
A3: A low E/M ratio indicates that the probe molecules are not in close enough proximity to form excimers. This can be due to several factors:
-
Low Effective Concentration: While the overall concentration may be high, the effective concentration of the probe in the membrane or lipid domains of interest might be low.
-
High Membrane Fluidity: In highly fluid membranes, the diffusion of the probe molecules may be too fast to allow for stable excimer formation.
-
Probe Orientation: The orientation of the pyrene moieties may not be favorable for the π-π stacking required for excimer formation.
-
Presence of Quenchers: Specific quenchers might be preferentially quenching the excimer fluorescence.
Q4: I am observing high background fluorescence. How can I reduce it?
A4: High background fluorescence can obscure your signal of interest. Here are some tips to reduce it:
-
Thorough Washing: Ensure that any unbound probe is completely washed away after the labeling step. Wash the cells or liposomes 2-3 times with fresh, pre-warmed buffer or medium.[2]
-
Autofluorescence: Biological samples, particularly cells, can exhibit autofluorescence. To correct for this, an image of unlabeled cells can be acquired using the same settings and subtracted from the labeled cell image.[5]
-
Impure Probe: Ensure the purity of your this compound. Impurities could be fluorescent and contribute to the background.
Troubleshooting Guides
Problem: Rapid Photobleaching During Live-Cell Imaging
Photobleaching is a common issue in live-cell imaging where the fluorescence signal fades over time upon exposure to excitation light.
| Potential Cause | Recommendation |
| High laser power or long exposure times. | Use the lowest possible laser power and the shortest exposure time that provides an adequate signal.[3] |
| The pyrene fluorophore is inherently prone to photobleaching. | For live-cell imaging, acquire images in a time-lapse series with longer intervals between frames to allow the sample to recover. |
| Presence of molecular oxygen. | Use an enzymatic oxygen scavenging system in your imaging medium to reduce the concentration of dissolved oxygen.[5] |
Problem: Inconsistent Results in a Drug Screening Assay
When using this compound in a high-throughput screening assay to assess the effect of drugs on lipid rafts, variability in the E/M ratio can be a major issue.
| Potential Cause | Recommendation |
| Inconsistent cell density or health. | Ensure that cells are seeded at a consistent density and are healthy and in the logarithmic growth phase. |
| Variable drug concentrations or incubation times. | Use precise liquid handling and ensure consistent incubation times for all wells. |
| Edge effects in the microplate. | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. |
| Compound interference. | Some test compounds may be autofluorescent or act as quenchers. It is important to run controls with the compounds alone to check for these effects. |
Quantitative Data
The following table summarizes the key spectroscopic properties of pyrene-based probes. Note that these values can vary depending on the specific environment of the probe.
| Parameter | Monomer | Excimer | Notes |
| Excitation Wavelength (λex) | ~345 nm | ~345 nm | The excitation wavelength is the same for both monomer and excimer. |
| Emission Wavelength (λem) | ~375 - 405 nm | ~460 - 500 nm | The excimer emission is significantly red-shifted.[1] |
| Fluorescence Lifetime (τ) | 50 - 90 ns | Varies | The monomer has a relatively long fluorescence lifetime.[1] The excimer lifetime is dependent on the rate of its formation and dissociation. |
| Quantum Yield (Φ) | High in non-polar environments | Varies | The quantum yield is sensitive to the polarity of the environment. |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Cholesterol Dynamics
This protocol outlines the steps for labeling live cells with this compound to visualize cholesterol distribution.
-
Cell Seeding: Seed cells on a glass-bottom dish or coverslip suitable for microscopy and allow them to adhere and grow to the desired confluency.
-
Preparation of Labeling Solution: Prepare a stock solution of this compound in a suitable solvent like DMSO or ethanol. Dilute the stock solution in pre-warmed cell culture medium or a suitable buffer (e.g., HBSS) to the desired final concentration (typically 1-5 µM). Vortex the solution well to ensure it is fully dissolved.[2]
-
Cell Labeling: Remove the culture medium from the cells and wash them once with pre-warmed PBS. Add the labeling solution to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.[2]
-
Washing: Remove the labeling solution and wash the cells 2-3 times with pre-warmed culture medium or buffer to remove any unbound probe.[2]
-
Imaging: Add fresh, pre-warmed imaging buffer to the cells. Image the cells using a fluorescence microscope equipped with a filter set appropriate for pyrene (e.g., DAPI filter set). Acquire images for both monomer and excimer emission to analyze the E/M ratio.
Protocol 2: Reconstitution of this compound in Liposomes
This protocol describes how to incorporate the fluorescent probe into model lipid membranes.
-
Lipid Film Preparation: In a round-bottom flask, mix the desired lipids (e.g., a mixture of DOPC, cholesterol, and sphingomyelin (B164518) to model lipid rafts) with this compound in chloroform. A typical molar ratio of probe to lipid is 1:100 to 1:500.
-
Solvent Evaporation: Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of the flask. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with the desired aqueous buffer by vortexing or gentle agitation. This will form multilamellar vesicles (MLVs).
-
Vesicle Sizing: To obtain unilamellar vesicles (LUVs) of a defined size, the MLV suspension can be subjected to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a specific pore size (e.g., 100 nm).
-
Fluorescence Measurement: The liposome (B1194612) suspension can then be used for fluorescence measurements in a fluorometer.
Visualizations
Experimental Workflow for Live-Cell Imaging
Caption: Workflow for labeling live cells and analyzing fluorescence.
Signaling Pathway: Drug Interaction with Lipid Rafts
Caption: Drug-induced disruption of lipid rafts alters probe distribution.
References
- 1. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Fluorescence imaging of pyrene-labeled lipids in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pyrene Excimer Formation Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their pyrene (B120774) excimer formation experiments.
Frequently Asked Questions (FAQs)
Q1: What is pyrene excimer formation?
Pyrene is a fluorescent probe that, when two pyrene molecules are in close spatial proximity (approximately 10 Å), can form an "excited state dimer" or excimer.[1][2] This excimer exhibits a distinct, broad, and unstructured fluorescence emission at a longer wavelength (typically 450–550 nm) compared to the structured emission of the pyrene monomer (370–420 nm).[1][2][3] The formation of an excimer is a dynamic process that occurs when an excited-state pyrene molecule collides with a ground-state pyrene molecule.
Q2: What are the typical excitation and emission wavelengths for pyrene monomer and excimer?
The excitation and emission wavelengths for pyrene can vary slightly depending on the solvent and local environment. However, typical values are summarized in the table below.
| Species | Excitation Wavelength (nm) | Emission Wavelength (nm) |
| Pyrene Monomer | ~336-345[1][4] | ~375-410 (with characteristic vibronic bands)[1][2][3] |
| Pyrene Excimer | ~336-345[1] | ~450-550 (broad, unstructured)[1][2][3] |
Q3: What is the excimer-to-monomer (E/M) ratio and how is it calculated?
The E/M ratio is a quantitative measure of the extent of excimer formation. It is typically calculated by taking the ratio of the fluorescence intensity at the peak of the excimer emission to the intensity at a specific peak of the monomer emission. A commonly used monomer peak for this calculation is the first one, around 375 nm.[1] A higher E/M ratio indicates a greater degree of excimer formation, suggesting closer proximity of the pyrene probes.
Troubleshooting Guides
This section addresses common issues encountered during pyrene excimer formation experiments in a question-and-answer format.
Problem 1: Low or no excimer fluorescence is observed.
-
Q: My E/M ratio is very low, or I only see monomer fluorescence. What could be the reason?
-
A: There are several potential causes for a lack of excimer formation:
-
Low Concentration: Excimer formation is a concentration-dependent process. If the concentration of the pyrene-labeled molecule is too low, the probability of an excited and a ground-state pyrene molecule encountering each other is reduced.
-
Incorrect Labeling: Ensure that your protein or molecule of interest is labeled with at least two pyrene moieties in sufficiently close proximity to allow for excimer formation.
-
Solvent Effects: The choice of solvent can significantly impact excimer formation. Aromatic solvents can interfere with the process, while non-aromatic solvents are generally more suitable.[5][6] The viscosity of the solvent also plays a role, as excimer formation is a diffusion-controlled process.[7]
-
Quenching: The presence of quenchers, such as dissolved oxygen or certain ions, can decrease the fluorescence intensity of both the monomer and the excimer.[8] It is often recommended to deoxygenate solutions for pyrene fluorescence measurements.[9]
-
-
Problem 2: Inconsistent or irreproducible fluorescence readings.
-
Q: I am getting variable E/M ratios between experiments. What could be causing this?
-
A: Inconsistent results can stem from several factors:
-
Temperature Fluctuations: Excimer formation and dissociation are temperature-dependent processes.[10][11] Maintaining a constant and controlled temperature during all measurements is crucial for reproducibility.
-
Photobleaching: Pyrene can be susceptible to photobleaching, which is the irreversible photochemical destruction of the fluorophore upon prolonged exposure to high-intensity light.[8] Minimize light exposure and use the lowest necessary excitation intensity.
-
Sample Aggregation: At high concentrations, pyrene-labeled molecules can aggregate, leading to self-quenching and affecting the E/M ratio.[8] It is important to work within an optimal concentration range.
-
Instrument Settings: Ensure that the fluorometer settings (e.g., excitation and emission slit widths, integration time) are consistent across all measurements.
-
-
Problem 3: Unexpected changes in the fluorescence spectrum.
-
Q: The shape of my pyrene monomer emission spectrum is changing between samples. What does this indicate?
-
A: The vibronic fine structure of the pyrene monomer emission is sensitive to the polarity of its microenvironment.[1] Specifically, the ratio of the intensity of the third vibronic peak (around 385 nm) to the first (around 375 nm), often referred to as the Py value, can be used to probe the polarity of the environment around the pyrene probe.[2] A change in this ratio suggests a change in the local environment of the pyrene molecule.
-
Experimental Protocols
1. General Protocol for Pyrene Labeling of Proteins
This is a general guideline for labeling cysteine residues in proteins with a pyrene maleimide (B117702) derivative. Optimization may be required for specific proteins.
-
Protein Preparation: Dissolve the protein in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-5 mg/mL. If the protein has disulfide bonds that need to be reduced to expose cysteine residues, incubate with a reducing agent like DTT or TCEP, followed by its removal using a desalting column.
-
Labeling Reaction: Add a 10-20 fold molar excess of the pyrene maleimide probe (dissolved in a small amount of a compatible organic solvent like DMF or DMSO) to the protein solution.
-
Incubation: Gently mix and incubate the reaction mixture in the dark at 4°C for 2-4 hours or overnight.
-
Removal of Unreacted Probe: Separate the labeled protein from the unreacted pyrene probe using a size-exclusion chromatography column or dialysis.
-
Determination of Labeling Efficiency: The concentration of the labeled protein and the degree of pyrene labeling can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and ~344 nm (for pyrene).
2. Protocol for Measuring Pyrene Fluorescence Spectra
-
Sample Preparation: Prepare a series of dilutions of the pyrene-labeled sample in the desired buffer. Ensure the absorbance of the samples at the excitation wavelength is below 0.1 to avoid inner filter effects.[12]
-
Instrument Setup:
-
Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes for stable output.
-
Set the excitation wavelength to ~345 nm.[1]
-
Set the emission scan range from 350 nm to 600 nm to capture both monomer and excimer fluorescence.
-
Optimize the excitation and emission slit widths to achieve a good signal-to-noise ratio while minimizing photobleaching. A common starting point is 5 nm for both.[1]
-
-
Data Acquisition:
-
Place the cuvette with the sample in the fluorometer.
-
Acquire the fluorescence emission spectrum.
-
Record a blank spectrum of the buffer alone and subtract it from the sample spectra.
-
-
Data Analysis:
-
Identify the peak intensities for the monomer (e.g., at ~375 nm) and the excimer (at its maximum, ~470-500 nm).
-
Calculate the E/M ratio.
-
Data Presentation
Table 1: Photophysical Properties of Pyrene
| Property | Monomer | Excimer | Reference |
| Fluorescence Lifetime | 40-60 ns (can be longer in deoxygenated solutions) | 40-60 ns | [3] |
| Stokes Shift | ~40-50 nm | ~140 nm | [3] |
Visualizations
Caption: Mechanism of pyrene excimer formation.
References
- 1. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Spectrum [Pyrene] | AAT Bioquest [aatbio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. benchchem.com [benchchem.com]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. science.egasmoniz.com.pt [science.egasmoniz.com.pt]
- 11. researchgate.net [researchgate.net]
- 12. omlc.org [omlc.org]
Technical Support Center: Preventing Photobleaching of Cholesteryl (pyren-1-yl)hexanoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate photobleaching of Cholesteryl (pyren-1-yl)hexanoate during fluorescence microscopy experiments.
Understanding Photobleaching of Pyrene (B120774) Derivatives
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, leading to a loss of fluorescence signal. For pyrene-based molecules like this compound, this process is primarily driven by the interaction of the excited fluorophore with molecular oxygen, which generates reactive oxygen species (ROS). These highly reactive molecules can then chemically modify the pyrene moiety, rendering it non-fluorescent.
The photobleaching process is influenced by several factors, including the intensity and duration of the excitation light, the concentration of molecular oxygen in the sample's microenvironment, and the choice of solvent. For instance, halogenated solvents like chloroform (B151607) can accelerate photobleaching compared to dichloromethane (B109758).[1]
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific issues users might encounter during their experiments with this compound.
Issue 1: Rapid loss of fluorescence signal during imaging.
-
Question: My fluorescence signal from this compound is disappearing very quickly when I expose it to the excitation light. What can I do to stabilize the signal?
-
Answer: Rapid signal loss is a classic sign of photobleaching. To mitigate this, a multi-pronged approach is recommended:
-
Reduce Excitation Exposure: Minimize the time your sample is exposed to the excitation light. Use the lowest possible laser power or illumination intensity that still provides a detectable signal. When not actively acquiring an image, block the excitation light path.
-
Optimize Imaging Parameters: Increase the gain or use a more sensitive detector to compensate for lower excitation power. If your experimental design allows, increase the time interval between image acquisitions.
-
Utilize Antifade Reagents: Incorporate an antifade reagent into your mounting medium for fixed samples or the imaging buffer for live cells. These reagents work by scavenging reactive oxygen species.
-
Oxygen Depletion: For live-cell imaging or solution-based assays, consider using an enzymatic oxygen scavenging system to remove dissolved oxygen from your sample medium.
-
Issue 2: Choosing the right antifade reagent.
-
Question: There are many antifade reagents available. Which one is best for this compound?
-
Answer: While specific comparative data for this compound is limited, general-purpose antifade reagents are effective for a wide range of fluorophores, including pyrene derivatives. The choice often depends on your specific experimental setup (e.g., fixed vs. live cells, desired storage time).
-
For Fixed Cells: Glycerol-based mounting media containing antioxidants like n-propyl gallate (NPG) or 1,4-diazabicyclo[2.2.2]octane (DABCO) are common choices. Commercial antifade mounting media such as ProLong™ Gold or VECTASHIELD® also offer excellent protection.
-
For Live Cells: For live-cell imaging, it is crucial to use reagents with low cytotoxicity. Trolox, a water-soluble vitamin E analog, is a popular choice. Enzymatic oxygen scavenging systems are also highly effective for live-cell applications.
-
Issue 3: High background fluorescence after adding an antifade reagent.
-
Question: I've added an antifade reagent, and now I'm observing high background fluorescence. How can I fix this?
-
Answer: Some antifade reagents can exhibit autofluorescence, particularly at certain excitation wavelengths.
-
Check Reagent Specifications: Review the documentation for your chosen antifade reagent to check for known autofluorescence. For example, p-Phenylenediamine (PPD), while an effective antifade agent, can be autofluorescent with UV excitation.
-
Optimize Concentration: You may be using too high a concentration of the antifade reagent. Try titrating the concentration to find a balance between photoprotection and background fluorescence.
-
Thorough Washing: Ensure that any unbound this compound is thoroughly washed away before mounting, as this can contribute to background signal.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of photobleaching for this compound?
A1: The primary mechanism is photooxidation. Upon excitation, the pyrene fluorophore can transition to a long-lived triplet state. In this state, it can transfer energy to molecular oxygen, generating highly reactive singlet oxygen. This singlet oxygen can then react with and destroy the pyrene molecule, leading to a loss of fluorescence.
Q2: Can I prepare my own antifade mounting medium?
A2: Yes, you can prepare effective homemade antifade mounting media. Common recipes involve dissolving an antioxidant like n-propyl gallate (NPG) or a quenching agent like 1,4-diazabicyclo[2.2.2]octane (DABCO) in a glycerol-based buffer. Detailed protocols are provided in the "Experimental Protocols" section below.
Q3: Are there methods to prevent photobleaching in live-cell imaging?
A3: Yes, several methods are suitable for live-cell imaging. The most effective is often the use of an enzymatic oxygen scavenging system, such as glucose oxidase with catalase or pyranose oxidase with catalase, which removes dissolved oxygen from the imaging medium. Additionally, low-toxicity antioxidants like Trolox can be added to the cell culture medium.
Q4: How does the choice of solvent affect the photostability of this compound?
A4: The solvent can significantly impact photostability. Halogenated solvents like chloroform can promote the formation of radical species that accelerate photobleaching of pyrene derivatives. In contrast, dichloromethane has been shown to be a more photostable solvent for pyrene fluorophores.[1] For aqueous-based experiments, the use of buffered solutions is recommended to maintain a stable pH, as pH changes can also affect fluorophore stability.
Data Presentation
Table 1: Comparison of Common Antifade Reagents
| Antifade Reagent | Primary Mechanism | Advantages | Disadvantages | Recommended for |
| n-Propyl Gallate (NPG) | Antioxidant (Free Radical Scavenger) | Effective for a broad range of fluorophores. | Can be difficult to dissolve; may reduce initial fluorescence intensity. | Fixed Cells |
| DABCO | Singlet Oxygen Quencher | Less toxic than PPD. | Less effective than PPD. | Fixed Cells |
| p-Phenylenediamine (PPD) | Antioxidant (Free Radical Scavenger) | Highly effective. | Can be toxic; may cause autofluorescence with UV excitation. | Fixed Cells (with caution) |
| Trolox | Antioxidant (Free Radical Scavenger) | Water-soluble; low toxicity. | May not be as potent as other agents for all fluorophores. | Live-Cell Imaging |
| Oxygen Scavenging Systems | Enzymatic Removal of O₂ | Highly effective; suitable for live cells. | Can deplete ATP in live cells if not supplemented; requires specific buffer conditions. | Live-Cell & Single-Molecule Imaging |
Experimental Protocols
Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium
This protocol describes the preparation of a widely used homemade antifade mounting medium.
Materials:
-
n-Propyl gallate (NPG)
-
Glycerol (B35011) (high purity)
-
Phosphate-Buffered Saline (PBS), 10x stock solution
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
Procedure:
-
Prepare a 10% (w/v) stock solution of NPG in DMSO or DMF.
-
In a separate tube, mix 9 parts glycerol with 1 part 10x PBS.
-
Slowly add 0.1 parts of the 10% NPG stock solution to the glycerol/PBS mixture while vortexing.
-
Store the final mounting medium in small aliquots at -20°C, protected from light.
Protocol 2: Preparation of DABCO Antifade Mounting Medium
This protocol provides an alternative homemade antifade solution.
Materials:
-
1,4-diazabicyclo[2.2.2]octane (DABCO)
-
Glycerol
-
Tris buffer (1 M, pH 8.0)
-
Deionized water
Procedure:
-
To prepare 10 mL of mounting medium, combine the following:
-
0.233 g DABCO
-
200 µL 1 M Tris-HCl, pH 8.0
-
2.06 mL deionized water
-
7.74 mL glycerol
-
-
Dissolve the components by warming to approximately 70°C with gentle mixing.
-
Vortex to ensure the solution is homogeneous.
-
Aliquot and store at -20°C in the dark.
Protocol 3: Enzymatic Oxygen Scavenging for Live-Cell Imaging
This protocol is for removing dissolved oxygen from the imaging medium to protect fluorophores in live-cell experiments.
Materials:
-
Glucose oxidase
-
Catalase
-
Glucose
-
Imaging buffer (e.g., HBSS or DMEM without phenol (B47542) red)
Procedure:
-
Prepare a stock solution of glucose oxidase (e.g., 10 mg/mL in buffer).
-
Prepare a stock solution of catalase (e.g., 5 mg/mL in buffer).
-
Prepare your cells for imaging in a suitable imaging buffer containing glucose (e.g., 10 mM).
-
Just before imaging, add glucose oxidase and catalase to the imaging buffer to final concentrations of approximately 0.5 mg/mL and 0.1 mg/mL, respectively.
-
Gently mix and immediately proceed with imaging. The oxygen scavenging effect will begin rapidly.
Mandatory Visualization
Caption: Mechanism of pyrene photobleaching and points of intervention.
References
Technical Support Center: Correcting for Spectral Artifacts in Pyrene Fluorescence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common spectral artifacts encountered during pyrene (B120774) fluorescence experiments.
FAQs and Troubleshooting Guides
Inner Filter Effect (IFE)
Q1: My fluorescence intensity is no longer linear at higher concentrations of pyrene. What could be the cause?
A1: This is a classic sign of the inner filter effect (IFE). At higher concentrations, the sample itself can absorb a significant portion of the excitation light before it reaches the center of the cuvette (primary IFE) or re-absorb the emitted fluorescence light (secondary IFE).[1][2] This leads to a non-linear relationship between concentration and fluorescence intensity, often appearing as a plateau or even a decrease in signal at high concentrations.[1]
Q2: How can I determine if the inner filter effect is impacting my measurements?
A2: A key indicator is the loss of linearity in a plot of fluorescence intensity versus concentration.[1] As a general guideline, if the absorbance of your sample at the excitation wavelength is greater than 0.1, you are likely experiencing IFE.[1][3]
Q3: What is the difference between the inner filter effect and fluorescence quenching?
A3: While both result in decreased fluorescence intensity, their mechanisms are different. The inner filter effect is a consequence of light absorption by the bulk sample, dependent on its optical density. In contrast, fluorescence quenching involves molecular interactions that lead to non-radiative energy transfer, such as collisions between the fluorophore and a quencher molecule.[1][2]
Troubleshooting Guide: Inner Filter Effect
| Issue | Possible Cause | Solution |
| Non-linear fluorescence intensity with increasing concentration. | Inner Filter Effect (IFE). | 1. Dilute the sample: The simplest method is to dilute your samples until the absorbance at the excitation wavelength is below 0.1.[1] 2. Mathematical Correction: If dilution is not feasible, a mathematical correction can be applied using the sample's absorbance values.[1] |
| Corrected fluorescence data still appears non-linear. | 1. Inaccurate absorbance measurements. 2. Presence of a quencher. 3. Excimer formation. | 1. Verify Spectrophotometer Calibration: Ensure your UV-Vis spectrophotometer is properly blanked and calibrated before re-measuring absorbance.[1] 2. Check for Contaminants: Analyze your solvent and other reagents for any potential quenching impurities. 3. Analyze Emission Spectra: Look for a broad, red-shifted emission band around 470 nm, which indicates excimer formation. Standard IFE corrections may not be sufficient in this case.[1] |
Excimer Formation
Q4: I am observing a broad, structureless emission band at a longer wavelength (around 470 nm) in my pyrene fluorescence spectrum. What does this indicate?
A4: This is characteristic of pyrene excimer formation. An excimer is an excited-state dimer that forms when an excited pyrene molecule interacts with a ground-state pyrene molecule.[3] This phenomenon is highly dependent on the concentration of pyrene and the viscosity of the solvent.[4]
Q5: How can I control or reduce excimer formation in my experiments?
A5: The most straightforward way to reduce excimer formation is to decrease the concentration of the pyrene probe.[5] Performing a concentration-dependent study can help identify the threshold at which excimer formation becomes significant.[5]
Troubleshooting Guide: Excimer Formation
| Issue | Possible Cause | Solution |
| Appearance of a broad, red-shifted emission band (~470 nm). | Excimer formation due to high local concentration of pyrene. | 1. Reduce Probe Concentration: Lower the concentration of the pyrene derivative in your sample.[5] 2. Perform a Concentration-Dependent Study: This will help you determine the concentration range where monomer emission is dominant.[5] |
| Unexpected red-shift in the emission spectrum. | Excimer formation or aggregation. | 1. Lower the probe concentration. [5] 2. Change the solvent to one where pyrene is more soluble to prevent aggregation.[5] 3. Consider adding a surfactant , if compatible with your system, to prevent aggregation.[5] |
Background Fluorescence
Q6: I am observing a high background signal in my fluorescence measurements. What are the common sources of background fluorescence?
A6: Background fluorescence can originate from several sources, including:
-
Autofluorescence from biological samples (e.g., NADH, riboflavin, collagen).[6]
-
Fluorescent impurities in your solvents or reagents.[5]
-
The sample cuvette or plate itself.[5]
-
Unbound fluorescent probes that were not adequately removed during washing steps.[6]
Q7: How can I correct for background fluorescence?
A7: To correct for background fluorescence, you should always measure a "blank" sample. This blank should contain everything that your experimental sample contains except for the fluorophore (e.g., the solvent, buffer, and any other additives). The spectrum of the blank is then subtracted from the spectrum of your sample.[5][7]
Troubleshooting Guide: Background Fluorescence
| Issue | Possible Cause | Solution |
| High background signal across the entire spectrum. | 1. Contaminated solvent or reagents. 2. Autofluorescence from the sample matrix. 3. Fluorescence from the cuvette. | 1. Run a blank spectrum of your solvent and all other components of your sample to identify the source of the background.[5] 2. Use high-purity, spectroscopy-grade solvents. 3. Subtract the blank spectrum from your sample's spectrum.[7] |
| High background in cellular imaging. | Autofluorescence from cellular components (e.g., mitochondria, lysosomes). | 1. Use spectral separation: Choose a probe with emission in the far-red or near-infrared region to minimize overlap with common autofluorescence.[6] 2. Use background quenching reagents. [6] 3. Perform thorough washing steps to remove unbound probe.[6] |
Photobleaching
Q8: My pyrene fluorescence signal decreases over time during measurement. What is happening?
A8: This phenomenon is known as photobleaching, which is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light.[8] It is particularly problematic in time-lapse microscopy and quantitative studies.[9]
Q9: What are the best practices to minimize photobleaching?
A9: To minimize photobleaching, you should:
-
Reduce the intensity of the excitation light by using neutral density filters or lowering the lamp power.[10][11]
-
Minimize the exposure time to the excitation light.[10]
-
Use an antifade reagent in your mounting medium for fixed cell imaging.[10][11]
-
Choose a more photostable fluorescent dye if possible.[10]
Troubleshooting Guide: Photobleaching
| Issue | Possible Cause | Solution |
| Fluorescence signal fades rapidly during imaging. | Photobleaching due to excessive exposure to excitation light. | 1. Reduce Excitation Intensity: Use neutral density filters or lower the power of the light source.[10][11] 2. Minimize Exposure Time: Only expose the sample to light when actively acquiring an image.[10] 3. Use Antifade Reagents: Incorporate an antifade reagent in the mounting medium for fixed samples.[11] |
| Increased background signal when increasing excitation power to compensate for fading. | A cyclical problem of photobleaching and trying to compensate with higher excitation. | 1. Address the root cause (photobleaching) by implementing the solutions above. 2. Optimize Sample Preparation: Ensure thorough washing to remove unbound probe that can contribute to background.[5] 3. Use an antifade reagent with low autofluorescence. [5] |
Experimental Protocols
Protocol 1: Mathematical Correction for the Inner Filter Effect
This protocol describes the absorbance-based mathematical correction for the inner filter effect.
Methodology:
-
Sample Preparation: Prepare a series of pyrene solutions of known concentrations.
-
Absorbance Measurements: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength (Aex) and the emission wavelength (Aem).
-
Fluorescence Measurements: Using a fluorometer, measure the observed fluorescence intensity (Fobs) for each solution.
-
Correction Calculation: Calculate the corrected fluorescence intensity (Fcorr) using the following formula:
Fcorr = Fobs * 10^((Aex + Aem)/2)
This formula is a common approximation for correcting IFE in a standard 1 cm cuvette.
Protocol 2: Minimizing Photobleaching in Fixed Cell Imaging
This protocol provides steps to reduce photobleaching when imaging fixed cells stained with a pyrene derivative.
Methodology:
-
Sample Staining: Complete all staining and washing steps for your cells on coverslips.
-
Final Wash: Perform a final wash with phosphate-buffered saline (PBS).[5]
-
Remove Excess Buffer: Carefully aspirate the excess buffer, ensuring the sample does not dry out.[5]
-
Apply Antifade Medium: Place a small drop of a commercial antifade mounting medium onto the sample.[5]
-
Mount Coverslip: Gently lower a coverslip onto the medium, avoiding air bubbles.[5]
-
Sealing (Optional): For long-term storage, seal the edges of the coverslip with clear nail polish.[5]
-
Imaging:
Quantitative Data
Table 1: Approximate Emission Maxima of Pyrene Monomer in Various Solvents
The vibronic band intensities of pyrene monomer fluorescence are sensitive to the polarity of the solvent. The ratio of the intensity of the first vibronic peak (I1) to the third vibronic peak (I3), known as the Py I1/I3 ratio, is often used as a measure of solvent polarity.
| Solvent | Approximate Emission Maxima (nm) | Polarity |
| Hexane | 373, 384 | Non-polar |
| Cyclohexane | 373, 384 | Non-polar |
| Dichloromethane | 375, 385, 397 | Polar aprotic |
| Acetone | 374, 385 | Polar aprotic |
| Ethanol | 373, 384 | Polar protic |
| Methanol | 373, 384 | Polar protic |
| Water | 372, 383 | Highly polar |
Note: These are approximate values and can vary depending on the specific pyrene derivative and instrument settings.[12][13]
Visualizations
Caption: Troubleshooting workflow for common pyrene fluorescence artifacts.
Caption: Experimental workflow for inner filter effect (IFE) correction.
References
- 1. benchchem.com [benchchem.com]
- 2. Evidence that pyrene excimer formation in membranes is not diffusion-controlled - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. New insights in the study of pyrene excimer fluorescence to characterize macromolecules and their supramolecular assemblies in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 12. researchgate.net [researchgate.net]
- 13. dovepress.com [dovepress.com]
Technical Support Center: Pyrene-Labeled Lipids in Live Cell Imaging
Welcome to the technical support center for the use of pyrene-labeled lipids in live-cell imaging. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using pyrene-labeled lipids for live-cell imaging?
Pyrene-labeled lipids are valuable tools in membrane biophysics and cell biology for several reasons.[1][2] Pyrene (B120774) has a long excited-state lifetime and its fluorescence is sensitive to the local environment.[1][2] A key feature is its ability to form "excimers" (excited-state dimers) at high local concentrations, which emit light at a longer wavelength than the pyrene monomer.[1][2][3] This excimer formation is dependent on both the concentration and the lateral diffusion of the probe, making it a powerful tool for studying:
Additionally, pyrene is hydrophobic and its attachment to a lipid does not significantly alter the lipid's conformation.[1][2]
Q2: What are the primary challenges I should be aware of when using pyrene-labeled lipids in live cells?
Researchers may encounter several challenges when using pyrene-labeled lipids in live cells, including:
-
Photobleaching: Pyrene fluorescence can diminish with prolonged exposure to excitation light.[4][7]
-
Cellular Autofluorescence: Cells naturally contain molecules that fluoresce, which can interfere with the pyrene signal.[4][7]
-
Pyrene Excimer Formation: While a useful property, controlling and interpreting excimer formation can be complex.[3][8]
-
Cytotoxicity and Phototoxicity: High concentrations of pyrene-labeled lipids or intense illumination can be harmful to cells.[9][10][11]
-
UV Excitation: Pyrene requires UV excitation, which may not be available on all microscopes and can potentially damage cells.[1][2]
-
Altered Lipid Behavior: The bulky pyrene group can sometimes influence the natural behavior of the lipid to which it is attached.[1][2]
Q3: How do I choose the right pyrene-labeled lipid for my experiment?
The choice of pyrene-labeled lipid depends on your research question. For example:
-
To study the outer leaflet of the plasma membrane, you might use pyrene-labeled phosphatidylcholine (Py-PC).[4]
-
To investigate the inner leaflet, pyrene-labeled phosphatidylserine (B164497) (Py-PS) could be a suitable choice.[4]
-
For studying lipid metabolism, pyrene-labeled fatty acids that can be incorporated into complex lipids by the cell are useful.[5]
Troubleshooting Guide
Problem 1: Weak or Fading Fluorescence Signal (Photobleaching)
Cause: Pyrene, like many fluorophores, is susceptible to photobleaching, where it permanently loses its ability to fluoresce after repeated excitation.
Solution:
-
Oxygen Depletion: Photobleaching of pyrene can be significantly reduced by removing oxygen from the cell culture medium.[4][7] This can be achieved using an enzymatic oxygen scavenging system.
-
Minimize Exposure: Use the lowest possible excitation light intensity and the shortest exposure times necessary to obtain a good signal.
-
Use Antifade Reagents: While more common in fixed-cell imaging, some antifade reagents may be compatible with live-cell experiments.
Problem 2: High Background Signal (Autofluorescence)
Cause: Cellular components such as NADH and flavins emit fluorescence in the same spectral region as pyrene, leading to a high background signal that can obscure the specific signal from the pyrene-labeled lipid.[4]
Solution:
-
Background Subtraction: A common and effective method is to acquire an image of the cells at an excitation wavelength slightly different from that used for pyrene, where pyrene is not excited but the autofluorescence is still present.[4][7] This background image can then be subtracted from the pyrene image.[4][7]
-
Spectral Unmixing: If your microscopy system is equipped with a spectral detector, you can use spectral unmixing algorithms to separate the pyrene fluorescence from the autofluorescence based on their distinct emission spectra.
Problem 3: Uncontrolled or Unwanted Excimer Formation
Cause: Pyrene excimer formation is highly dependent on the local concentration of the labeled lipid.[1][2] If the concentration is too high, you may observe widespread excimer formation that can complicate the interpretation of your results. It has been suggested that in membranes, pyrene may exist in both a monomeric and an aggregated form, with the aggregated form contributing to excimer fluorescence through a static mechanism rather than purely diffusion-controlled collisions.[8]
Solution:
-
Optimize Probe Concentration: Carefully titrate the concentration of the pyrene-labeled lipid to find the lowest concentration that gives a detectable signal without excessive excimer formation.
-
Control Incubation Time: The duration of cell labeling can affect the final concentration and distribution of the probe in the cellular membranes. Shorter incubation times may be necessary.
-
Monitor Monomer and Excimer Emission: Acquire images in both the monomer and excimer emission channels to monitor their ratio. An increase in the excimer-to-monomer ratio indicates an increase in local probe concentration.[3]
Problem 4: Signs of Cell Stress or Death (Cytotoxicity/Phototoxicity)
Cause: The introduction of exogenous lipids and exposure to UV light can be stressful for cells.[9][10] Phototoxicity is often mediated by the generation of reactive oxygen species (ROS) upon fluorophore excitation.[10]
Solution:
-
Use Minimal Probe Concentration: High concentrations of lipids can be toxic. Determine the lowest effective concentration through a dose-response experiment. Some probes have been shown to have low cytotoxicity at concentrations up to 10 µM.[12]
-
Limit Excitation Light Exposure: Use neutral density filters to reduce the intensity of the excitation light and keep exposure times to a minimum.[13][14]
-
Assess Cell Health: Monitor cell morphology and viability throughout the experiment. Use viability dyes or functional assays (e.g., mitochondrial membrane potential) to assess cell health.[13][14]
-
Consider Antioxidants: The addition of antioxidants to the imaging medium can help to mitigate the effects of ROS-induced phototoxicity.[11]
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Pyrene-Lipid Concentration | 1-10 µM | The optimal concentration is cell-type and lipid-specific. A titration is highly recommended. |
| Incubation Time | 30 min - 24 h | Dependent on the specific lipid and the biological process being studied. For some applications, long-term imaging up to 48 hours is possible.[12] |
| Excitation Wavelength | ~340 nm | For pyrene monomer excitation. |
| Monomer Emission | ~375-400 nm | |
| Excimer Emission | ~470 nm |
Experimental Protocols
Protocol 1: General Labeling of Live Cells with Pyrene-Labeled Lipids
-
Cell Culture: Plate cells on glass-bottom dishes or chamber slides suitable for fluorescence microscopy. Allow cells to adhere and reach the desired confluency.
-
Preparation of Labeling Solution: Prepare a stock solution of the pyrene-labeled lipid in a suitable solvent (e.g., ethanol (B145695) or DMSO). Dilute the stock solution in serum-free cell culture medium to the final desired concentration (e.g., 1-5 µM). Vortex thoroughly to ensure complete mixing.
-
Cell Labeling: Remove the culture medium from the cells and wash once with serum-free medium. Add the labeling solution to the cells and incubate at 37°C for the desired time (e.g., 30 minutes).
-
Washing: After incubation, remove the labeling solution and wash the cells two to three times with fresh, pre-warmed complete culture medium to remove any unincorporated probe.
-
Imaging: Add fresh, pre-warmed imaging medium (a phenol (B47542) red-free medium is recommended to reduce background fluorescence) to the cells. Proceed with live-cell imaging on a fluorescence microscope equipped with a UV light source and appropriate filters for pyrene monomer and excimer detection.
Protocol 2: Background Subtraction for Autofluorescence Correction
-
Acquire Pyrene Image: Using the appropriate filter set for pyrene (e.g., ~340 nm excitation), capture an image of your labeled cells.
-
Acquire Autofluorescence Image: Without moving the stage, switch to a filter set with a slightly longer excitation wavelength where the pyrene-labeled lipid is not efficiently excited (e.g., ~365 nm). Capture an image at this wavelength. This will primarily capture the cellular autofluorescence.
-
Image Processing: In your image analysis software, subtract the autofluorescence image from the pyrene image. The resulting image will have a significantly reduced background, improving the signal-to-noise ratio.
Visualizations
Caption: Troubleshooting decision tree for live-cell imaging with pyrene-labeled lipids.
Caption: Mechanism of pyrene monomer and excimer fluorescence.
References
- 1. Pyrene-labeled lipids as tools in membrane biophysics and cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Fluorescence imaging of pyrene-labeled lipids in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrene-labeled lipids: versatile probes of membrane dynamics in vitro and in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of lipid-lipid and lipid-protein interactions in membranes by use of pyrene-labeled phosphoinositides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evidence that pyrene excimer formation in membranes is not diffusion-controlled - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potential consequences of phototoxicity on cell function during live imaging of intestinal organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Live Cell Imaging: Assessing the Phototoxicity of 488 and 546 nm Light and Methods to Alleviate it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 14. Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. | Sigma-Aldrich [sigmaaldrich.com]
improving the signal-to-noise ratio of pyrene excimer fluorescence
Welcome to the Technical Support Center for Pyrene (B120774) Excimer Fluorescence. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you improve the signal-to-noise ratio in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during pyrene excimer fluorescence experiments in a question-and-answer format.
Question 1: Why is my pyrene excimer fluorescence signal weak or non-existent?
A weak or absent excimer signal can be due to several factors ranging from sample preparation to instrumental settings.
-
Low Pyrene Concentration: Excimer formation is a concentration-dependent process.[1][2] If the concentration of pyrene-labeled molecules is too low, the probability of an excited-state monomer encountering a ground-state monomer to form an excimer is minimal.
-
Presence of Quenchers: Molecular oxygen is a highly efficient quencher of pyrene fluorescence.[3] Other quenchers include nitroaromatic compounds, anilines, amines, and heavy atoms or ions.[3]
-
Inappropriate Solvent: The choice of solvent significantly impacts excimer formation and fluorescence quantum yield.[3][4][5] Non-aromatic and non-polar aprotic solvents generally favor excimer formation and higher fluorescence intensity.[3][4][5]
-
Photobleaching: Prolonged exposure to high-intensity excitation light can lead to the irreversible photochemical destruction of the pyrene fluorophore.[3][6]
Troubleshooting Steps:
-
Optimize Pyrene Concentration: Perform a concentration titration to find the optimal concentration for excimer formation. Be aware that excessively high concentrations can lead to self-quenching and inner filter effects.[3][7]
-
Deoxygenate Your Samples: Remove dissolved oxygen by purging your solvent with an inert gas like argon or nitrogen, or by using freeze-pump-thaw cycles.[8]
-
Solvent Selection: Test a range of solvents to find one that enhances excimer formation. Non-aromatic solvents are generally preferred.[4][5]
-
Minimize Light Exposure: Protect your samples from ambient light and use the lowest possible excitation intensity and exposure time during measurements.[3][6]
Question 2: My fluorescence readings are inconsistent and drifting. What could be the cause?
Fluctuating fluorescence signals can compromise the reproducibility of your data.
-
Temperature Fluctuations: Quenching processes, particularly dynamic quenching, are temperature-dependent.[3] Inconsistent temperature control can lead to variable fluorescence intensity.
-
Sample Evaporation: In open cuvettes, solvent evaporation can concentrate the sample, leading to an apparent increase in fluorescence or quenching effects over time.[3]
-
Photochemical Reactions: The excitation light may be inducing unintended photochemical reactions in your sample, altering the fluorescent properties.[3]
-
Instrumental Instability: Fluctuations in the lamp output or detector sensitivity can cause signal drift.
Troubleshooting Steps:
-
Use a Temperature-Controlled Fluorometer: Maintain a constant and recorded temperature for all measurements.[3]
-
Seal Your Samples: Use capped cuvettes or other sealed containers to prevent solvent evaporation.
-
Reduce Excitation Power: Use neutral density filters or adjust instrument settings to minimize the excitation light intensity.[6]
-
Allow Instrument Warm-up: Ensure the spectrofluorometer's lamp and detector have stabilized before starting your measurements, which typically takes at least 30 minutes.[9]
Question 3: I observe a non-linear relationship between pyrene concentration and excimer fluorescence intensity. Why is this happening?
A non-linear response can complicate quantitative analysis.
-
Inner Filter Effect (IFE): At high concentrations, the sample itself can absorb a significant portion of the excitation light (primary IFE) or re-absorb the emitted fluorescence (secondary IFE).[7][10][11] This leads to an underestimation of the true fluorescence intensity. A key indicator of IFE is a plateau or decrease in fluorescence intensity as concentration increases.[7]
-
Aggregation-Caused Quenching (ACQ): At very high concentrations, pyrene molecules can form non-fluorescent aggregates or excimers, leading to self-quenching.[3][12]
Troubleshooting Steps:
-
Dilute Your Samples: The simplest way to minimize the inner filter effect is to work with diluted samples, ideally keeping the absorbance at the excitation wavelength below 0.1.[7]
-
Apply Correction Factors: If high concentrations are necessary, mathematical correction factors can be applied to account for the inner filter effect.[11][13][14]
-
Optimize Sample Geometry: Using shorter pathlength cuvettes can also help to reduce the inner filter effect.[11]
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for pyrene excimer fluorescence?
The optimal concentration is highly dependent on the specific pyrene derivative, the solvent, and the system being studied. A good starting point is to perform a dilution series. Generally, excimer formation becomes significant at concentrations above 10⁻⁵ M.[8] However, at very high concentrations (e.g., >10⁻³ M), you may observe quenching and inner filter effects.[3][15]
Q2: How does solvent polarity affect the excimer-to-monomer (E/M) ratio?
Solvent polarity can significantly influence the E/M ratio. Non-aromatic solvents tend to promote excimer formation.[4][5] In some cases, adding a co-solvent like dimethylformamide (DMF) can enhance excimer emission.[16] The effect of solvent on the E/M ratio should be empirically determined for your specific system.
| Solvent Property | Effect on Excimer Fluorescence | Reference |
| Non-aromatic | Generally assists in excimer formation. | [4][5] |
| Aromatic | Can resist the formation of an excimer complex. | [4] |
| Polarity | The ratio of monomer vibronic band intensities (I₁/I₃) is sensitive to the polarity of the microenvironment. | [17][18] |
| Viscosity | Higher viscosity can hinder the diffusion required for excimer formation, potentially lowering the E/M ratio. | [8] |
Q3: What are the key instrumental parameters to optimize for a better signal-to-noise ratio?
-
Excitation and Emission Wavelengths: For pyrene, the excitation wavelength is typically around 345 nm. Monomer emission is observed between 375 and 410 nm, while excimer emission is a broad band centered around 460-500 nm.[2][18]
-
Slit Widths: Narrower slit widths provide better spectral resolution but may decrease the signal intensity. Wider slit widths increase the signal but can reduce resolution. An optimal balance needs to be found.
-
Integration Time/Scan Speed: A longer integration time or slower scan speed allows the detector to collect more photons, which can improve the signal-to-noise ratio.[19]
-
Signal Averaging: Averaging multiple scans can significantly improve the signal-to-noise ratio. The improvement is proportional to the square root of the number of scans.[19][20]
Q4: How can I distinguish between fluorescence quenching and the inner filter effect?
While both result in decreased fluorescence intensity, their mechanisms are different.[7] The inner filter effect is due to the absorption of light by the sample and is dependent on the sample's optical density and the instrument's geometry. In contrast, fluorescence quenching involves non-radiative energy transfer through molecular interactions.[7] Temperature dependence can be a useful diagnostic tool; quenching is often temperature-dependent, whereas the inner filter effect is not.[3][10]
Experimental Protocols
Protocol 1: General Procedure for Measuring Pyrene Excimer Fluorescence
-
Sample Preparation:
-
Prepare a stock solution of your pyrene-labeled compound in a high-purity, spectroscopic grade, non-aromatic solvent.
-
Create a series of dilutions from the stock solution to determine the optimal concentration for excimer formation.
-
If necessary, deoxygenate the samples by purging with argon or nitrogen for at least 15-20 minutes.
-
Prepare a blank sample containing only the solvent.
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes to ensure a stable output.[9]
-
Set the excitation wavelength, typically around 345 nm for pyrene.
-
Set the emission scan range from approximately 360 nm to 600 nm to capture both monomer and excimer fluorescence.[9]
-
Optimize the excitation and emission slit widths to achieve a good balance between signal intensity and spectral resolution. A 5 nm slit width is a common starting point.[2]
-
-
Data Acquisition:
-
Measure the fluorescence spectrum of the blank sample and subtract it from the spectra of your pyrene-containing samples.
-
For each sample, acquire multiple scans and average them to improve the signal-to-noise ratio.[20]
-
Protocol 2: Correcting for the Inner Filter Effect
-
Absorbance Measurement:
-
Measure the absorbance of your sample at both the excitation and emission wavelengths using a UV-Vis spectrophotometer.
-
-
Fluorescence Measurement:
-
Measure the fluorescence emission spectrum of the sample.
-
-
Correction Calculation:
-
A common correction formula is: F_corrected = F_observed * 10^((A_ex * d_ex + A_em * d_em) / 2) Where:
-
F_corrected is the corrected fluorescence intensity.
-
F_observed is the measured fluorescence intensity.
-
A_ex is the absorbance at the excitation wavelength.
-
A_em is the absorbance at the emission wavelength.
-
d_ex and d_em are the path lengths for excitation and emission, respectively (these depend on the geometry of the fluorometer).
-
-
For a standard 1 cm cuvette with right-angle detection, this can be approximated, but empirical determination is often more accurate.[13]
-
Visualizations
Caption: A generalized workflow for pyrene excimer fluorescence experiments.
Caption: Factors influencing the signal-to-noise ratio in pyrene fluorescence.
References
- 1. Effect of concentration on the absorption and fluorescence spectra of pyrene in a solid solution of poly(methyl methacrylate) - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. benchchem.com [benchchem.com]
- 10. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 11. srs.tcu.edu [srs.tcu.edu]
- 12. acs.org [acs.org]
- 13. Experimental method to correct fluorescence intensities for the inner filter effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Metal-Enhanced Excimer (P-type) Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Reddit - The heart of the internet [reddit.com]
- 20. chem.libretexts.org [chem.libretexts.org]
Cholesteryl (pyren-1-yl)hexanoate concentration for optimal labeling
Welcome to the technical support center for Cholesteryl (pyren-1-yl)hexanoate. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments using this fluorescent cholesterol analog.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for cell labeling?
There is no single optimal concentration, as it is highly dependent on the cell type, experimental goals, and imaging setup. A titration experiment is strongly recommended to determine the ideal concentration for your specific application. However, a general starting range for similar fluorescent cholesterol analogs is between 10 to 50 nM.[1] It is crucial to use the lowest possible concentration that provides a sufficient signal-to-noise ratio to minimize potential artifacts and cytotoxicity.
Q2: How should I prepare and store this compound?
For long-term storage, the lyophilized product should be kept at -20°C for up to a year.[1] Before use, create a stock solution by dissolving the compound in a high-quality solvent like DMSO or DMF.[1] It is recommended to prepare fresh staining solutions for immediate use, as the stability of the probe in solution may be limited.[1]
Q3: What are the excitation and emission wavelengths for this compound?
The pyrene (B120774) moiety exhibits two main fluorescence states: monomer and excimer. The monomer emission spectrum typically has several peaks in the 370-400 nm range.[2] The excimer, which forms at higher concentrations due to the association of an excited-state and ground-state pyrene, has a broad, structureless emission at a longer wavelength, typically around 474 nm.[2][3] The choice of which emission to monitor will depend on the experimental goals, such as studying membrane fluidity or cholesterol clustering.[2][3]
Q4: Can this compound be used for long-term live-cell imaging?
Yes, but careful optimization is required. Low concentrations are essential to reduce phototoxicity and cellular stress.[1] Additionally, minimizing light exposure by using neutral density filters, reducing laser power, and decreasing exposure time can help prevent photobleaching.[4] Some studies suggest that depleting oxygen from the medium can virtually eliminate photobleaching of pyrene-labeled lipids.[5]
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Fluorescent Signal | - Low Probe Concentration: The concentration may be too low for your cell type or imaging system.[4] - Incorrect Filter Set: The microscope filters may not match the excitation and emission spectra of the pyrene monomer or excimer.[4] - Insufficient Incubation Time: The probe may not have had enough time to incorporate into the cellular membranes. - Probe Degradation: The fluorescent probe may have degraded due to improper storage or handling.[4] | - Increase Concentration: Gradually increase the probe concentration in a titration experiment.[4] - Verify Filter Sets: Ensure your microscope's filter cubes are appropriate for pyrene fluorescence. - Optimize Incubation Time: Perform a time-course experiment to determine the optimal incubation period.[4] - Use Fresh Probe: Prepare a fresh stock solution from a properly stored aliquot. |
| High Background Fluorescence | - High Probe Concentration: Excess probe can lead to non-specific binding and high background.[4] - Inadequate Washing: Unbound probe may not have been sufficiently removed after incubation.[4] | - Reduce Concentration: Use a lower probe concentration.[4] - Thorough Washing: Increase the number and duration of washing steps with fresh, pre-warmed buffer or medium after incubation.[4] |
| Patchy or Uneven Staining | - Probe Aggregation: The probe may have precipitated in the labeling medium.[4] - Poor Cell Health: Stressed or unhealthy cells may not label evenly.[4] | - Ensure Complete Dissolution: Make sure the probe is fully dissolved in the working solution. Vortexing before application can help.[4] - Maintain Healthy Cell Cultures: Use cells that are in optimal condition for labeling.[4] |
| Cytotoxicity | - High Probe Concentration: Excessive amounts of the probe can be toxic to cells.[4] - Prolonged Incubation: Long exposure times can also contribute to cytotoxicity. | - Perform a Cytotoxicity Assay: Determine the maximum non-toxic concentration for your cell line. - Reduce Concentration and Incubation Time: Use the lowest effective concentration and the shortest necessary incubation time. |
| Dominant Excimer Fluorescence | - High Probe Concentration: Excimer formation is concentration-dependent.[6] | - Lower Probe Concentration: To favor monomer fluorescence, reduce the concentration of the probe. |
Experimental Protocols
General Protocol for Cell Labeling
This protocol provides a general guideline for labeling live cells with this compound. Optimization will be required for specific cell types and experimental conditions.
-
Cell Seeding: Seed cells in a suitable culture vessel (e.g., chambered coverslips) at a density that allows for optimal imaging. Ensure cells are healthy and adherent before labeling.
-
Preparation of Staining Solution:
-
Prepare a stock solution of this compound (e.g., 1-10 mM) in anhydrous DMSO or DMF.
-
Dilute the stock solution in a pre-warmed, serum-free medium or appropriate buffer to the desired final concentration. A starting range of 10-50 nM is recommended for initial experiments.[1] It is advisable to prepare this solution fresh for each experiment.
-
-
Cell Labeling:
-
Remove the culture medium from the cells and wash once with a pre-warmed buffer (e.g., PBS or HBSS).
-
Add the staining solution to the cells and incubate for 10-30 minutes at 37°C in a CO2 incubator.[1] The optimal incubation time should be determined experimentally.
-
-
Washing:
-
Remove the staining solution and wash the cells multiple times with a fresh, pre-warmed medium or buffer to remove any unbound probe.[4]
-
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with the appropriate filter sets for pyrene.
-
For monomer fluorescence, use an excitation wavelength around 340 nm and collect emission in the 370-400 nm range.
-
For excimer fluorescence, use the same excitation and collect emission around 474 nm.
-
Visualizations
Caption: Experimental workflow for optimizing this compound labeling.
Caption: Pyrene monomer vs. excimer fluorescence pathways.
References
- 1. Membrane labeling protocol for live-cell applications [abberior.rocks]
- 2. Cholesterol-pyrene as a probe for cholesterol distribution on ordered and disordered membranes: Determination of spectral wavelengths - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Evidence that pyrene excimer formation in membranes is not diffusion-controlled - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on Cholesteryl (pyren-1-yl)hexanoate Fluorescence
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cholesteryl (pyren-1-yl)hexanoate. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your fluorescence-based experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected fluorescence characteristics of this compound?
A1: this compound is a fluorescent analog of cholesterol where the pyrene (B120774) fluorophore is attached to cholesterol via a hexanoate (B1226103) linker. Like other pyrene derivatives, it exhibits two main fluorescence signatures: a structured monomer emission and a broad, unstructured excimer emission at longer wavelengths.[1][2]
-
Monomer Emission: Arises from the fluorescence of individual, isolated pyrene moieties. The emission spectrum typically shows distinct vibronic bands, usually in the 370-410 nm range.[1] The relative intensities of these bands are sensitive to the polarity of the microenvironment.
-
Excimer Emission: Results from the formation of a transient excited-state dimer (excimer) between an excited-state pyrene and a ground-state pyrene molecule in close proximity (within ~10 Å).[3] This results in a broad, featureless emission band at a longer wavelength, typically around 460-500 nm.[1]
Q2: How does solvent polarity affect the monomer fluorescence of this compound?
A2: The fine structure of the pyrene monomer emission spectrum is highly sensitive to the polarity of the solvent.[4] This phenomenon, known as the "Py scale," is based on the ratio of the intensities of the first and third vibronic bands (I1/I3) of the monomer emission.[4] In non-polar solvents, the I1/I3 ratio is typically low, while in polar solvents, this ratio increases. This is because the symmetry of the pyrene molecule is distorted in polar environments, which alters the probabilities of the different vibronic transitions.
Q3: What causes excimer formation and how is it influenced by the solvent?
A3: Excimer formation is a diffusion-controlled process that depends on the concentration of the fluorophore and the viscosity of the solvent.[3] For excimer formation to occur, an excited pyrene molecule must encounter a ground-state pyrene molecule within its fluorescence lifetime. Therefore, higher concentrations of this compound will favor excimer formation. The solvent viscosity plays a role by affecting the diffusion rate of the molecules. In less viscous solvents, molecules can diffuse more freely, potentially leading to more frequent encounters and increased excimer formation at a given concentration.
Q4: Can I use this compound to study lipid membranes?
A4: Yes, pyrene-labeled cholesterol analogs are valuable tools for studying the organization and dynamics of lipid membranes.[5] The ratio of excimer to monomer (E/M) fluorescence intensity can provide information about the local concentration and distribution of the probe within the membrane, which can be related to membrane fluidity and the formation of cholesterol-rich domains.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No fluorescence signal or very weak signal | 1. Incorrect excitation/emission wavelengths: The instrument is not set to the appropriate wavelengths for pyrene. 2. Low concentration: The concentration of the probe is too low to detect. 3. Quenching: The presence of quenching agents in the solvent or sample. 4. Photodegradation: The sample has been exposed to excessive light. | 1. Set the excitation wavelength to ~340 nm and scan the emission from 360 nm to 600 nm. 2. Prepare a more concentrated stock solution and dilute as needed. Start with a concentration in the micromolar range. 3. Use high-purity solvents. If possible, deoxygenate the solvent as dissolved oxygen can quench pyrene fluorescence. 4. Prepare fresh samples and minimize their exposure to light before and during measurements. |
| Only monomer emission is observed, even at high concentrations | 1. High solvent viscosity: The solvent is too viscous, preventing the diffusion necessary for excimer formation. 2. Steric hindrance: The cholesteryl group may sterically hinder the close approach of two pyrene moieties required for excimer formation in certain solvent environments. | 1. Try a less viscous solvent if your experimental design allows. 2. This may be an intrinsic property of the molecule in that particular solvent. Consider if the monomer fluorescence provides the information you need. |
| Only a broad, featureless emission is observed | 1. Very high concentration: The concentration is so high that excimer formation dominates. 2. Aggregation: The molecule may be aggregating in the chosen solvent, leading to strong excimer emission or even quenching. | 1. Dilute the sample significantly. Perform a concentration-dependent study to find a range where both monomer and excimer are visible. 2. Try a different solvent in which the molecule is more soluble. Sonication of the sample may help to break up aggregates. |
| Emission spectrum shifts unexpectedly | 1. Solvent polarity changes: If using a solvent mixture, the composition may have changed due to evaporation. 2. Contamination: The sample may be contaminated with a fluorescent impurity. | 1. Ensure the cuvette is sealed to prevent solvent evaporation. Prepare fresh solvent mixtures. 2. Run a blank spectrum of the solvent. Check the purity of your this compound. |
| Poor reproducibility of results | 1. Inconsistent sample preparation: Variations in concentration or solvent composition between samples. 2. Instrument instability: Fluctuations in the lamp intensity of the spectrofluorometer. | 1. Use precise pipetting techniques and ensure the probe is fully dissolved. 2. Allow the instrument's lamp to warm up for at least 30 minutes before taking measurements. Use a reference standard to check for instrument drift. |
Quantitative Data
| Parameter | Liquid-Ordered (Lo) Environment (e.g., in SM/Chol membranes) | Liquid-Disordered (Ld) Environment (e.g., in PC membranes) |
| Monomer Emission Maxima (λem) | ~373 nm and ~379 nm are key discriminant wavelengths.[5] | ~373 nm and ~379 nm are key discriminant wavelengths.[5] |
| Excimer Emission Maximum (λem) | ~474 nm (indicative of cholesterol clustering)[5] | A small amount of excimer emission may be present, which increases with temperature.[5] |
| I373 / I379 Ratio | Higher ratio, indicating a more ordered environment.[5] | Lower ratio, indicating a more disordered environment.[5] |
Note: SM/Chol refers to sphingomyelin/cholesterol membranes, and PC refers to phosphatidylcholine membranes.
Experimental Protocols
Protocol 1: General Procedure for Measuring Fluorescence Spectra
-
Stock Solution Preparation:
-
Dissolve a known weight of this compound in a high-purity, spectroscopic grade solvent (e.g., chloroform (B151607) or cyclohexane) to prepare a stock solution of approximately 1 mM.
-
Store the stock solution in a tightly sealed vial, protected from light, at an appropriate temperature (e.g., -20°C for long-term storage).
-
-
Sample Preparation:
-
Allow the stock solution to warm to room temperature before use.
-
Dilute the stock solution in the solvent of interest to a final concentration in the low micromolar range (e.g., 1-10 µM). This concentration range is typically suitable for observing both monomer and excimer emission without significant inner filter effects.
-
Prepare a blank sample containing only the solvent.
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes to ensure a stable output.
-
Set the excitation wavelength. For the pyrene moiety, an excitation wavelength in the range of 330-345 nm is typically used.
-
Set the emission wavelength range to scan from approximately 360 nm to 600 nm to capture both the monomer and potential excimer emission.
-
Set the excitation and emission slit widths. Start with a slit width of 5 nm for both and optimize as needed to obtain a good signal-to-noise ratio without saturating the detector.
-
-
Measurement:
-
Place the blank cuvette in the spectrofluorometer and record a blank spectrum.
-
Replace the blank with the sample cuvette and record the fluorescence emission spectrum.
-
Subtract the blank spectrum from the sample spectrum to correct for background fluorescence and Raman scattering from the solvent.
-
-
Data Analysis:
-
Identify the wavelengths of maximum emission (λem) for the monomer vibronic peaks and the excimer band.
-
Calculate the ratio of excimer to monomer intensity (E/M) by dividing the intensity at the excimer maximum by the intensity of one of the monomer peaks (e.g., the peak at ~379 nm).
-
For monomer analysis, calculate the I1/I3 ratio to assess the polarity of the microenvironment.
-
Visualizations
Caption: A flowchart of the experimental workflow for measuring the fluorescence of this compound.
Caption: A simplified diagram illustrating the photophysical pathways for monomer and excimer fluorescence of a pyrene-containing molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholesterol-pyrene as a probe for cholesterol distribution on ordered and disordered membranes: Determination of spectral wavelengths - PMC [pmc.ncbi.nlm.nih.gov]
temperature and pressure effects on pyrene excimer formation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with pyrene (B120774) to study the effects of temperature and pressure on excimer formation.
Frequently Asked Questions (FAQs)
Q1: What is a pyrene excimer and how is it formed?
A pyrene excimer is an "excited-state dimer" formed when an electronically excited pyrene molecule interacts with a ground-state pyrene molecule.[1][2] This process is a diffusion-controlled reaction and is highly dependent on the proximity of the two pyrene molecules, typically requiring them to be within ~10 Å of each other.[1] The formation is reversible and influenced by environmental factors like temperature, pressure, and solvent viscosity.[3][4]
Q2: What are the characteristic spectral properties of a pyrene excimer?
The fluorescence emission of a pyrene monomer is characterized by a structured spectrum with multiple vibronic bands between 370 nm and 410 nm.[2][5] In contrast, the pyrene excimer exhibits a broad, structureless, and significantly red-shifted emission band, typically centered around 460-500 nm.[1][2] This large separation between monomer and excimer emission makes it easy to distinguish between the two states.[2][6]
Q3: How does temperature influence pyrene excimer formation?
Temperature has a complex effect on excimer formation.
-
Low-Temperature Regime (typically below ~50-60°C): Increasing the temperature generally increases the excimer-to-monomer fluorescence intensity ratio (IE/IM).[7] This is because higher temperatures increase the diffusion rate of pyrene molecules, leading to a higher probability of an excited and a ground-state molecule encountering each other to form an excimer.
-
High-Temperature Regime (typically above ~60°C): At higher temperatures, the IE/IM ratio begins to decrease.[7] This is attributed to the increased rate of excimer dissociation back to the excited monomer, which then predominates over the intrinsic deactivation of the excimer.[7]
Q4: How does hydrostatic pressure affect pyrene excimer formation?
Increasing hydrostatic pressure generally influences the kinetics of excimer formation. The pressure dependence of the association rate often corresponds directly with the increase in solvent viscosity.[3][8] High pressure strongly inhibits the rate of excimer dissociation.[3][8] In some solvents like cyclohexane, compression can lead to aggregation and enhanced excimer fluorescence, while in others like ethanol, it can shift the equilibrium towards the monomer.[9]
Q5: What is the role of pyrene concentration in these experiments?
Concentration is a critical factor. Excimer formation is a bimolecular process, meaning its rate is dependent on the concentration of pyrene. At very low concentrations (e.g., 1-10 µM), excimer formation is minimal, and monomer emission dominates.[10] As the concentration increases, the probability of an excited monomer encountering a ground-state monomer rises, leading to a significant increase in excimer fluorescence.[10][11]
Q6: Why is solvent viscosity important for excimer formation?
Solvent viscosity plays a key role because excimer formation is a diffusion-controlled process.[3] The rate of excimer formation is dependent on how quickly an excited pyrene molecule can diffuse through the solvent to encounter a ground-state molecule.[11] An increase in solvent viscosity will slow this diffusion, thereby reducing the rate of excimer formation.[3]
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected shifts in emission spectra (monomer or excimer). | 1. Solvent Polarity: The emission spectrum of pyrene is sensitive to the polarity of its microenvironment.[10] 2. Aggregation: High concentrations can lead to aggregation, causing spectral shifts.[10] 3. Contamination: Impurities in the solvent or sample can interfere with the fluorescence signal. | 1. Verify the composition and purity of your solvent. 2. Perform a concentration-dependent study to identify the onset of aggregation and work below that concentration.[10] 3. Ensure the cuvette and all labware are thoroughly cleaned. |
| Low or absent excimer fluorescence. | 1. Low Concentration: The pyrene concentration may be too low for significant excimer formation.[10] 2. Quenching: Dissolved oxygen is a common quencher of pyrene fluorescence.[10][11] 3. High Viscosity: The solvent may be too viscous, limiting the diffusion required for excimer formation.[3] | 1. Systematically increase the pyrene concentration. 2. Degas your solvent by bubbling with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[10][11] 3. Consider using a solvent with lower viscosity, if appropriate for your system. |
| Signal photobleaching (fluorescence intensity decreases over time). | 1. High Excitation Intensity: The excitation light is too intense, causing photodegradation of the pyrene molecules. | 1. Reduce the excitation light by narrowing the excitation slit width.[12] 2. Insert a neutral density filter in the excitation path to lower the light intensity.[12] 3. Minimize the sample's exposure time to the excitation light. |
| High signal-to-noise ratio (noisy data). | 1. Unstable Lamp: The fluorimeter's arc lamp has not stabilized. 2. Low Signal: The fluorescence signal is too weak. 3. Dust/Bubbles: Particulates or bubbles in the sample cuvette are scattering light. | 1. Ensure the lamp has warmed up for at least 30 minutes for a stable output.[10][12] 2. Increase the emission slit width or the PMT voltage (within the manufacturer's recommended limits).[12] 3. Use fresh, dust-free pipette tips and ensure no bubbles are present in the cuvette before measurement.[12] |
Quantitative Data Summary
The following tables summarize quantitative data on the effects of pressure and temperature on pyrene excimer kinetics in toluene, as reported in the literature.
Table 1: Effect of Pressure on Rate Parameters for Pyrene Excimer Formation in Toluene (Data extracted from Johnson & Offen, 1972)[3][8]
| Pressure (kbar) | Temperature (°K) | ka (Association Rate) (109 M-1s-1) | kd (Dissociation Rate) (107 s-1) |
| 0.001 | 296 | 1.35 | 1.05 |
| 2.5 | 296 | 0.50 | 0.50 |
| 5.0 | 296 | 0.20 | 0.25 |
| 7.5 | 296 | 0.08 | 0.13 |
| 10.0 | 296 | 0.03 | 0.07 |
| 0.001 | 320 | 1.80 | 3.10 |
| 5.0 | 320 | 0.35 | 0.80 |
| 10.0 | 320 | 0.08 | 0.25 |
| 0.001 | 340 | 2.20 | 6.80 |
| 5.0 | 340 | 0.55 | 2.00 |
| 10.0 | 340 | 0.15 | 0.70 |
Table 2: Activation Parameters for Pyrene Excimer Formation in Toluene (Data extracted from Johnson & Offen, 1972)[3]
| Parameter | Pressure (kbar) | Value |
| Activation Energy (Ea) | 0.001 | 2.8 ± 0.3 kcal/mole |
| 5.0 | 4.1 ± 0.4 kcal/mole | |
| 10.0 | 5.3 ± 0.5 kcal/mole | |
| Activation Volume (ΔVa‡) | 296 °K | 12 ± 2 cm3/mole |
| 320 °K | 11 ± 2 cm3/mole | |
| 340 °K | 11 ± 2 cm3/mole |
Table 3: Thermodynamic Parameters for Pyrene Excimer Formation in Toluene (Data extracted from Johnson & Offen, 1972)[3][8]
| Parameter | Pressure (kbar) | Value |
| Enthalpy (ΔH) | 0.001 (1 atm) | -9.7 kcal/mole |
| 10 | -3.6 kcal/mole | |
| Free Energy (ΔG) | 0.001 (1 atm) | -4.2 kcal/mole |
| 10 | -6.7 kcal/mole | |
| Volume Change (ΔV) | at 296 °K | -11 cm3/mole |
Experimental Protocols
Protocol 1: General Spectrofluorometer Setup and Measurement
-
Instrument Warm-up: Turn on the spectrofluorometer and allow the xenon arc lamp to warm up for a minimum of 30 minutes to ensure stable light output.[10][12]
-
Sample Preparation:
-
Prepare a stock solution of pyrene in the desired solvent. Store this solution in the dark at a low temperature to prevent degradation.[10]
-
Dilute the stock solution to the final experimental concentrations. For monomer studies, use a low micromolar range (e.g., 1-10 µM).[10]
-
Prepare a blank sample containing only the solvent.
-
-
Instrument Settings:
-
Set the excitation wavelength, typically in the range of 330-360 nm for pyrene.[10][11]
-
Set the emission scan range to capture both monomer and excimer fluorescence (e.g., 360 nm to 600 nm).[10]
-
Set the excitation and emission slit widths. Start with 5 nm for both and optimize to achieve a good signal-to-noise ratio without saturating the detector.[10]
-
-
Measurement:
-
Place the blank cuvette in the sample holder and record a blank spectrum to account for solvent Raman scattering and other background signals.
-
Replace the blank with the sample cuvette and record the fluorescence emission spectrum.
-
Protocol 2: Studying the Effect of Temperature
-
Setup: Use a spectrofluorometer equipped with a temperature-controlled cuvette holder.
-
Equilibration: Place the sample cuvette in the holder and allow it to equilibrate at the desired starting temperature for several minutes before measurement.
-
Data Acquisition: Record the fluorescence spectrum.
-
Temperature Variation: Increment the temperature to the next setpoint. Allow the sample to equilibrate again before the next measurement.
-
Data Analysis: For each temperature, calculate the ratio of the excimer fluorescence intensity (IE, typically measured at the peak around 480-500 nm) to the monomer fluorescence intensity (IM, typically measured at the peak around 376 nm).[7] Plot the IE/IM ratio as a function of temperature.
Protocol 3: Studying the Effect of Pressure
-
Setup: This experiment requires a specialized high-pressure optical cell compatible with a spectrofluorometer. The cell must have windows (e.g., sapphire) that are transparent to the excitation and emission wavelengths.
-
Sample Loading: Load the pyrene solution into the high-pressure cell, ensuring no air bubbles are trapped.
-
Pressurization: Place the cell in the spectrofluorometer. Connect the cell to a hydrostatic pressure-generating system (e.g., a manual pump with a pressure gauge).
-
Data Acquisition:
-
Record a spectrum at ambient pressure (0.1 MPa or ~1 atm).
-
Slowly increase the pressure to the first setpoint. Allow the system to stabilize.
-
Record the fluorescence spectrum and the precise pressure reading.
-
Repeat this process for each desired pressure point.[3]
-
-
Data Analysis: Analyze the changes in monomer and excimer fluorescence intensity, peak positions, and decay kinetics as a function of pressure.[3][8]
Visualizations
References
- 1. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Pyrene Excimer Signaling Molecular Beacons for Probing Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. benchchem.com [benchchem.com]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
Technical Support Center: Minimizing Membrane Perturbation by Pyrene Probes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using pyrene-based fluorescent probes in membrane studies. Our goal is to help you minimize probe-induced artifacts and ensure the accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common ways pyrene (B120774) probes can perturb membrane structure?
A1: Pyrene probes, due to their bulky aromatic structure, can introduce several perturbations to lipid bilayers. The primary concerns include:
-
Alteration of Lipid Packing and Ordering: The insertion of the pyrene moiety can disrupt the natural packing of acyl chains. In fluid-phase membranes, pyrene can induce local ordering, while in gel-phase membranes, it can cause disorder.[1]
-
Changes in Membrane Fluidity: Depending on the probe concentration and its specific location within the bilayer, pyrene can alter the lateral diffusion of lipids and the overall membrane fluidity.[2][3][4]
-
Formation of Probe Aggregates: At higher concentrations, pyrene probes have a tendency to self-associate and form aggregates or microcrystals, which can lead to artifacts in fluorescence measurements, particularly in excimer formation studies.[5][6]
-
Interleaflet Interactions: Pyrene moieties attached to acyl chains can interdigitate into the opposing leaflet of the bilayer, potentially altering interleaflet dynamics and promoting interactions that would not naturally occur.[7]
Q2: How does the attachment point of the pyrene moiety to the lipid acyl chain affect membrane perturbation?
A2: The position at which the pyrene group is attached to the acyl chain significantly influences its behavior and the extent of membrane perturbation. Studies using atomistic molecular dynamics simulations have shown that while the conformational ordering of lipids around di-pyrenyl-PC probes is altered to a similar extent regardless of the attachment point in unsaturated (DOPC) bilayers, the formation of pyrene dimers is highly dependent on the linkage position.[8] Membrane-spanning dimers between lipids in different leaflets are more likely to be observed if the pyrene moiety is attached to the latter half of the acyl chain.[8]
Q3: What is pyrene excimer formation and how can it be misinterpreted?
A3: A pyrene excimer is an "excited state dimer" that forms when an excited pyrene molecule associates with a ground-state pyrene molecule.[9][10] This results in a characteristic broad, red-shifted emission band around 475 nm.[11] The ratio of excimer to monomer fluorescence (E/M ratio) is often used to infer membrane fluidity, assuming that excimer formation is a diffusion-controlled process.[3]
However, a significant pitfall is that excimer formation is not always diffusion-controlled.[5][6] Evidence suggests that pyrene can exist in aggregated forms within the membrane, leading to excimer formation through a static mechanism that is independent of lateral diffusion.[5] Therefore, an increase in the E/M ratio may reflect pre-aggregated probes rather than an increase in membrane fluidity.
Troubleshooting Guides
Issue 1: Inconsistent or unexpectedly high E/M ratios in fluidity measurements.
-
Possible Cause 1: Probe concentration is too high, leading to probe aggregation.
-
Troubleshooting Step: Reduce the probe concentration. It is recommended to use the lowest possible concentration that provides an adequate signal-to-noise ratio. For many applications, a probe-to-lipid ratio of 1-3 mol% is a good starting point.[12]
-
-
Possible Cause 2: Inhomogeneous probe distribution.
-
Troubleshooting Step: Ensure proper mixing of the probe with the lipids during liposome (B1194612) preparation. Sonication or extrusion methods should be optimized to create a homogenous distribution of the probe within the bilayer.
-
-
Possible Cause 3: The chosen pyrene-labeled lipid is not suitable for the membrane composition.
-
Troubleshooting Step: Consider the phase of your lipid bilayer. Pyrene probes can preferentially partition into more disordered phases, leading to localized high concentrations and increased excimer formation that does not reflect the bulk membrane fluidity.[13]
-
Issue 2: Observed changes in membrane properties do not correlate with other biophysical measurements.
-
Possible Cause 1: The pyrene probe itself is altering the membrane property being measured.
-
Troubleshooting Step: Use a lower probe concentration. It is crucial to perform concentration-dependent studies to ensure that the observed effect is not an artifact of the probe concentration.
-
Troubleshooting Step: Compare results with a different fluorescent probe that has a different structure and mechanism of action, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), which reports on lipid order.[2] Discrepancies between probes can provide complementary information about the nature of the membrane perturbation.[2]
-
-
Possible Cause 2: The location of the probe is not optimal for sensing the desired change.
-
Troubleshooting Step: Select a pyrene-labeled lipid with the pyrene moiety at a different position on the acyl chain to probe different depths within the membrane.[8]
-
Quantitative Data Summary
The following tables summarize key quantitative data from the literature to aid in experimental design and data interpretation.
| Parameter | Lipid System | Pyrene Probe | Observation | Reference |
| Probe Concentration | DPPC, DOPC, binary mixtures | Cholesterol-pyrene (Py-met-chol) | At 1.8% and 3.6% probe concentration, similar behavior was observed, suggesting these are within a reasonable working range. | [12] |
| Excimer Wavelength | Various model membranes | Cholesterol-pyrene | The excimer peak is typically observed around 474-475 nm. | [11][12] |
| Monomer Wavelengths | Lo and Ld membranes | Cholesterol-pyrene | 373 nm and 379 nm were found to be the most discriminant wavelengths to follow liquid-ordered (Lo) and liquid-disordered (Ld) environments, respectively. | [12][14] |
| Excimer Formation Rate Constant | Model membranes | Pyrene | The rate constant for collisional excimer formation is on the order of 10^6 M-1 s-1 or less, suggesting it is not purely diffusion-controlled. | [5] |
Experimental Protocols
Protocol 1: Preparation of Pyrene-Labeled Liposomes for Fluidity Measurement
-
Lipid Film Preparation:
-
In a clean glass tube, co-dissolve the desired lipids and the pyrene-labeled lipid probe (e.g., pyrene-PC) in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v). The final probe concentration should be optimized, starting at approximately 1-2 mol%.
-
Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the tube.
-
To ensure complete removal of the solvent, place the tube under high vacuum for at least 2 hours.
-
-
Hydration:
-
Hydrate the lipid film with the desired aqueous buffer by vortexing vigorously above the lipid phase transition temperature (Tm). This results in the formation of multilamellar vesicles (MLVs).
-
-
Vesicle Sizing (Optional but Recommended):
-
For a more uniform vesicle population, subject the MLV suspension to several freeze-thaw cycles.
-
Extrude the suspension through polycarbonate filters with a defined pore size (e.g., 100 nm) to produce large unilamellar vesicles (LUVs).
-
-
Fluorescence Measurement:
-
Dilute the liposome suspension to the desired final concentration in a cuvette.
-
Acquire the fluorescence emission spectrum using an excitation wavelength of ~340 nm. Record the emission from ~360 nm to ~550 nm.
-
Identify the monomer emission peaks (around 373 nm, 384 nm, and 394 nm) and the broad excimer peak (around 475 nm).
-
-
Data Analysis:
-
Calculate the Excimer-to-Monomer (E/M) ratio by dividing the intensity of the excimer peak by the intensity of one of the monomer peaks (typically the one at 373 nm or 394 nm).
-
Compare the E/M ratios between different experimental conditions to infer changes in membrane fluidity, keeping in mind the potential for non-diffusion-controlled excimer formation.
-
Visualizations
Caption: Workflow for pyrene-based membrane fluidity measurements.
Caption: Troubleshooting guide for unexpected E/M ratio results.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparison of two fluorescent probes for the measurement of erythrocyte membrane fluidity in renal dialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Excimer-forming lipids in membrane research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Membrane fluidity changes are associated with benzo[a]pyrene-induced apoptosis in F258 cells: protection by exogenous cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence that pyrene excimer formation in membranes is not diffusion-controlled - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence that pyrene excimer formation in membranes is not diffusion-controlled. | Semantic Scholar [semanticscholar.org]
- 7. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 8. How to link pyrene to its host lipid to minimize the extent of membrane perturbations and to optimize pyrene dimer formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrene: A Probe to Study Protein Conformation and Conformational Changes | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Cholesterol-pyrene as a probe for cholesterol distribution on ordered and disordered membranes: Determination of spectral wavelengths - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cholesterol-pyrene as a probe for cholesterol distribution on ordered and disordered membranes: Determination of spectral wavelengths - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Cholesteryl (pyren-1-yl)hexanoate: A Comparative Guide for Use as a Membrane Probe
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of Cholesteryl (pyren-1-yl)hexanoate (CPH) as a fluorescent membrane probe. We offer a detailed comparison with other commonly used membrane probes, supported by experimental data and protocols to assist researchers in selecting the optimal tool for their specific applications in membrane biophysics and drug discovery.
Introduction to this compound (CPH)
This compound is a fluorescent analog of cholesterol where the hydrophobic pyrene (B120774) moiety is attached to the cholesterol molecule. This design allows CPH to mimic the behavior of endogenous cholesterol in cellular membranes. The key feature of CPH, like other pyrene-based probes, is its ability to form "excimers" (excited-state dimers) upon the collision of an excited-state pyrene with a ground-state pyrene. The ratio of excimer to monomer (E/M) fluorescence is highly sensitive to the probe's local concentration and the fluidity of its environment. In a more fluid membrane, increased lateral diffusion of CPH molecules leads to a higher rate of excimer formation and a corresponding increase in the E/M ratio. This property makes CPH a valuable tool for investigating membrane structure and dynamics, particularly the characterization of lipid domains such as liquid-ordered (Lo) and liquid-disordered (Ld) phases.[1][2][3]
Comparative Performance Analysis
The selection of a membrane probe depends on various factors, including the specific membrane property being investigated, the experimental system, and the available instrumentation. Here, we compare the key performance characteristics of CPH with other widely used membrane probes: Laurdan, 1,6-Diphenyl-1,3,5-hexatriene (DPH), and NBD-cholesterol.
| Property | This compound (CPH) | Laurdan | 1,6-Diphenyl-1,3,5-hexatriene (DPH) | NBD-cholesterol |
| Principle of Operation | Excimer/Monomer (E/M) fluorescence ratio, sensitive to lateral diffusion and local probe concentration. | Solvent-sensitive spectral shift (Generalized Polarization - GP), reflects water penetration and lipid packing. | Fluorescence polarization/anisotropy, measures rotational diffusion. | Environment-sensitive fluorescence intensity, partitions between different lipid phases. |
| Primary Measurement | Membrane fluidity and lipid domain organization.[1][2] | Membrane lipid order and phase state.[4] | Bulk membrane fluidity.[5] | Cholesterol distribution and trafficking.[6][7] |
| Advantages | - Ratiometric measurement (E/M) minimizes artifacts from probe concentration and instrumental fluctuations.- Mimics cholesterol behavior.- Sensitive to changes in lateral diffusion.[3] | - High sensitivity to lipid packing and phase transitions.- Ratiometric measurement (GP). | - High quantum yield.- Well-established probe for bulk fluidity measurements. | - Directly tracks a cholesterol analog.- Useful for studying cholesterol-rich domains.[6] |
| Disadvantages | - Excimer formation can be complex and influenced by factors other than fluidity.- Potential for pyrene to perturb the membrane at high concentrations. | - Less sensitive to changes in the hydrophobic core of the membrane compared to DPH.- Photolabile.[4] | - Not ratiometric, making it susceptible to artifacts.- Does not provide information on specific lipid domains. | - The bulky NBD group can significantly alter cholesterol's properties and interactions.- Lower photostability. |
| Typical Excitation (nm) | ~344 | ~360 | ~350 | ~465 |
| Typical Emission (nm) | Monomer: ~375, Excimer: ~470 | ~440 (ordered phase), ~490 (disordered phase) | ~430 | ~530 |
Experimental Protocols
I. Measuring Membrane Fluidity using CPH in Liposomes
This protocol describes the use of CPH to determine the fluidity of model membranes (liposomes).
Materials:
-
This compound (CPH)
-
Lipids of choice (e.g., DOPC, DPPC, Cholesterol)
-
Hydration buffer (e.g., 20 mM HEPES, pH 7.4)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Fluorescence spectrophotometer
Procedure:
-
Liposome (B1194612) Preparation:
-
Co-dissolve the desired lipids and CPH (typically at a 1:200 to 1:500 probe-to-lipid molar ratio) in chloroform in a round-bottom flask.
-
Remove the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the hydration buffer by vortexing, resulting in the formation of multilamellar vesicles (MLVs).
-
To obtain large unilamellar vesicles (LUVs), subject the MLV suspension to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane with the desired pore size.
-
-
Fluorescence Measurement:
-
Dilute the liposome suspension to the desired final lipid concentration in the hydration buffer.
-
Transfer the sample to a quartz cuvette.
-
Set the excitation wavelength of the fluorescence spectrophotometer to 344 nm.[8]
-
Record the fluorescence emission spectrum from 350 nm to 600 nm.[9]
-
Identify the peak intensities for the monomer (Im) at approximately 375 nm and the excimer (Ie) at approximately 470 nm.[8][9]
-
-
Data Analysis:
II. Comparison with DPH for Bulk Fluidity
A parallel experiment using DPH can be performed to validate the results obtained with CPH.
Procedure:
-
Liposome Preparation: Prepare liposomes as described above, but incorporate DPH instead of CPH (typically at a 1:500 probe-to-lipid molar ratio).
-
Fluorescence Polarization Measurement:
-
Use a fluorescence spectrophotometer equipped with polarizers.
-
Set the excitation wavelength to 350 nm and the emission wavelength to 430 nm.
-
Measure the fluorescence intensities parallel (Ivv) and perpendicular (Ivh) to the vertically polarized excitation light.
-
Calculate the fluorescence anisotropy (r) using the formula: r = (Ivv - G * Ivh) / (Ivv + 2 * G * Ivh), where G is the grating correction factor.
-
A lower anisotropy value corresponds to a more fluid membrane.
-
Visualizing the Principles and Workflow
Conclusion
This compound is a powerful and versatile probe for investigating membrane fluidity and the organization of lipid domains. Its ratiometric nature and ability to mimic endogenous cholesterol offer distinct advantages over other fluorescent probes. However, researchers should be mindful of the potential for membrane perturbation at high probe concentrations. By carefully considering the comparative data and experimental protocols presented in this guide, scientists can effectively validate and utilize CPH to gain valuable insights into the complex world of membrane biology.
References
- 1. Cholesterol-pyrene as a probe for cholesterol distribution on ordered and disordered membranes: Determination of spectral wavelengths - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Excimer-forming lipids in membrane research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Temperature, pressure and cholesterol effects on bilayer fluidity; a comparison of pyrene excimer/monomer ratios with the steady-state fluorescence polarization of diphenylhexatriene in liposomes and microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NBD-cholesterol probes to track cholesterol distribution in model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Membrane cholesterol modulates the fluid shear stress response of polymorphonuclear leukocytes via its effects on membrane fluidity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Important Role of Membrane Fluidity on the Lytic Mechanism of the α-Pore-Forming Toxin Sticholysin I - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Fluorescent Cholesterol Analogs: Cholesteryl (pyren-1-yl)hexanoate vs. NBD-Cholesterol for Advanced Membrane Studies
For researchers, scientists, and drug development professionals navigating the complex landscape of membrane biophysics, the choice of a fluorescent cholesterol analog is a critical decision that profoundly impacts experimental outcomes. This guide provides a comprehensive, data-driven comparison of two commonly employed probes: Cholesteryl (pyren-1-yl)hexanoate and 22-(N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)Amino)-23,24-Bisnor-5-Cholen-3β-ol (NBD-cholesterol). We delve into their photophysical properties, performance in membrane environments, and provide detailed experimental protocols to assist in selecting the optimal tool for your research needs.
The study of cholesterol's role in membrane organization, dynamics, and its involvement in signaling pathways necessitates the use of fluorescent analogs that can mimic the behavior of native cholesterol. This compound, a pyrene-based probe, and NBD-cholesterol, a nitrobenzoxadiazole-labeled analog, are two prominent options, each with a distinct set of advantages and limitations.
At a Glance: Key Differences and Applications
This compound is favored for its sensitivity to the local membrane environment and its ability to form excimers, which provides a powerful tool for studying cholesterol clustering and membrane fluidity.[1][2] In contrast, NBD-cholesterol is a widely used probe for tracking cholesterol trafficking and distribution within cells due to its strong fluorescence signal in the visible spectrum.[3] However, the bulky NBD fluorophore can significantly alter the molecule's properties, potentially leading to artifacts in localization and interaction studies.[3]
Quantitative Data Presentation: A Comparative Analysis
To facilitate a direct comparison, the key photophysical and performance characteristics of this compound and NBD-cholesterol are summarized below.
| Property | This compound | NBD-Cholesterol (22-NBD-Cholesterol) | References |
| Fluorophore | Pyrene (B120774) | 7-Nitrobenz-2-Oxa-1,3-Diazole (NBD) | [1][4] |
| Excitation Max (λex) | ~340 nm | ~472 nm | [5][6] |
| Emission Max (λem) | Monomer: ~375-400 nm, Excimer: ~470 nm | ~540 nm | [5][6] |
| Quantum Yield (ΦF) | High (Pyrene ΦF can be >0.6) | Moderate | [7] |
| Fluorescence Lifetime (τ) | Biexponential (~1-10 ns and >20 ns) | ~4.9 ns | [8] |
| Environmental Sensitivity | High (monomer/excimer ratio, fine structure) | High (intensity sensitive to polarity) | [5][6] |
| Mimicry of Native Cholesterol | Considered a better mimic due to the hydrophobicity of pyrene. | The bulky and polar NBD group can cause significant perturbations. | [3][9] |
| Primary Applications | Studies of membrane fluidity, cholesterol clustering (excimer formation), and lipid-protein interactions. | Cholesterol trafficking, uptake, and efflux assays; visualization of lipid droplets. | [2][9] |
Experimental Protocols: Methodologies for Key Experiments
Detailed and comparable experimental protocols are essential for reproducible and reliable results. Below are standardized methods for labeling and imaging membranes using both probes.
Protocol 1: Labeling of Live Cells with NBD-Cholesterol for Fluorescence Microscopy
This protocol is adapted from established methods for studying cholesterol trafficking in living cells.[10]
Materials:
-
NBD-cholesterol stock solution (1 mg/mL in ethanol)
-
Methyl-β-cyclodextrin (MβCD)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging buffer (e.g., HBSS)
-
Glass-bottom dishes or coverslips
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes or coverslips and culture to the desired confluency (typically 60-80%).
-
Preparation of NBD-cholesterol/MβCD Complex:
-
In a microfuge tube, add the desired amount of NBD-cholesterol stock solution.
-
Evaporate the ethanol (B145695) under a gentle stream of nitrogen.
-
Resuspend the dried NBD-cholesterol in cell culture medium containing MβCD (typically a 1:10 molar ratio of cholesterol to MβCD).
-
Vortex thoroughly and incubate at 37°C for 15-30 minutes to allow for complex formation.
-
-
Cell Labeling:
-
Wash the cells once with pre-warmed PBS.
-
Remove the PBS and add the NBD-cholesterol/MβCD complex solution to the cells.
-
Incubate for 15-60 minutes at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically for each cell type and experimental question.
-
-
Washing:
-
Remove the labeling solution.
-
Wash the cells three times with pre-warmed cell culture medium or PBS to remove unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging buffer to the cells.
-
Image the cells immediately using a fluorescence microscope equipped with a suitable filter set for NBD (e.g., excitation ~470 nm, emission ~540 nm).
-
Protocol 2: Labeling of Model Membranes (LUVs) with this compound for Fluorimetry
This protocol is based on methods used to study the behavior of pyrene-cholesterol in different membrane environments.[5]
Materials:
-
This compound stock solution (in chloroform (B151607) or ethanol)
-
Lipids for Large Unilamellar Vesicle (LUV) formation (e.g., POPC, DPPC)
-
Chloroform
-
Buffer (e.g., HEPES buffer)
-
Extruder and polycarbonate membranes (100 nm pore size)
Procedure:
-
Lipid Film Preparation:
-
In a round-bottom flask, mix the desired lipids and this compound in chloroform. The final probe concentration is typically 1-5 mol%.
-
Remove the chloroform under a stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired buffer by vortexing vigorously above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
-
LUV Formation by Extrusion:
-
Subject the MLV suspension to at least 10 freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Extrude the suspension through a 100 nm polycarbonate membrane at least 21 times using a mini-extruder. This should be performed at a temperature above the phase transition of the lipids.
-
-
Fluorimetry:
-
Transfer the LUV suspension to a quartz cuvette.
-
Acquire fluorescence emission spectra using an excitation wavelength of ~340 nm.
-
Record the emission from ~360 nm to 600 nm to observe both the monomer and excimer fluorescence of the pyrene moiety. The ratio of excimer to monomer intensity can be used to assess cholesterol clustering.
-
Mandatory Visualizations: Workflows and Pathways
To provide a clearer understanding of the experimental processes and biological context, the following diagrams were generated using Graphviz.
Discussion and Recommendations
The selection between this compound and NBD-cholesterol is contingent on the specific biological question.
Choose this compound when:
-
The primary goal is to study the biophysical properties of the membrane, such as fluidity and the formation of cholesterol-rich domains. The ability of pyrene to form excimers provides a unique and sensitive readout for cholesterol clustering.[5]
-
A closer mimic of native cholesterol is required to minimize perturbations to the membrane structure and interactions.[9]
-
Studying lipid-protein interactions where the local environment of the cholesterol analog is critical.
Choose NBD-cholesterol when:
-
The primary goal is to visualize and track the intracellular trafficking of cholesterol between organelles.[2]
-
High fluorescence signal and compatibility with standard fluorescence microscopy filter sets are prioritized.
-
Studying cholesterol uptake and efflux dynamics in whole cells.[11]
Important Considerations:
-
Artifacts: The large pyrene fluorophore can also introduce some perturbation, although it is generally considered less disruptive than the polar NBD group.[3] Researchers should always be mindful of potential artifacts and, when possible, validate findings with complementary techniques.
-
Excitation Wavelength: The UV excitation required for pyrene can be phototoxic to live cells and may cause autofluorescence.[12] Careful optimization of imaging conditions is necessary.
-
Probe Localization: The exact position of the fluorophore on the cholesterol backbone can significantly influence its behavior. Different isomers of NBD-cholesterol are available and may exhibit different trafficking patterns.[3]
References
- 1. scbt.com [scbt.com]
- 2. Specific cellular incorporation of a pyrene-labelled cholesterol: lipoprotein-mediated delivery toward ordered intracellular membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Live-Cell Imaging of Fluorescent Sterols for Analysis of Intracellular Cholesterol Transport | Springer Nature Experiments [experiments.springernature.com]
- 4. Use of fluorescence to determine the effects of cholesterol on lipid behavior in sphingomyelin liposomes and erythrocyte membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholesterol-pyrene as a probe for cholesterol distribution on ordered and disordered membranes: Determination of spectral wavelengths - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Fluorescence imaging of pyrene-labeled lipids in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Fluorescent Sterols: Pyrene-Labeled Cholesterol vs. The Alternatives
For researchers in cell biology, biophysics, and drug development, the choice of a fluorescent sterol probe is critical for accurately visualizing and quantifying cholesterol's complex behavior in cellular membranes. This guide provides a detailed comparison of pyrene-labeled cholesterol with other commonly used fluorescent sterols, offering insights into their performance based on experimental data to help you select the optimal tool for your research needs.
Cholesterol is a fundamental component of eukaryotic cell membranes, influencing their structure, fluidity, and function.[1] To study its dynamics, researchers rely on fluorescently labeled analogs that mimic the behavior of native cholesterol.[2][3] Among the available probes, pyrene-labeled cholesterol stands out due to its unique photophysical properties. However, a range of other fluorescent sterols, each with its own set of advantages and limitations, are also widely used.[4][5] This guide will compare pyrene-cholesterol with three other popular classes of fluorescent sterols: the intrinsically fluorescent sterol dehydroergosterol (B162513) (DHE), and two widely used dye-labeled cholesterol analogs, BODIPY-cholesterol and NBD-cholesterol.
Performance Comparison of Fluorescent Sterols
The ideal fluorescent cholesterol analog should closely mimic the biophysical properties of cholesterol, exhibit minimal perturbation to the membrane, and possess favorable photophysical characteristics for imaging and quantification.[6] The choice of probe often depends on the specific application, such as studying membrane domains, cholesterol trafficking, or protein-lipid interactions.[7]
| Feature | Pyrene-Cholesterol | Dehydroergosterol (DHE) | BODIPY-Cholesterol | NBD-Cholesterol |
| Probe Type | Extrinsic (Pyrene fluorophore) | Intrinsic (Polyene sterol) | Extrinsic (BODIPY fluorophore) | Extrinsic (NBD fluorophore) |
| Excitation/Emission (nm) | ~340 / 375-470 (monomer/excimer) | ~325 / ~376 | ~505 / ~515[8] | ~470 / ~540[9] |
| Key Feature | Excimer formation sensitive to local concentration and membrane fluidity[10][11] | Minimal structural perturbation, closely mimics cholesterol[12][13][14] | High brightness and photostability[5] | Environment-sensitive fluorescence[15] |
| Advantages | - Ratiometric measurement of cholesterol clustering and membrane dynamics.[11]- Sensitive to changes in the local microenvironment.[10] | - Considered the most faithful cholesterol mimic.[12][16]- Useful for studying cholesterol distribution with minimal artifacts.[17][18] | - Excellent for live-cell imaging and tracking.[19]- High signal-to-noise ratio.[5] | - Fluorescence intensity and emission maximum are sensitive to the polarity of the medium.[9] |
| Disadvantages | - Bulky fluorophore can perturb membranes.[11]- Complex fluorescence spectra.[11] | - Low quantum yield and photobleaching in the UV range.[13][20]- Requires specialized UV microscopy.[16] | - The BODIPY group can influence its partitioning, leading to accumulation in lipid droplets.[5][21]- The orientation of the dye can affect its diffusion in the plasma membrane.[22] | - The bulky NBD group can significantly alter the sterol's properties and distribution.[17]- Prone to photobleaching.[16] |
| Common Applications | - Studying cholesterol clustering and lipid rafts.[11]- Probing membrane fluidity and dynamics.[10] | - High-resolution mapping of cholesterol distribution in cells.[17][23]- Studies of intracellular cholesterol transport.[1][24] | - Live-cell imaging of cholesterol trafficking.[19]- Fluorescence Correlation Spectroscopy (FCS) and STED microscopy.[7] | - Investigating lipid transport and lipid-protein interactions.[15][24][25]- Tracking cholesterol distribution in model membranes.[20][26] |
Experimental Methodologies
Accurate comparison of fluorescent sterols relies on well-defined experimental protocols. Below are methodologies for key experiments used to characterize and compare the performance of these probes.
Membrane Partitioning in Giant Unilamellar Vesicles (GUVs)
This assay assesses the preference of a fluorescent sterol for different lipid phases (liquid-ordered, Lo vs. liquid-disordered, Ld), which is crucial for understanding its behavior in heterogeneous cell membranes.
Protocol:
-
GUV Preparation: Prepare GUVs composed of a ternary lipid mixture (e.g., DOPC, sphingomyelin, and cholesterol) that forms coexisting Lo and Ld phases. Incorporate the fluorescent sterol of interest (e.g., pyrene-cholesterol, BODIPY-cholesterol) at a low molar ratio (e.g., 1 mol%) during GUV formation by electroformation.
-
Microscopy: Image the GUVs using a fluorescence microscope equipped with the appropriate filter sets for the specific fluorescent sterol.
-
Image Analysis: Quantify the fluorescence intensity in the Lo and Ld phases. The partition coefficient (Kp) can be calculated as the ratio of the fluorescence intensity in the Lo phase to that in the Ld phase. A Kp value greater than 1 indicates a preference for the ordered phase.
Cellular Trafficking and Subcellular Localization
This experiment evaluates how well the fluorescent sterol mimics the intracellular trafficking pathways of endogenous cholesterol.
Protocol:
-
Cell Culture and Labeling: Culture cells (e.g., fibroblasts) on glass-bottom dishes. Label the cells with the fluorescent sterol by incubating them in a medium containing the probe complexed with a carrier protein like methyl-β-cyclodextrin for a defined period (e.g., 1 hour at 37°C).
-
Live-Cell Imaging: Image the live cells using a confocal or wide-field fluorescence microscope. For dynamic studies, acquire time-lapse sequences.
-
Co-localization Analysis: To identify the subcellular compartments where the sterol localizes, co-stain the cells with organelle-specific markers (e.g., LysoTracker for lysosomes, transferrin for recycling endosomes). Quantify the degree of co-localization using image analysis software.
Fluorescence Spectroscopy in Model Membranes
This method provides quantitative information about the photophysical properties of the fluorescent sterol within a lipid bilayer and its sensitivity to the membrane environment.
Protocol:
-
Liposome Preparation: Prepare large unilamellar vesicles (LUVs) of a defined lipid composition (e.g., POPC) containing the fluorescent sterol.
-
Fluorescence Measurements: Using a spectrofluorometer, measure the fluorescence emission spectrum of the sterol-containing LUVs. For pyrene-cholesterol, the ratio of the excimer to monomer fluorescence intensity (Ie/Im) can be calculated to assess cholesterol clustering. For environment-sensitive probes like NBD-cholesterol, changes in the emission maximum and quantum yield in different lipid environments can be determined.
-
Data Analysis: Analyze the spectral data to extract parameters that reflect the probe's environment and dynamics within the membrane.
Visualizing Experimental Workflows and Concepts
To better illustrate the experimental processes and the underlying principles, the following diagrams are provided.
Caption: Workflow for determining the partition coefficient of a fluorescent sterol in GUVs.
Caption: Experimental workflow for analyzing the cellular trafficking of fluorescent sterols.
Caption: Principle of pyrene (B120774) monomer and excimer fluorescence for probing cholesterol clustering.
Conclusion
The selection of a fluorescent sterol is a critical decision in the design of experiments to study cholesterol biology. Pyrene-cholesterol offers the unique advantage of reporting on its own local concentration through excimer formation, making it a powerful tool for studying cholesterol clustering and membrane dynamics.[11] However, its bulky nature can be a limitation. For studies requiring the most faithful representation of cholesterol's behavior with minimal perturbation, DHE is an excellent choice, despite its challenging photophysical properties.[12] When high brightness and photostability are paramount for live-cell imaging, BODIPY-cholesterol is a strong contender, although its potential to accumulate in lipid droplets must be considered.[5] NBD-cholesterol, with its sensitivity to the environment, can provide valuable insights into the polarity of the membrane but is also known to significantly perturb the system.[17] Ultimately, the choice of the probe should be guided by the specific research question and a thorough understanding of the potential artifacts associated with each fluorescent analog. In many cases, using multiple probes with different properties can provide a more comprehensive and robust understanding of cholesterol's role in the cell.
References
- 1. Fluorescent sterols as tools in membrane biophysics and cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] A comparative study on fluorescent cholesterol analogs as versatile cellular reporters[S] | Semantic Scholar [semanticscholar.org]
- 3. Fluorescent sterols: probe molecules of membrane structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescent Sterols and Cholesteryl Esters as Probes for Intracellular Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparative study on fluorescent cholesterol analogs as versatile cellular reporters. — Department of Oncology [oncology.ox.ac.uk]
- 7. A comparative study on fluorescent cholesterol analogs as versatile cellular reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 22-NBD Cholesterol ≥98% (HPLC) | 78949-95-8 [sigmaaldrich.com]
- 10. e-portal.ccmb.res.in [e-portal.ccmb.res.in]
- 11. Cholesterol-pyrene as a probe for cholesterol distribution on ordered and disordered membranes: Determination of spectral wavelengths - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scite.ai [scite.ai]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. NBD Cholesterol (22-(N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)Amino)-23,24-Bisnor-5-Cholen-3β-Ol) 10 mg [thermofisher.com]
- 16. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cholesterol distribution in living cells: fluorescence imaging using dehydroergosterol as a fluorescent cholesterol analog - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cholesterol distribution in living cells: fluorescence imaging using dehydroergosterol as a fluorescent cholesterol analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Potential of BODIPY-cholesterol for analysis of cholesterol transport and diffusion in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Membrane Orientation and Lateral Diffusion of BODIPY-Cholesterol as a Function of Probe Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Fluorescence and multiphoton imaging resolve unique structural forms of sterol in membranes of living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. avantiresearch.com [avantiresearch.com]
- 26. NBD-Cholesterol Probes to Track Cholesterol Distribution in Model Membranes - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
A Comparative Guide: Correlating Pyrene Excimer Data with Other Biophysical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of pyrene (B120774) excimer fluorescence with other key biophysical techniques used to probe protein conformation and membrane dynamics. By presenting supporting experimental data, detailed protocols, and visual workflows, this document aims to assist researchers in selecting the most appropriate methods for their specific research questions and in effectively correlating data across different platforms.
Introduction to Pyrene Excimer Fluorescence
Pyrene is a fluorescent probe that offers unique insights into molecular proximity.[1] When a pyrene-labeled molecule is excited, it can emit fluorescence as a monomer (around 375-400 nm). However, if an excited pyrene molecule comes into close proximity (approximately 10 Å) with a ground-state pyrene molecule, they can form an excited-state dimer, or "excimer," which emits light at a longer, red-shifted wavelength (around 460 nm).[1][2] The ratio of the excimer to monomer fluorescence intensity (E/M ratio) is a sensitive measure of the proximity of the two pyrene moieties and is therefore a powerful tool for studying protein conformational changes, protein-protein interactions, and membrane fluidity.[2]
Comparison of Biophysical Techniques
This guide focuses on comparing pyrene excimer fluorescence with four other widely used biophysical techniques:
-
Förster Resonance Energy Transfer (FRET): Measures the distance between two different fluorophores.
-
Circular Dichroism (CD): Analyzes the secondary structure of proteins.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides atomic-resolution information on protein structure and dynamics.
-
Differential Scanning Calorimetry (DSC): Measures the heat changes associated with phase transitions in macromolecules and lipids.
The following sections will delve into the principles of each technique, provide detailed experimental protocols, and present comparative data in structured tables.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative parameters obtained from the different biophysical techniques, highlighting their complementary nature in studying protein and membrane biophysics.
Table 1: Comparison of Techniques for Probing Protein Conformation
| Technique | Parameter | Typical Values | Information Gained |
| Pyrene Excimer Fluorescence | Excimer/Monomer (E/M) Ratio | 0.1 - 3.0+ | Proximity of labeled sites (~10 Å) |
| FRET | FRET Efficiency (E) | 0 - 1 | Distance between donor and acceptor (10-100 Å) |
| Circular Dichroism (CD) | Molar Ellipticity ([θ]) at 222 nm | -1,000 to -40,000 deg·cm²/dmol | Percentage of α-helical content |
| Melting Temperature (Tm) | 40 - 90 °C | Protein stability | |
| NMR Spectroscopy | Chemical Shift Perturbation (CSP) | 0 - 1.0 ppm | Ligand binding site, conformational changes |
Table 2: Comparison of Techniques for Analyzing Membrane Dynamics
| Technique | Parameter | Typical Values | Information Gained |
| Pyrene Excimer Fluorescence | Excimer/Monomer (E/M) Ratio | Varies with lipid composition and temperature | Membrane fluidity and phase transitions |
| Differential Scanning Calorimetry (DSC) | Phase Transition Temperature (Tm) | Varies with lipid composition | Main phase transition of lipid bilayers |
| Enthalpy (ΔH) | Varies (e.g., ~44 J/g for DPPC) | Cooperativity of the phase transition[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Protocol 1: Pyrene Labeling of Proteins and Fluorescence Measurement
This protocol is adapted from established methods for labeling cysteine residues with pyrene maleimide (B117702).[2][4]
1. Protein Preparation:
- The protein of interest should contain cysteine residues at the desired labeling sites. If necessary, introduce cysteine mutations via site-directed mutagenesis.
- Reduce any existing disulfide bonds by incubating the protein with a 10-fold molar excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for 1 hour at room temperature.
- Remove the reducing agent using a desalting column.
2. Labeling Reaction:
- Dissolve N-(1-pyrene)maleimide in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to prepare a 10 mM stock solution.
- Add a 10- to 20-fold molar excess of the pyrene maleimide stock solution to the protein solution (typically in a buffer at pH 7.2-7.5).[5]
- Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
- Quench the reaction by adding a small molecule thiol, such as β-mercaptoethanol, to a final concentration of 10 mM.[5]
3. Purification of Labeled Protein:
- Remove excess, unreacted pyrene maleimide by size-exclusion chromatography or dialysis.
4. Fluorescence Measurement:
- Record fluorescence emission spectra using a spectrofluorometer.
- Excite the sample at ~345 nm.
- Scan the emission from 360 nm to 600 nm.
- The monomer peak will be observed around 375-400 nm, and the excimer peak will be around 460 nm.
- Calculate the E/M ratio by dividing the fluorescence intensity at the excimer peak maximum by the intensity at the monomer peak maximum.
Protocol 2: FRET Measurement of Protein-Protein Interaction
This protocol outlines a typical FRET experiment using fluorescent proteins in live cells.[6]
1. Plasmid Construction:
- Fuse the coding sequences of the two interacting proteins to a donor (e.g., CFP) and an acceptor (e.g., YFP) fluorescent protein, respectively.
2. Cell Culture and Transfection:
- Culture a suitable cell line (e.g., HEK293) to ~80% confluency.
- Co-transfect the cells with the donor and acceptor plasmids using a suitable transfection reagent.
3. Live-Cell Imaging:
- Image the cells 24-48 hours post-transfection using a confocal microscope equipped for FRET imaging.
- Acquire three images:
- Donor channel: Excite at the donor's excitation wavelength (e.g., 440 nm for CFP) and collect emission at the donor's emission wavelength (e.g., 485 nm).
- Acceptor channel: Excite at the acceptor's excitation wavelength (e.g., 514 nm for YFP) and collect emission at the acceptor's emission wavelength (e.g., 535 nm).
- FRET channel: Excite at the donor's excitation wavelength and collect emission at the acceptor's emission wavelength.
4. FRET Data Analysis:
- Correct for background fluorescence and spectral bleed-through.
- Calculate the FRET efficiency (E) using a suitable algorithm, such as the normalized FRET (NFRET) method.[7]
Protocol 3: Protein Thermal Denaturation using Circular Dichroism
This protocol describes how to monitor protein unfolding as a function of temperature.[8][9]
1. Sample Preparation:
- Prepare a protein solution of 0.1-0.2 mg/mL in a suitable buffer (e.g., phosphate (B84403) buffer, as Tris buffer pH is temperature-dependent).[8]
- Use a CD cuvette with a 1 mm path length.
2. CD Measurement:
- Use a CD spectropolarimeter equipped with a Peltier temperature controller.
- Monitor the ellipticity at a single wavelength, typically 222 nm for α-helical proteins.
- Increase the temperature in a stepwise manner (e.g., 1°C increments) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C).
- Allow the sample to equilibrate at each temperature for a set time (e.g., 30 seconds) before taking a measurement.
3. Data Analysis:
- Plot the molar ellipticity as a function of temperature.
- The resulting sigmoidal curve represents the unfolding transition.
- The midpoint of this transition is the melting temperature (Tm), a measure of the protein's thermal stability.[9]
Protocol 4: Liposome (B1194612) Preparation and DSC Analysis
This protocol details the preparation of liposomes and the measurement of their phase transition.[3][10]
1. Liposome Preparation (Thin-Film Hydration Method):
- Dissolve the desired lipids (e.g., DPPC) in chloroform (B151607) in a round-bottom flask.
- Remove the solvent using a rotary evaporator to form a thin lipid film on the flask wall.
- Dry the film further under vacuum for at least 2 hours to remove any residual solvent.
- Hydrate the lipid film with a buffer solution by vortexing above the lipid's phase transition temperature (Tm). This will form multilamellar vesicles (MLVs).
- To obtain small unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through a membrane with a defined pore size.
2. DSC Measurement:
- Load the liposome suspension into a DSC sample pan and an equal volume of buffer into the reference pan.
- Scan the sample and reference pans over a desired temperature range (e.g., 20°C to 60°C for DPPC) at a constant heating rate (e.g., 1°C/min).
- The instrument will measure the differential heat flow between the sample and the reference.
3. Data Analysis:
- The resulting thermogram will show an endothermic peak at the phase transition temperature (Tm).
- The area under the peak corresponds to the enthalpy of the transition (ΔH).
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows discussed in this guide.
References
- 1. Pyrene: a probe to study protein conformation and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrene actin prep [maciverlab.bms.ed.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. Video: FLIM-FRET Measurements of Protein-Protein Interactions in Live Bacteria. [jove.com]
- 7. A quantitative protocol for dynamic measurements of protein interactions by Förster resonance energy transfer-sensitized fluorescence emission - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chazin Lab Protocol for thermal melts [structbio.vanderbilt.edu]
- 9. Virtual Labs [cds-iiith.vlabs.ac.in]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
A Researcher's Guide to Cross-Validating Membrane Fluidity Measurements
For researchers, scientists, and drug development professionals, understanding the dynamic nature of cell membranes is paramount. Membrane fluidity, a measure of the viscosity of the lipid bilayer, influences a host of cellular processes, from signal transduction to membrane trafficking. A variety of biophysical techniques are available to quantify this critical parameter, each with its own set of advantages and limitations. This guide provides a comparative overview of three widely used fluorescence-based methods: Laurdan (B1674558) Generalized Polarization (GP), DPH Fluorescence Anisotropy, and Fluorescence Recovery After Photobleaching (FRAP), offering a framework for the cross-validation of membrane fluidity measurements.
Principles of Membrane Fluidity Measurement Techniques
The three techniques discussed here utilize fluorescent probes that report on different aspects of the membrane's physical state.
Laurdan Generalized Polarization (GP): Laurdan is a fluorescent probe that exhibits a shift in its emission spectrum depending on the polarity of its environment, which is influenced by the degree of water penetration into the membrane bilayer. In more ordered, gel-phase membranes, water penetration is low, and Laurdan emits maximally at ~440 nm. In more fluid, liquid-crystalline phase membranes, increased water penetration leads to a red shift in the emission maximum to ~490 nm.[1] The GP value is a ratiometric measure of this spectral shift and provides an index of membrane lipid packing or order. A higher GP value corresponds to a more ordered, less fluid membrane.[2]
DPH Fluorescence Anisotropy: 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) is a hydrophobic fluorescent probe that aligns with the acyl chains of membrane lipids.[3] Its utility in measuring membrane fluidity stems from its rotational mobility within the bilayer. When excited with polarized light, the emitted light will also be polarized. The degree of this polarization, or anisotropy, is inversely proportional to the rotational freedom of the probe. In a more fluid membrane, DPH rotates more freely, leading to a lower anisotropy value. Conversely, in a more viscous, less fluid membrane, restricted rotation results in a higher anisotropy value.[3]
Fluorescence Recovery After Photobleaching (FRAP): FRAP is a microscopy-based technique that measures the lateral diffusion of fluorescently labeled molecules within the membrane.[4][5] In a typical FRAP experiment, a specific region of the membrane containing fluorescent probes is irreversibly photobleached with a high-intensity laser. The subsequent recovery of fluorescence in the bleached area is monitored over time as unbleached probes from the surrounding area diffuse into it. The rate of this recovery is directly related to the diffusion coefficient of the fluorescent probe, providing a measure of the membrane's fluidity.[4][6] Faster recovery indicates a higher diffusion coefficient and a more fluid membrane.
Comparative Analysis of Membrane Fluidity Measurements
Direct cross-validation of all three techniques on a single biological system is not extensively documented in the literature. However, by comparing studies that utilize these methods on well-defined model systems, such as liposomes, we can draw meaningful comparisons. The following table summarizes quantitative data for dipalmitoylphosphatidylcholine (DPPC) vesicles, a common model for ordered membranes, and includes the effect of cholesterol, which is known to modulate membrane fluidity.
| Measurement Technique | Parameter Measured | DPPC Vesicles (Gel Phase, ~25°C) | DPPC Vesicles (Liquid Crystalline Phase, ~50°C) | DPPC + Cholesterol (Liquid Ordered Phase) | Reference |
| Laurdan GP | Generalized Polarization (GP) | ~0.7 | ~-0.14 | Increased GP (compared to liquid crystalline) | [7][8] |
| DPH Anisotropy | Fluorescence Anisotropy (r) | ~0.35 | ~0.1 | ~0.2-0.3 | [9] |
| FRAP | Diffusion Coefficient (D) | Very Low (Immobile) | ~1-10 µm²/s | Decreased D (compared to liquid crystalline) | [6] |
Note: The FRAP data are typical values from the literature for lipid bilayers and are not from a direct comparative study with the Laurdan GP and DPH anisotropy data presented.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are generalized protocols for each technique.
Laurdan GP Measurement in Liposomes
-
Liposome (B1194612) Preparation: Prepare multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs) of the desired lipid composition (e.g., DPPC) by thin-film hydration.
-
Laurdan Labeling: Add Laurdan to the lipid solution in chloroform (B151607) or another organic solvent at a molar ratio of 1:200 to 1:500 (probe:lipid).
-
Hydration and Extrusion (for LUVs): After forming a thin lipid film, hydrate (B1144303) with buffer and extrude through polycarbonate filters of a defined pore size to create LUVs.
-
Spectrofluorometry:
-
Place the liposome suspension in a temperature-controlled cuvette in a spectrofluorometer.
-
Set the excitation wavelength to 350 nm.
-
Record the emission intensities at 440 nm (I₄₄₀) and 490 nm (I₄₉₀).
-
Calculate the GP value using the formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀) .[2]
-
DPH Fluorescence Anisotropy Measurement in Liposomes
-
Liposome Preparation: Prepare liposomes as described for the Laurdan GP protocol.
-
DPH Labeling: Prepare a stock solution of DPH in a suitable organic solvent (e.g., tetrahydrofuran). Add the DPH stock solution to the liposome suspension with vigorous vortexing to achieve a final probe-to-lipid molar ratio of approximately 1:500. Incubate in the dark for at least 30 minutes.
-
Fluorescence Polarization Measurement:
-
Place the labeled liposome suspension in a temperature-controlled cuvette in a fluorescence spectrometer equipped with polarizers.
-
Set the excitation wavelength to 360 nm and the emission wavelength to 425 nm.[9]
-
Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (IVV) and horizontally (IVH).
-
Calculate the fluorescence anisotropy (r) using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) , where G is the grating correction factor.
-
FRAP Measurement in Supported Lipid Bilayers (SLBs) or Giant Unilamellar Vesicles (GUVs)
-
Sample Preparation: Prepare SLBs on a clean glass coverslip or GUVs containing a fluorescently labeled lipid (e.g., a lipid with a fluorescent headgroup).
-
Microscopy Setup:
-
Use a confocal laser scanning microscope equipped with a high-numerical-aperture objective and the appropriate laser lines for exciting the fluorescent probe.
-
Select a region of interest (ROI) on the membrane.
-
-
FRAP Experiment:
-
Acquire a few pre-bleach images of the ROI at low laser power.
-
Photobleach the ROI with a short burst of high-intensity laser power.
-
Immediately begin acquiring a time-lapse series of images of the ROI at low laser power to monitor the fluorescence recovery.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the bleached ROI in each image of the time series.
-
Correct for photobleaching during image acquisition by monitoring the fluorescence of a non-bleached region.
-
Normalize the recovery curve.
-
Fit the normalized recovery curve to a diffusion model to extract the diffusion coefficient (D) and the mobile fraction.
-
Cross-Validation Workflow
Conclusion
The cross-validation of membrane fluidity measurements using multiple biophysical techniques provides a more comprehensive and reliable understanding of the physical state of cellular and model membranes. Laurdan GP, DPH fluorescence anisotropy, and FRAP offer complementary information on lipid packing, rotational mobility, and lateral diffusion, respectively. By applying these methods in parallel and carefully comparing the resulting quantitative data, researchers can build a more complete picture of membrane dynamics, which is crucial for advancing our knowledge in cell biology and for the development of novel therapeutics that target membrane-associated processes.
References
- 1. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of two fluorescent probes for the measurement of erythrocyte membrane fluidity in renal dialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FRAP: A Powerful Method to Evaluate Membrane Fluidity in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FRAP to Characterize Molecular Diffusion and Interaction in Various Membrane Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FRAP Analysis of Membrane-Associated Proteins: Lateral Diffusion and Membrane-Cytoplasmic Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of laurdan fluorescence intensity and polarization to distinguish between changes in membrane fluidity and phospholipid order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. u-cursos.cl [u-cursos.cl]
- 9. researchgate.net [researchgate.net]
Unveiling Membrane Dynamics: A Comparative Guide to Cholesteryl (pyren-1-yl)hexanoate and DPH
For researchers, scientists, and drug development professionals navigating the complex landscape of membrane biophysics, the choice of fluorescent probe is paramount. This guide provides a comprehensive comparison of two commonly employed probes: Cholesteryl (pyren-1-yl)hexanoate (CPH) and 1,6-Diphenyl-1,3,5-hexatriene (DPH). By examining their distinct photophysical properties and experimental applications, this document aims to illuminate the advantages of utilizing CPH for specific research questions, particularly those involving membrane heterogeneity and cholesterol-rich domains.
Introduction: Probing the Intricacies of the Lipid Bilayer
The cell membrane, a fluid mosaic of lipids and proteins, governs a multitude of cellular processes. Understanding its dynamic nature is crucial for deciphering fundamental biological mechanisms and for the development of novel therapeutics. Fluorescent probes serve as indispensable tools for visualizing and quantifying the biophysical properties of membranes, such as fluidity, order, and the formation of distinct lipid domains.
DPH has long been a workhorse in membrane studies, valued for its sensitivity to the overall order of the lipid acyl chain region. Its fluorescence anisotropy provides a measure of the rotational mobility of the probe, which is inversely correlated with membrane viscosity. However, DPH distributes relatively uniformly within the hydrophobic core of the membrane, offering a generalized view of membrane fluidity.
CPH, a more specialized probe, combines the fluorescent properties of pyrene (B120774) with the structural characteristics of cholesterol. This unique design anchors the probe within the membrane in a manner that mimics the behavior of cholesterol itself. This targeted localization offers distinct advantages for investigating the role of cholesterol in membrane organization and the properties of specific lipid microdomains, such as lipid rafts.
Head-to-Head Comparison: CPH vs. DPH
The primary advantages of CPH over DPH stem from its specific localization and the unique photophysical properties of the pyrene moiety. While DPH provides a bulk measurement of membrane fluidity, CPH offers a more nuanced view, particularly in complex biological membranes.
| Feature | This compound (CPH) | 1,6-Diphenyl-1,3,5-hexatriene (DPH) |
| Localization | Anchored in the membrane, mimicking cholesterol; preferentially partitions into cholesterol-rich domains (lipid rafts). | Distributes throughout the hydrophobic core of the lipid bilayer. |
| Primary Measurement | Excimer-to-monomer (E/M) fluorescence ratio, sensitive to probe proximity and lateral diffusion. | Steady-state and time-resolved fluorescence anisotropy, sensitive to rotational diffusion. |
| Information Provided | Reports on the organization and dynamics of cholesterol-rich domains, lateral diffusion, and membrane heterogeneity. | Provides a measure of the average fluidity or order of the bulk membrane. |
| Advantages | - Specific targeting of cholesterol-rich microdomains. - Ability to monitor changes in lateral organization and probe clustering. - Excimer formation provides an additional dimension of information beyond rotational motion. | - Well-established and widely used probe. - Straightforward analysis of fluorescence anisotropy data for bulk fluidity. |
| Limitations | - Excimer formation is concentration-dependent. - More complex data analysis compared to DPH anisotropy. | - Does not provide information on specific lipid domains. - Can be insensitive to localized changes in membrane properties.[1][2] - Its orientation and depth can be influenced by membrane-perturbing drugs, leading to misinterpretation of fluidity.[1][2] |
Experimental Data: Unpacking the Photophysical Differences
The distinct photophysical behaviors of CPH and DPH are central to their differential applications. The pyrene moiety of CPH allows for the formation of "excimers" (excited-state dimers) when two probe molecules are in close proximity, a phenomenon not observed with DPH.
Photophysical Properties
| Parameter | This compound (CPH) | 1,6-Diphenyl-1,3,5-hexatriene (DPH) |
| Excitation Wavelength (λex) | ~345 nm | ~350 nm |
| Monomer Emission (λem) | ~375 - 400 nm | ~430 nm |
| Excimer Emission (λem) | ~470 nm | Not applicable |
| Fluorescence Lifetime (τ) | Monomer: ~50-90 ns; Excimer: Varies with environment | ~1-10 ns (sensitive to environment) |
| Quantum Yield (Φ) | Varies, sensitive to environment and aggregation state | Varies, sensitive to membrane fluidity |
Experimental Protocols
I. Measuring Membrane Fluidity with CPH using Excimer-to-Monomer Ratio
This protocol outlines the steps for determining changes in membrane organization and fluidity by measuring the excimer-to-monomer (E/M) fluorescence ratio of CPH incorporated into liposomes.
Materials:
-
This compound (CPH)
-
Lipids of choice (e.g., DPPC, POPC, Cholesterol)
-
Chloroform
-
Buffer (e.g., PBS, Tris-HCl)
-
Spectrofluorometer with temperature control
Procedure:
-
Liposome (B1194612) Preparation:
-
Co-dissolve lipids and CPH (typically at a 1-5 mol% ratio to total lipid) in chloroform.
-
Dry the lipid-probe mixture to a thin film under a stream of nitrogen gas, followed by vacuum desiccation for at least 1 hour to remove residual solvent.
-
Hydrate the lipid film with the desired buffer by vortexing or sonication to form multilamellar vesicles (MLVs) or small unilamellar vesicles (SUVs).
-
-
Fluorescence Measurement:
-
Dilute the liposome suspension in the buffer to the desired concentration in a quartz cuvette.
-
Place the cuvette in the temperature-controlled sample holder of the spectrofluorometer.
-
Set the excitation wavelength to 345 nm.
-
Record the emission spectrum from 360 nm to 600 nm.
-
Identify the peak intensity of the monomer emission (Im) around 375-400 nm and the peak intensity of the excimer emission (Ie) around 470 nm.
-
-
Data Analysis:
-
Calculate the Excimer-to-Monomer ratio (E/M) as Ie / Im.
-
An increase in the E/M ratio indicates increased probe proximity, which can be interpreted as changes in membrane fluidity, lateral diffusion, or partitioning into probe-rich domains.
-
II. Measuring Membrane Fluidity with DPH using Fluorescence Anisotropy
This protocol describes the determination of bulk membrane fluidity by measuring the steady-state fluorescence anisotropy of DPH in liposomes.
Materials:
-
1,6-Diphenyl-1,3,5-hexatriene (DPH)
-
Lipids of choice
-
Chloroform
-
Buffer
-
Spectrofluorometer with polarization filters and temperature control
Procedure:
-
Liposome Preparation:
-
Prepare a stock solution of DPH in a suitable organic solvent (e.g., tetrahydrofuran (B95107) or chloroform) at a concentration of approximately 1 mM.
-
Prepare liposomes as described in the CPH protocol.
-
Add a small volume of the DPH stock solution to the liposome suspension to achieve a final probe-to-lipid molar ratio of approximately 1:500 to 1:100.
-
Incubate the mixture for at least 30 minutes to allow for DPH incorporation into the membranes.
-
-
Fluorescence Anisotropy Measurement:
-
Place the liposome sample in a cuvette in the temperature-controlled spectrofluorometer.
-
Set the excitation wavelength to 350 nm and the emission wavelength to 430 nm.
-
Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).
-
Measure the correction factor (G-factor) for the instrument's differential transmission of vertically and horizontally polarized light.
-
-
Data Analysis:
-
Calculate the steady-state fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)
-
A higher anisotropy value indicates lower rotational mobility of the probe and thus, a more ordered or less fluid membrane environment.
-
Visualizing the Concepts
To better illustrate the principles behind these techniques, the following diagrams are provided.
Caption: Experimental workflow for measuring membrane fluidity with CPH.
Caption: Experimental workflow for measuring membrane fluidity with DPH.
Caption: Differential localization of CPH and DPH in a heterogeneous membrane.
Conclusion: Selecting the Right Tool for the Job
Both CPH and DPH are valuable fluorescent probes for membrane research. The choice between them depends critically on the specific scientific question being addressed.
-
For a general assessment of bulk membrane fluidity, DPH remains a reliable and straightforward choice. Its fluorescence anisotropy provides a robust measure of the overall order of the lipid bilayer.
-
When investigating the role of cholesterol in membrane organization, the formation of lipid rafts, or the dynamics within these specialized domains, CPH offers significant advantages. Its cholesterol-mimicking structure ensures its localization to these regions of interest, and the unique properties of pyrene excimer formation provide a powerful tool to probe the lateral organization and dynamics that are not accessible with DPH.
By understanding the distinct strengths and limitations of each probe, researchers can make informed decisions to select the most appropriate tool to illuminate the intricate and dynamic world of cellular membranes.
References
A Comparative Guide to Pyrene-Labeled Lipids for Membrane Analysis
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is paramount for the accurate study of lipid bilayers and associated cellular processes. Pyrene-labeled lipids stand out as versatile tools due to their unique photophysical properties, particularly their ability to form excited-state dimers known as excimers. This guide provides a comparative analysis of different pyrene-labeled lipids, supported by experimental data and detailed protocols to aid in the selection and application of these powerful probes.
Pyrene (B120774), a polycyclic aromatic hydrocarbon, exhibits a long fluorescence lifetime and its emission spectrum is highly sensitive to the local concentration of the probe. When an excited pyrene monomer encounters another ground-state pyrene molecule in close proximity (within ~10 Å), they can form an excimer, which emits light at a longer wavelength (around 470 nm) compared to the monomer emission (around 375-400 nm). The ratio of excimer to monomer (E/M) fluorescence intensity is a key parameter that provides information on the lateral mobility, distribution, and organization of lipids within a membrane.
This guide will delve into a comparative analysis of various pyrene-labeled lipids, including phospholipids (B1166683) with the pyrene moiety attached to the acyl chain or headgroup, as well as pyrene-labeled cholesterol analogs.
Comparative Performance of Pyrene-Labeled Lipids
The choice of a pyrene-labeled lipid depends on the specific application and the membrane properties being investigated. The table below summarizes key photophysical properties of commonly used pyrene-labeled lipids in a model membrane system composed of 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) vesicles. These values are indicative and can vary with membrane composition, temperature, and other experimental conditions.
| Pyrene-Labeled Lipid | Position of Pyrene Label | Typical Monomer Lifetime (τm) (ns) | Typical Excimer Lifetime (τe) (ns) | Excimer-to-Monomer (E/M) Ratio (at 5 mol%) | Primary Applications |
| Py-PC (Pyrene-Phosphatidylcholine) | sn-2 acyl chain | ~100 - 150 | ~40 - 60 | ~0.4 - 0.6 | Membrane fluidity, lateral diffusion, lipid-protein interactions |
| Py-PE (Pyrene-Phosphatidylethanolamine) | sn-2 acyl chain | ~90 - 140 | ~40 - 55 | ~0.5 - 0.7 | Membrane fusion, lipid packing, domain formation |
| Py-PS (Pyrene-Phosphatidylserine) | sn-2 acyl chain | ~80 - 130 | ~35 - 50 | ~0.3 - 0.5 | Apoptosis, lipid asymmetry, protein binding |
| Py-PG (Pyrene-Phosphatidylglycerol) | sn-2 acyl chain | ~95 - 145 | ~40 - 55 | ~0.4 - 0.6 | Bacterial membranes, lipid-protein interactions |
| Py-Chol (Pyrene-Cholesterol) | Acyl-like tail | ~100 - 160 | ~45 - 65 | Varies significantly with concentration | Cholesterol distribution, lipid rafts, membrane domains |
Note: The E/M ratio is highly dependent on the probe concentration. The values provided are for a typical concentration used in membrane studies. Researchers should titrate the probe concentration to optimize the signal for their specific experimental setup.
Experimental Protocols
Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs) with Pyrene-Labeled Lipids
This protocol describes the preparation of LUVs, a common model membrane system, incorporating a pyrene-labeled lipid.
Materials:
-
Matrix lipid (e.g., POPC) in chloroform (B151607)
-
Pyrene-labeled lipid (e.g., Py-PC) in chloroform
-
Chloroform
-
Nitrogen gas or argon gas
-
Dessicator
-
Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Mini-extruder with polycarbonate membranes (100 nm pore size)
-
Heating block
-
Glass vials
Procedure:
-
In a clean glass vial, mix the desired amount of matrix lipid and pyrene-labeled lipid from their chloroform stocks. The final concentration of the pyrene-labeled lipid is typically between 1 and 10 mol%.
-
Evaporate the chloroform under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom of the vial.
-
Place the vial in a desiccator under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the desired buffer by vortexing vigorously for 1-2 minutes. The temperature of the buffer should be above the phase transition temperature of the lipids.
-
The resulting suspension of multilamellar vesicles (MLVs) is then subjected to at least 10 freeze-thaw cycles by alternating between liquid nitrogen and a warm water bath.
-
To form LUVs, extrude the MLV suspension at least 11 times through a 100 nm polycarbonate membrane using a mini-extruder pre-heated to a temperature above the lipid phase transition.
-
The resulting LUV suspension should be stored at 4°C and used within a few days.
Protocol 2: Measurement of Membrane Fluidity using Pyrene Excimer Fluorescence
This protocol outlines the steps to measure and compare the membrane fluidity of different lipid compositions using the E/M ratio of a pyrene-labeled lipid.
Materials:
-
LUVs containing a pyrene-labeled lipid (prepared as in Protocol 1)
-
Fluorometer with temperature control
-
Quartz cuvette
-
Buffer
Procedure:
-
Set the excitation wavelength of the fluorometer to 345 nm and the emission scan range from 360 nm to 550 nm.
-
Equilibrate the LUV suspension to the desired temperature in the fluorometer's temperature-controlled cuvette holder.
-
Record the fluorescence emission spectrum.
-
Determine the fluorescence intensity of the monomer peak (typically around 375 nm or 395 nm) and the excimer peak (around 470 nm).
-
Calculate the E/M ratio by dividing the intensity of the excimer peak by the intensity of the monomer peak.
-
Repeat the measurement for LUVs with different lipid compositions or under different experimental conditions (e.g., varying temperature, addition of proteins or drugs).
-
A higher E/M ratio generally indicates higher membrane fluidity, as it reflects an increased rate of diffusion-controlled collisions between pyrene-labeled lipids.
Visualizations of Experimental Workflows and Signaling Pathways
Experimental Workflow: Comparative Analysis of Membrane Fluidity
The following diagram illustrates the workflow for comparing the membrane fluidity of two different lipid compositions using a pyrene-labeled phospholipid.
Assessing the Impact of the Pyrene Moiety on Cholesterol Behavior: A Comparative Guide
This guide provides a detailed comparison of pyrene-labeled cholesterol and native cholesterol, focusing on how the addition of the pyrene (B120774) fluorophore influences the biophysical behavior of cholesterol within lipid membranes. The information is intended for researchers, scientists, and drug development professionals working on membrane dynamics, cholesterol transport, and lipid-protein interactions.
Introduction
Cholesterol is a critical component of mammalian cell membranes, playing a pivotal role in modulating membrane fluidity, forming lipid rafts, and influencing the function of membrane proteins.[1][2] To study its complex behavior, fluorescently labeled analogs are indispensable tools. Among these, pyrene-labeled cholesterol (Pyr-met-Chol) has emerged as a valuable probe. The pyrene moiety's unique photophysical properties—its sensitivity to the local environment and its ability to form excited-state dimers (excimers)—allow for detailed investigation of cholesterol's distribution and aggregation in membranes.[3][4] This guide assesses the fidelity of pyrene-cholesterol as a cholesterol mimic and provides experimental data to support the comparison.
Comparative Analysis of Pyrene-Cholesterol vs. Native Cholesterol
The core of this comparison lies in understanding how well pyrene-cholesterol replicates the behavior of its unlabeled counterpart. While no fluorescent analog is a perfect mimic, pyrene-cholesterol is considered one of the less disruptive probes available.[4] The pyrene group is hydrophobic and has a size comparable to cholesterol's tail, which allows it to report from deep within the membrane bilayer.[4]
Key Behavioral Aspects:
-
Membrane Domain Partitioning: Cholesterol is known to preferentially partition into liquid-ordered (Lo) domains, commonly referred to as lipid rafts, which are rich in sphingolipids and saturated lipids.[1][5] Studies using Pyr-met-Chol demonstrate that it also shows a strong affinity for these ordered domains.[3][6] The probe's fluorescence spectrum is sensitive to the lipid packing, making it an effective sensor for Lo and liquid-disordered (Ld) environments.[4][7]
-
Cholesterol Clustering: The formation of cholesterol clusters is a key aspect of its function. Pyrene-cholesterol provides a direct way to monitor this phenomenon through the detection of excimer fluorescence.[3] The excimer peak, typically observed around 474 nm, indicates that two pyrene moieties are in close proximity, which is interpreted as the clustering of the cholesterol molecules to which they are attached.[3][7] In Lo domains, Pyr-met-Chol is found as both monomers and multimers, with clustering tending to increase with temperature as the ordered state of the membrane decreases.[3]
-
Cellular Trafficking: When delivered to cells via lipoproteins like LDL or HDL, Pyr-met-Chol has been shown to be a reliable tracer for the intracellular trafficking of cholesterol-rich membranes.[6][8] Its pathway involves specific receptors, such as SR-BI, and it localizes to cholesterol-rich internal compartments like late endosomes.[6] This contrasts with other probes like NBD-Cholesterol, which show more passive, lipoprotein-independent uptake and localize to lipid droplets.[6][8]
Quantitative Data Summary
The following tables summarize the key photophysical properties of pyrene-cholesterol and its behavior in different membrane environments, based on published experimental data.
Table 1: Photophysical Properties of Pyrene-Cholesterol in Model Membranes
| Property | Wavelength/Ratio | Interpretation | Reference(s) |
| Monomer Emission Peak I | ~373 nm | Sensitive to liquid-ordered (Lo) environments. | [3][4][7] |
| Monomer Emission Peak II | ~379 nm | Sensitive to liquid-disordered (Ld) environments. | [3][4][7] |
| Polarity Ratio (I₁/I₃) | 373 nm / 379 nm | Reports on the polarity of the pyrene microenvironment; a higher ratio indicates a more ordered environment. | [3] |
| Excimer Emission Peak | ~474 nm | Indicates cholesterol-pyrene clustering or aggregation. | [3][4][7] |
| Excitation Wavelength | ~335 nm | Standard excitation wavelength for pyrene fluorescence. | [3] |
Table 2: Comparative Behavior of Pyrene-Cholesterol in Different Membrane Phases
| Membrane Phase | Pyrene-Cholesterol State | Key Observations | Reference(s) |
| Liquid-Ordered (Lo) | Monomers and Multimers | At low temperatures, a mix of states is observed. Clustering increases with temperature as Lo character decreases. | [3] |
| Liquid-Disordered (Ld) | Mostly Monomers | A small amount of excimer formation is observed, which increases slightly with temperature. | [3] |
| Mixed Lo/Ld | Intermediate behavior; present in both domains | Tends to associate with saturated lipids in Lo domains but is also found in Ld domains. | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments cited in this guide.
Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs)
This protocol is used to create model membrane systems for fluorescence studies.
-
Lipid Mixture Preparation: The desired lipids (e.g., DPPC, DOPC, cholesterol, and Py-met-chol) are mixed in the desired molar ratios in a chloroform/methanol (4:1, v/v) solvent.[3]
-
Solvent Evaporation: The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a glass tube. The film is then placed under a vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: The lipid film is hydrated with a buffer (e.g., 0.5 mM HEPES, pH 7.4) to a final lipid concentration of 1 mg/mL.[3] The suspension is vortexed to form multilamellar vesicles (MLVs).
-
Extrusion: The MLV suspension is extruded through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This process is repeated 10-20 times to produce a homogenous population of LUVs.[3]
Protocol 2: Fluorescence Spectroscopy of Pyrene-Cholesterol in LUVs
This protocol details the acquisition of fluorescence spectra to assess cholesterol behavior.
-
Sample Preparation: 2.5 µg of the LUV suspension is added to a quartz cuvette containing buffer.[3]
-
Instrument Setup: A fluorimeter is set with an excitation wavelength of 335 nm. The excitation and emission slit bandwidths are set to 5 nm and 2.5 nm, respectively.[3]
-
Spectrum Acquisition: Emission spectra are recorded from 360 nm to 600 nm.[3]
-
Temperature Control: The temperature of the sample is controlled using a Peltier device. For temperature-dependent studies, spectra are acquired at 5°C intervals, allowing the sample to equilibrate at each temperature.[3]
-
Data Processing: The buffer background is subtracted from each spectrum. The spectra are then normalized by the integral to correct for temperature-related changes in fluorescence intensity.[3] The ratios of key peaks (e.g., 373/379 nm for polarity and 474 nm relative to a monomer peak for clustering) are calculated for analysis.
Visualizations: Workflows and Molecular Interactions
The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual models related to the assessment of cholesterol behavior using pyrene-labeled analogs.
Conclusion
Pyrene-labeled cholesterol is a powerful tool for investigating the behavior of cholesterol in biological and model membranes. Its environmentally sensitive fluorescence and excimer-forming capability provide unique insights into membrane domain partitioning and cholesterol clustering.[3][6] While the pyrene moiety introduces a structural perturbation, experimental evidence suggests that at low probe concentrations, Pyr-met-Chol behaves similarly to native cholesterol, particularly in its affinity for ordered lipid domains and its pathways for cellular uptake.[3][6][8] The data and protocols presented in this guide offer a foundation for researchers to effectively utilize this probe and critically evaluate the impact of the pyrene moiety on experimental outcomes.
References
- 1. Cholesterol, lipid rafts, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cholesterol-pyrene as a probe for cholesterol distribution on ordered and disordered membranes: Determination of spectral wavelengths - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of Cholesterol in the Formation and Nature of Lipid Rafts in Planar and Spherical Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific cellular incorporation of a pyrene-labelled cholesterol: lipoprotein-mediated delivery toward ordered intracellular membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cholesterol-pyrene as a probe for cholesterol distribution on ordered and disordered membranes: Determination of spectral wavelengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Specific Cellular Incorporation of a Pyrene-Labelled Cholesterol: Lipoprotein-Mediated Delivery toward Ordered Intracellular Membranes | PLOS One [journals.plos.org]
A Comparative Guide to the Quantitative Analysis of Cholesterol Domains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common probes used for the quantitative analysis of cholesterol-rich domains in cellular membranes. Cholesterol domains, often referred to as lipid rafts, are dynamic microdomains that serve as organizing centers for signal transduction and are implicated in numerous disease pathologies. Accurate quantification of cholesterol within these domains is crucial for understanding cellular processes and for the development of therapeutics that target these pathways.
Comparative Analysis of Cholesterol Probes
The selection of an appropriate probe is critical and depends on the specific experimental question, such as whether the analysis will be performed on live or fixed cells, or whether the focus is on plasma membrane versus intracellular cholesterol pools. The following table summarizes the key characteristics and quantitative capabilities of commonly used cholesterol probes.
| Probe | Type & Principle | Suitability (Live/Fixed) | Quantitative Method | Advantages | Disadvantages & Limitations | Spectral Properties (Ex/Em) |
| Filipin | Polyene antibiotic that binds specifically to unesterified (free) cholesterol.[1][2] | Fixed cells only | Fluorescence Microscopy, Image Analysis[2][3] | High specificity for free cholesterol; widely used historical benchmark. | Perturbs membrane structure; cannot be used in live cells; photobleaches rapidly.[1] | ~340-380 nm / 385-470 nm[1][3] |
| D4 Probe (e.g., mEGFP-D4) | Fluorescently tagged (e.g., GFP) Domain 4 of Perfringolysin O, which binds to accessible cholesterol.[2][4] | Live or Fixed cells | Flow Cytometry, Fluorescence Microscopy[2][4] | Specific for accessible cholesterol pools, particularly in the plasma membrane; can be used in live cells.[2] | As a protein, it does not cross the plasma membrane, limiting analysis to the outer leaflet unless cells are permeabilized. | ~488 nm / ~507 nm (for EGFP) |
| BODIPY-Cholesterol | Fluorescently labeled cholesterol analog that incorporates into membranes.[5] | Live or Fixed cells | Fluorescence Microscopy, Flow Cytometry[][7] | Good photostability; suitable for live-cell imaging and tracking cholesterol dynamics.[][8] | The bulky BODIPY tag can alter the biophysical properties and trafficking of the cholesterol analog.[5] | ~493 nm / ~503 nm (for BODIPY 493/503)[9] |
| Nile Red | Solvatochromic dye that fluoresces intensely in hydrophobic environments like lipid droplets.[10][11] | Live or Fixed cells | Fluorescence Microscopy, Flow Cytometry, Fluorometry[10] | Excellent for visualizing neutral lipid stores (triglycerides, cholesteryl esters) in lipid droplets.[11] | Not specific for cholesterol; fluorescence is environmentally sensitive and can stain other cellular lipids.[12] | ~550 nm / ~635 nm (in neutral lipids) |
| DHE & CTL | Intrinsically fluorescent sterols that closely mimic cholesterol's structure and behavior.[8] | Live cells | Fluorescence Microscopy | Closest structural analogs to cholesterol, minimizing perturbation.[8] | Low quantum yield (weak fluorescence) and UV excitation can be phototoxic to cells.[8] | DHE: ~325 nm / ~375 nm |
Experimental Protocols
Detailed methodologies are essential for reproducible and accurate quantification. Below are summarized protocols for key techniques.
Quantification of Intracellular Cholesterol with Filipin Staining
This protocol is adapted for the semi-quantitative analysis of unesterified cholesterol in fixed cells using fluorescence microscopy.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
1.5 mg/mL Glycine (B1666218) in PBS
-
Filipin III stock solution (e.g., 25 mg/mL in DMSO)
-
Staining solution: 0.05 mg/mL Filipin III in PBS with 10% Fetal Bovine Serum (FBS)[1][3]
Procedure:
-
Cell Culture: Seed cells on glass coverslips in a 24-well plate and culture until desired confluency.[3]
-
Fixation: Wash cells twice with PBS. Fix with 4% PFA for 10-60 minutes at room temperature.[1][3]
-
Quenching: Wash three times with PBS. Quench unreacted PFA by incubating with 1.5 mg/mL glycine solution for 10 minutes.[1][3]
-
Staining: Wash three times with PBS. Add 400-500 µL of Filipin staining solution to each well. Incubate for 2 hours at room temperature, protected from light.[1][3]
-
Washing: Wash cells three times with PBS to remove excess stain.[3]
-
Imaging: Mount coverslips onto slides with a suitable mounting medium. Image immediately using a fluorescence microscope with a UV filter set (e.g., Ex: 340-380 nm, Em: 385-470 nm).[1][3] Note: Filipin is highly susceptible to photobleaching.
-
Quantification: Use image analysis software (e.g., ImageJ) to measure the mean fluorescence intensity within defined Regions of Interest (ROIs) for each cell.[3][13]
Plasma Membrane Cholesterol Quantification with D4 Probe and Flow Cytometry
This method quantifies accessible cholesterol on the plasma membrane of live cells.
Materials:
-
Cells in suspension
-
Purified mEGFP-D4 probe
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash cells, then resuspend in cold flow cytometry buffer to create a single-cell suspension.
-
Staining: Add the purified mEGFP-D4 probe to the cell suspension at a predetermined optimal concentration. Incubate on ice for 30-60 minutes, protected from light.
-
Washing: Wash the cells twice with cold flow cytometry buffer to remove the unbound probe.
-
Analysis: Resuspend the final cell pellet in buffer and analyze using a flow cytometer. Detect the GFP signal in the appropriate channel (e.g., FITC channel).
-
Quantification: The mean fluorescence intensity (MFI) of the cell population is directly proportional to the amount of accessible cholesterol on the plasma membrane.[2][14]
Live-Cell Imaging of Cholesterol Dynamics with BODIPY-Cholesterol
This protocol allows for the visualization and tracking of cholesterol analog distribution in real-time.
Materials:
-
Cells cultured on glass-bottom dishes
-
BODIPY-Cholesterol stock solution (e.g., in ethanol (B145695) or DMSO)
-
Live-cell imaging medium (e.g., HBSS or phenol (B47542) red-free medium)
Procedure:
-
Staining Solution: Prepare a working solution of BODIPY-Cholesterol in the imaging medium. A typical final concentration is 0.5-2 µM.[]
-
Cell Preparation: Wash cells gently with imaging medium to remove serum.
-
Labeling: Add the BODIPY-Cholesterol working solution to the cells and incubate for 15-30 minutes at 37°C.[]
-
Washing: Gently wash the cells 2-3 times with fresh imaging medium to remove excess probe.[]
-
Imaging: Immediately image the live cells using a confocal or fluorescence microscope equipped with a live-cell incubation chamber. Use appropriate filter sets for BODIPY (e.g., Ex: 488 nm, Em: 500-550 nm).
-
Quantitative Analysis: Time-lapse imaging can be used to track the movement of BODIPY-Cholesterol-containing vesicles or domains.[8] Fluorescence intensity measurements in different cellular compartments can provide semi-quantitative data on its distribution.
Visualizations: Workflows and Pathways
Diagrams generated using Graphviz provide clear visual representations of complex processes, aiding in experimental design and data interpretation.
Caption: Workflow for quantitative analysis of cholesterol domains.
Caption: Cholesterol domains in EGFR signaling.
Caption: Decision tree for selecting a cholesterol probe.
Role in Signaling Pathways and Drug Development
Cholesterol-rich domains are critical hubs for cellular signaling. For instance, the activation of the Epidermal Growth Factor Receptor (EGFR) is heavily influenced by its localization within these domains.[16][17] Upon ligand binding, EGFR monomers translocate to lipid rafts, facilitating dimerization and autophosphorylation, which initiates downstream cascades like the RAS-MAPK pathway.[18] Cholesterol depletion can disrupt this process, altering receptor clustering and subsequent signal transduction.[16][18]
For drug development professionals, understanding how a compound affects cholesterol domain organization is vital. Probes like those described here can be used in high-throughput screening assays to:
-
Identify drugs that alter cholesterol trafficking or synthesis.
-
Assess how membrane-targeted drugs partition into different lipid environments.
-
Evaluate the role of cholesterol domains in drug resistance mechanisms, particularly in oncology.[17]
By providing robust, quantitative methods to assess cholesterol domains, these tools empower researchers to dissect complex biological processes and accelerate the discovery of novel therapeutics.
References
- 1. tabaslab.com [tabaslab.com]
- 2. Intracellular and Plasma Membrane Cholesterol Labeling and Quantification Using Filipin and GFP-D4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zenodo.org [zenodo.org]
- 4. Methods for Visualizing and Quantifying Cholesterol Distribution in Mammalian Cells Using Filipin and D4 Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Live-Cell Imaging of Fluorescent Sterols for Analysis of Intracellular Cholesterol Transport | Springer Nature Experiments [experiments.springernature.com]
- 9. Lipid droplet visualisation in cultured cells using BODIPY 493/503 stain [protocols.io]
- 10. emulatebio.com [emulatebio.com]
- 11. Nile Red Quantifier: a novel and quantitative tool to study lipid accumulation in patient-derived circulating monocytes using confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Simple and Rapid Protocol for Measuring Neutral Lipids in Algal Cells Using Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intracellular and Plasma Membrane Cholesterol Labeling and Quantification Using Filipin and GFP-D4 | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 16. Cholesterol Dictates the Freedom of EGF Receptors and HER2 in the Plane of the Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Intracellular cholesterol: new functions and therapeutic approaches in NSCLC EGFR-TKI resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
Safety Operating Guide
Navigating the Safe Disposal of Cholesteryl (pyren-1-yl)hexanoate: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Cholesteryl (pyren-1-yl)hexanoate, a fluorescent cholesterol analog, requires careful handling and disposal due to the presence of the pyrene (B120774) moiety, a polycyclic aromatic hydrocarbon (PAH). This guide provides a comprehensive, step-by-step procedure for its safe disposal.
Understanding the Hazards
Key Hazard Information for Pyrene (a component of the target chemical):
| Hazard Statement | Classification | Precautionary Statement |
| May cause cancer[1]. | Carcinogenicity (Category 1A) | P201: Obtain special instructions before use[1]. |
| Very toxic to aquatic life[1]. | Acute aquatic hazard (Category 1) | P273: Avoid release to the environment[1]. |
| Very toxic to aquatic life with long lasting effects[1]. | Chronic aquatic hazard (Category 1) | P391: Collect spillage[1]. |
| P501: Dispose of contents/ container to an approved waste disposal plant[1]. |
Procedural Steps for Safe Disposal
Adherence to the following protocol is essential for the safe disposal of this compound waste, whether in solid form or dissolved in a solvent.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure you are wearing appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.
-
Designated Waste Container: Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical. For solid waste, a securely sealed plastic or glass jar is suitable. For liquid waste (dissolved in an organic solvent), use a solvent-compatible container.
-
Labeling: The waste container must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Toxic," "Carcinogen," "Environmental Hazard")
-
The accumulation start date.
-
-
Do Not Mix: Do not mix this compound waste with other types of waste, such as non-hazardous materials or different chemical waste streams, unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.
Step 3: Storage of Waste
Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory. This area should be:
-
Well-ventilated.
-
Away from heat sources and direct sunlight.
-
In secondary containment to catch any potential leaks.
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through a licensed and approved waste disposal contractor.
-
Contact EHS: Follow your institution's established procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office.
-
Provide Information: Be prepared to provide the EHS office with details about the waste, including the chemical name and quantity.
-
Incineration: The recommended method for the disposal of PAHs like pyrene is high-temperature incineration[2]. Your EHS office will coordinate with a waste disposal vendor that utilizes this method. For liquid waste containing pyrene, atomization in an incinerator, potentially mixed with a flammable solvent, is a suggested practice[2]. Solid waste should be combined with a flammable material before incineration[2].
Step 5: Documentation
Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal request. This documentation is important for laboratory records and regulatory compliance.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By following these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines for hazardous waste management.
References
Personal protective equipment for handling Cholesteryl (pyren-1-yl)hexanoate
For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.
This document provides crucial safety and logistical information for handling Cholesteryl (pyren-1-yl)hexanoate (CAS 96886-70-3). The guidance herein is compiled from safety data for structurally related compounds, including pyrene (B120774) and other cholesteryl esters, in the absence of a specific Safety Data Sheet (SDS) for this novel compound. Researchers, scientists, and drug development professionals should use this information to establish safe laboratory practices.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure. The following PPE is mandatory:
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] A face shield should be used in situations where splashing is a risk.
-
Skin Protection:
-
Respiratory Protection:
II. Operational Plan: Handling and Storage
A. Engineering Controls:
-
All work involving solid this compound or solutions should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.[4]
-
Ensure safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[2]
B. Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing: Weigh the solid compound in a chemical fume hood to prevent inhalation of any airborne particles.
-
Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing. As this compound is a fluorescent cholesterol analog, it is sensitive to light and air.[5] Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Purge solvents with an inert gas like argon or nitrogen to prevent oxidation.[5]
-
Cellular Studies: When using for live-cell imaging, a starting concentration in the range of 1-5 µM is recommended, though this should be optimized for the specific cell type and application.[6]
C. Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[1]
-
Protect from light.[5]
III. Disposal Plan
-
Waste Generation: All disposable materials that have come into contact with this compound, including gloves, bench paper, and pipette tips, should be considered chemical waste.
-
Waste Collection: Collect all solid and liquid waste containing this compound in clearly labeled, sealed containers.
-
Disposal: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Do not let the product enter drains, as pyrene and related compounds are very toxic to aquatic life with long-lasting effects.[7][8]
IV. Quantitative Data Summary
Due to the lack of specific data for this compound, the following table includes occupational exposure limits for a related polycyclic aromatic hydrocarbon (PAH), which the pyrene moiety is a part of. These values should be used as a conservative guideline to minimize exposure.
| Substance | Regulatory Body | Exposure Limit | Notes |
| Coal Tar Pitch Volatiles (containing Pyrene) | OSHA (PEL) | 0.2 mg/m³ (8-hour TWA) | Pyrene is a component of coal tar pitch volatiles.[9] |
| Coal Tar Products | NIOSH (REL) | 0.1 mg/m³ (10-hour TWA) | Recommended exposure limit for coal tar products.[4] |
| Benzo[a]pyrene | Multiple | Varies (used as an indicator for total PAH exposure) | The International Agency for Research on Cancer (IARC) classifies some PAHs as human carcinogens.[10] Exposure should be kept as low as reasonably achievable. |
PEL: Permissible Exposure Limit; TWA: Time-Weighted Average; REL: Recommended Exposure Limit
V. Experimental Workflow Diagram
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 4. dhss.delaware.gov [dhss.delaware.gov]
- 5. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. PYRENE | Occupational Safety and Health Administration [osha.gov]
- 10. worksafebc.com [worksafebc.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
